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2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride Documentation Hub

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  • Product: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
  • CAS: 1219961-03-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Profiling of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

Executive Summary 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) is a synthetic heterocyclic compound belonging to the aryloxyethylpiperidine class. Characterized by a lipophilic 3,5-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) is a synthetic heterocyclic compound belonging to the aryloxyethylpiperidine class. Characterized by a lipophilic 3,5-dimethylphenoxy headgroup tethered via an ethyl linker to a basic piperidine ring, this architecture is a privileged chemotype in medicinal chemistry. Historically, variations of this scaffold have been heavily investigated for their interactions with central nervous system (CNS) targets, most notably as Sigma-1 receptor (S1R) agonists. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, synthesis, analytical metrology, and pharmacological horizon of this compound, designed for researchers in drug discovery and molecular pharmacology.

Physicochemical Architecture & Causality in Design

The molecular design of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine is not arbitrary; every structural motif serves a distinct physicochemical and pharmacological purpose:

  • The Piperidine Ring (Basic Center): With a pKa typically around 9.5–10.5, the piperidine nitrogen is protonated at physiological pH. This cationic state is essential for forming critical electrostatic salt bridges with conserved aspartate or glutamate residues in target receptor binding pockets (e.g., S1R).

  • The Ethyl Linker: A two-carbon aliphatic chain provides the optimal spatial geometry and flexibility. It ensures the correct distance between the basic amine and the lipophilic aromatic ring, a strict pharmacophore requirement for high-affinity S1R binding.

  • The 3,5-Dimethylphenoxy Group: The ether oxygen acts as a hydrogen bond acceptor. Meanwhile, the 3,5-dimethyl substitution on the phenyl ring increases the overall lipophilicity (LogP) and provides steric bulk, which drives the molecule into deep, hydrophobic binding clefts via favorable π-π and Van der Waals interactions.

Table 1: Key Physicochemical Properties [1]
PropertyValueCausality / Significance
CAS Number 1219961-03-1Unique registry identifier for the HCl salt.
Molecular Formula C₁₅H₂₄ClNORepresents the hydrochloride salt form.
Molecular Weight 269.81 g/mol Low molecular weight (<500 Da) ensures excellent CNS penetrability.
Base Formula C₁₅H₂₃NOFree base form prior to salt formation.
H-Bond Donors 1 (in HCl salt form)Facilitates aqueous solubility for in vitro assays.
H-Bond Acceptors 2 (N, O)Enables critical receptor-ligand interactions.
Estimated LogP (Base) ~3.8Highly lipophilic; optimal for crossing the blood-brain barrier (BBB).

Self-Validating Synthetic Workflow

To ensure high yield and purity, the synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine relies on a classic Williamson etherification. The protocol below is designed as a self-validating system, incorporating in-process checkpoints to guarantee experimental integrity.

SynthWorkflow Start 3,5-Dimethylphenol + 2-(2-Chloroethyl)piperidine Rxn Williamson Etherification (K2CO3, DMF, 80°C) Start->Rxn Workup Liquid-Liquid Extraction (EtOAc / H2O) Rxn->Workup Salt Salt Formation (HCl in Et2O) Workup->Salt Product 2-[2-(3,5-Dimethylphenoxy)ethyl] piperidine HCl Salt->Product

Synthetic workflow for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Step-by-Step Methodology
  • Preparation of the Phenoxide Nucleophile:

    • Action: Dissolve 1.0 equivalent of 3,5-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, maximizing its nucleophilicity. K₂CO₃ is chosen as a mild base to quantitatively deprotonate the phenol without triggering unwanted side reactions (like E2 elimination of the alkyl halide).

  • Etherification (Sₙ2 Displacement):

    • Action: Add 1.1 equivalents of 2-(2-chloroethyl)piperidine hydrochloride to the stirring mixture. Heat the reaction to 80°C for 12 hours under an inert argon atmosphere.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the UV-active spot corresponding to 3,5-dimethylphenol disappears.

  • Liquid-Liquid Extraction & Free-Basing:

    • Action: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH, followed by brine.

    • Validation Checkpoint 2: Check the pH of the aqueous wash. It must be >10. This ensures the piperidine nitrogen remains entirely deprotonated (free base), forcing the product into the organic EtOAc layer.

  • Hydrochloride Salt Formation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Dissolve the resulting crude oil in anhydrous diethyl ether (Et₂O) at 0°C. Dropwise, add 2.0M HCl in diethyl ether until precipitation ceases.

    • Causality: The free base is highly soluble in Et₂O, but the hydrochloride salt is strictly insoluble. This differential solubility acts as a powerful purification step, crashing out the pure product as a white crystalline solid while leaving impurities in solution.

Analytical Metrology

To verify the structural integrity of the synthesized compound, rigorous analytical metrology is required. The following table outlines the expected quantitative data for validation.

Table 2: Analytical Characterization Metrics
Analytical TechniqueExpected ObservationStructural Causality
¹H NMR (CDCl₃, 400 MHz) δ ~6.5 ppm (s, 3H)Aromatic protons of the 3,5-dimethylphenoxy ring.
¹H NMR (CDCl₃, 400 MHz) δ ~4.0 ppm (t, 2H)-CH₂-O- protons; deshielded by the adjacent ether oxygen.
¹H NMR (CDCl₃, 400 MHz) δ ~2.3 ppm (s, 6H)Methyl protons on the aromatic ring.
LC-MS (ESI+) m/z 234.18 [M+H]⁺Corresponds to the protonated free base (C₁₅H₂₄NO⁺).
IR Spectroscopy ~2950 cm⁻¹, ~2500 cm⁻¹Broad N-H⁺ stretching indicative of the hydrochloride salt.
IR Spectroscopy ~1250 cm⁻¹, ~1050 cm⁻¹Strong C-O-C asymmetric and symmetric ether stretching.

Pharmacological Horizon: Sigma-1 Receptor Modulation

Compounds sharing the aryloxyethylpiperidine scaffold are highly prized in neuropharmacology. Recent breakthroughs have identified phenoxyethylpiperidines as potent, second-generation Sigma-1 Receptor (S1R) agonists [1].

The S1R is a unique, ligand-regulated chaperone protein localized primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). In neurodegenerative states (such as Alzheimer's Disease), ER stress leads to cellular apoptosis. Phenoxyethylpiperidines like 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine are theorized to act via the following self-contained signaling cascade:

S1RPathway Ligand Phenoxyethylpiperidine Derivative S1R Sigma-1 Receptor (S1R) at ER Mitochondria MAM Ligand->S1R Agonism BiP BiP/GRP78 Dissociation S1R->BiP Triggers Chaperone Active S1R Chaperone Activity BiP->Chaperone Enables Neuroprot Neuroprotection & ER Stress Mitigation Chaperone->Neuroprot Results in

Pharmacological mechanism of phenoxyethylpiperidines via Sigma-1 Receptor activation.

Mechanism of Action:

  • Target Engagement: The piperidine nitrogen forms a salt bridge with Glu314 of the S1R, while the 3,5-dimethylphenoxy tail anchors into the hydrophobic β-barrel of the receptor.

  • BiP Dissociation: Agonism induces a conformational change in S1R, triggering its dissociation from the binding immunoglobulin protein (BiP/GRP78).

  • Chaperone Activation: Once liberated, S1R stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing calcium (Ca²⁺) signaling from the ER to the mitochondria.

  • Neuroprotection: This restored mitochondrial bioenergetics mitigates reactive oxygen species (ROS) production and prevents amnesia and neurotoxicity, presenting a profound therapeutic avenue for Alzheimer's and other neurodegenerative diseases [1].

References

  • Mastropasqua, F., et al. (2026). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Exploratory

Synthesis and Characterization of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) is a synthetically valuable heterocyclic compound characterized by a 3,5-dimethylphenoxy moiety linked via an ethyl chain to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) is a synthetically valuable heterocyclic compound characterized by a 3,5-dimethylphenoxy moiety linked via an ethyl chain to a saturated piperidine ring[1]. With a molecular weight of 269.81 g/mol , this piperidine derivative serves as a critical building block in medicinal chemistry, frequently utilized in the development of receptor-modulating therapeutics and neuroactive agents[1].

This technical whitepaper outlines a highly efficient, field-proven, two-stage synthetic methodology for producing this compound. By leveraging a dehydrative redox etherification followed by a chemoselective catalytic hydrogenation, this route ensures high atom economy, scalability, and exceptional purity of the final active pharmaceutical ingredient (API) intermediate.

Retrosynthetic Analysis & Strategy Selection

The architectural complexity of the target molecule can be elegantly deconstructed into two widely available, cost-effective starting materials: 2-(2-hydroxyethyl)pyridine and 3,5-dimethylphenol .

Retrosynthesis Target Target Molecule 2-[2-(3,5-Dimethylphenoxy)ethyl] piperidine HCl Intermediate Pyridine Intermediate 2-[2-(3,5-Dimethylphenoxy)ethyl] pyridine Target->Intermediate Hydrogenation (PtO2, H2, HCl) StartingMaterials Starting Materials 2-(2-Hydroxyethyl)pyridine + 3,5-Dimethylphenol Intermediate->StartingMaterials Mitsunobu Etherification

Retrosynthetic analysis of the target piperidine hydrochloride.

Causality in Strategy Selection:
  • Why the Mitsunobu Reaction? Traditional Williamson ether synthesis requires the pre-activation of the alcohol into a halide or sulfonate ester, adding a synthetic step and reducing overall yield. The allows for the direct, one-pot coupling of a primary alcohol with a phenol under mild conditions (0 °C to RT), driven by the thermodynamic formation of triphenylphosphine oxide[2].

  • Why Adams' Catalyst (PtO₂) over Pd/C? Pyridine rings possess high resonance energy and are notoriously resistant to standard palladium-catalyzed hydrogenation. By utilizing in an acidic medium, the pyridine nitrogen is protonated[3]. This protonation serves a dual purpose: it lowers the aromatic stabilization energy of the ring and prevents the basic nitrogen lone pair from coordinating with and poisoning the platinum catalyst[4].

Stage 1: Mitsunobu Etherification

Mechanistic Insights

The synthesis of the intermediate, 2-[2-(3,5-dimethylphenoxy)ethyl]pyridine, relies on the in-situ generation of a betaine intermediate from triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). This highly reactive betaine deprotonates the 3,5-dimethylphenol (pKa ~10.1). The resulting alkoxide of 2-(2-hydroxyethyl)pyridine attacks the phosphonium species, creating an activated oxyphosphonium ion that undergoes a rapid S_N2 displacement by the phenoxide nucleophile to forge the ether linkage[2].

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, argon-purged 500 mL round-bottom flask, add 2-(2-hydroxyethyl)pyridine (1.0 equiv, 50 mmol), 3,5-dimethylphenol (1.05 equiv, 52.5 mmol), and PPh₃ (1.2 equiv, 60 mmol).

  • Solvation: Dissolve the mixture in 250 mL of anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.2 equiv, 60 mmol) dropwise over 30 minutes via an addition funnel. Critical Causality: Slow addition is mandatory to control the exothermic formation of the betaine intermediate and suppress the formation of unwanted hydrazine byproducts[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Reaction completion should be monitored via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with 100 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude viscous oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to remove the triphenylphosphine oxide (TPPO) byproduct. Isolate the pure pyridine intermediate as a pale yellow oil.

Stage 2: Pyridine Reduction & Salt Formation

Mechanistic Insights

The is a heterogeneous process[4]. The addition of a stoichiometric excess of hydrochloric acid (HCl) prior to hydrogenation is the linchpin of this step. It converts the intermediate into a pyridinium hydrochloride salt. Upon reduction of the aromatic system by the hydrogen-saturated PtO₂ surface, the target molecule is directly generated as the hydrochloride salt, bypassing the need for a separate post-synthetic salt-formation step[4].

Step-by-Step Protocol
  • Reaction Setup: Dissolve the purified 2-[2-(3,5-dimethylphenoxy)ethyl]pyridine (1.0 equiv, 40 mmol) in 200 mL of HPLC-grade methanol.

  • Acidification: Slowly add concentrated aqueous HCl (37%, 1.5 equiv, 60 mmol) to the solution while stirring.

  • Catalyst Addition: Carefully add Adams' catalyst (PtO₂, 5 mol%, 2.0 mmol). Safety Warning: PtO₂ can become highly pyrophoric once exposed to hydrogen gas; ensure the flask is thoroughly purged with inert gas before and after the reaction[3].

  • Hydrogenation: Transfer the mixture to a Parr high-pressure hydrogenation apparatus. Purge the vessel with nitrogen gas three times, followed by three purges with high-purity hydrogen gas.

  • Reduction: Pressurize the reactor to 50 psi of H₂ and agitate at room temperature for 16 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Vent the hydrogen gas safely and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the platinum catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Crystallization: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the residue from a boiling mixture of ethanol and diethyl ether. Filter and dry the resulting white crystals under a high vacuum to yield pure 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Workflow Step1 Step 1: Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT Step2 Step 2: Purification Aqueous Workup & Silica Gel Chromatography Step1->Step2 Step3 Step 3: Catalytic Hydrogenation PtO2, H2 (50 psi), HCl/MeOH Step2->Step3 Step4 Step 4: Catalyst Filtration Filter through Celite pad under N2 Step3->Step4 Step5 Step 5: Crystallization EtOH/Et2O to yield pure HCl salt Step4->Step5

Step-by-step experimental workflow for the two-stage synthesis.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized API intermediate, quantitative data and expected analytical benchmarks are summarized below.

Table 1: Stoichiometric Parameters for Synthesis

Reagent / CatalystFunctionEquivalentsAmount (for 50 mmol scale)
2-(2-Hydroxyethyl)pyridineStarting Material1.06.16 g
3,5-DimethylphenolNucleophile1.056.41 g
Triphenylphosphine (PPh₃)Reducing Agent1.215.74 g
DIADOxidizing Agent1.212.13 g (11.8 mL)
PtO₂ (Adams' Catalyst)Hydrogenation Catalyst0.050.45 g
HCl (37% aqueous)Salt Former / Activator1.5~5.0 mL

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Results / Signals
Physical Appearance White crystalline powder
Molecular Weight 269.81 g/mol (C₁₅H₂₄ClNO)
ESI-MS (Positive Mode) [M+H]⁺ m/z calculated for C₁₅H₂₄NO⁺: 234.18; Found: ~234.2
¹H NMR (400 MHz, CDCl₃) δ 9.20 (br s, 2H, NH₂⁺), 6.58 (s, 1H, Ar-H para), 6.50 (s, 2H, Ar-H ortho), 4.05 (t, 2H, -CH₂-O-), 3.40-3.20 (m, 2H, piperidine C6-H), 3.10 (m, 1H, piperidine C2-H), 2.35 (m, 2H, -CH₂-CH₂-O-), 2.25 (s, 6H, Ar-CH₃), 1.95-1.40 (m, 6H, piperidine C3,C4,C5-H).

Conclusion

The synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride can be achieved with high fidelity utilizing a two-stage approach: a regioselective Mitsunobu etherification followed by a chemoselective, PtO₂-catalyzed high-pressure hydrogenation. By rigorously controlling the addition rates during the etherification and utilizing acidic conditions during the reduction, researchers can suppress byproduct formation and isolate the target molecule as a highly pure hydrochloride salt suitable for downstream pharmacological evaluation.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: Molecules (via National Center for Biotechnology Information / PMC) URL:[Link]

  • The Story of Adams' Catalyst Source: Platinum Metals Review (via Ingenta Connect) URL:[Link]

Sources

Foundational

Reprogramming Mycobacterial Metabolism: The GSK2556286 Paradigm

The dimethylphenoxy piperidine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. By tuning the substitution pattern of the methyl groups on the phenoxy ring (e.g., 2,3-dimethyl vs.

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Author: BenchChem Technical Support Team. Date: April 2026

The dimethylphenoxy piperidine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. By tuning the substitution pattern of the methyl groups on the phenoxy ring (e.g., 2,3-dimethyl vs. 3,5-dimethyl), chemists can restrict the dihedral angle of the ether linkage. This stereoelectronic locking forces the piperidine ring into specific bioactive conformations, enabling precise engagement with diverse biological targets ranging from bacterial adenylyl cyclases to human epigenetic readers and G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this technical guide to dissect the biological activity of these derivatives. We will bypass superficial summaries and instead examine the mechanistic causality, target engagement kinetics, and the self-validating experimental protocols required to evaluate these compounds in a rigorous drug development pipeline.

The most significant recent breakthrough involving the dimethylphenoxy piperidine class is the discovery of GSK2556286 (GSK-286), a novel antitubercular clinical candidate. Synthesized via the nucleophilic substitution of a 6-(chloromethyl)-uracil derivative with 4-(2,3-dimethylphenoxy)piperidine, this compound exhibits a highly unusual, cholesterol-dependent mechanism of action [1].

Unlike traditional antibiotics that target cell wall synthesis or DNA replication, GSK2556286 acts as an agonist for Rv1625c , a membrane-bound adenylyl cyclase in Mycobacterium tuberculosis (Mtb). Activation of Rv1625c triggers a ~50-fold spike in intracellular cyclic AMP (cAMP). In the cholesterol-rich environment of a human macrophage, this cAMP surge acts as a metabolic emergency signal, completely shutting down the bacteria's ability to catabolize cholesterol—its primary carbon source during latent and active infection [2].

G A GSK2556286 (Dimethylphenoxy Piperidine) B Rv1625c (Adenylyl Cyclase) A->B Agonism C Intracellular cAMP (50-fold Spike) B->C Catalysis D Cholesterol Catabolism (Inhibited) C->D Metabolic Blockade E M. tuberculosis Death in Macrophage D->E Carbon Starvation

Mechanism of action for GSK2556286 via Rv1625c agonism and cAMP-mediated metabolic blockade.

Protocol 1: Self-Validating Intramacrophage Efficacy & cAMP Quantification

To evaluate compounds with host-environment-dependent mechanisms like GSK2556286, standard axenic (broth) cultures are insufficient. The protocol must simulate the macrophage phagosome.

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed human THP-1 monocytes in 96-well plates and differentiate them into macrophage-like cells using 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 72 hours. Causality: PMA induces the expression of scavenger receptors necessary for cholesterol uptake, mimicking the lipid-rich environment of alveolar macrophages.

  • Bacterial Infection: Infect the macrophages with Mtb H37Rv (wild-type) and an rv1625c transposon knockout mutant ( Δ rv1625c) at a Multiplicity of Infection (MOI) of 1:1. Causality: The Δ rv1625c strain serves as a critical negative control. If the drug's mechanism is strictly Rv1625c-dependent, the mutant will exhibit total resistance, validating on-target causality.

  • Compound Dosing: Wash extracellular bacteria and treat the infected macrophages with a concentration gradient of GSK2556286 (0.001 µM to 10 µM).

  • cAMP Extraction & Quantification: After 24 hours, lyse a subset of wells using 0.1M HCl to halt phosphodiesterase activity. Quantify cAMP using a competitive ELISA.

  • CFU Enumeration: After 5 days, lyse the remaining wells with 0.05% SDS and plate on Middlebrook 7H11 agar to determine the half-maximal inhibitory concentration (IC50).

Validation Check: A successful assay will show an IC50 of ~0.07 µM and a massive cAMP spike in the wild-type strain, but >10 µM IC50 and baseline cAMP in the Δ rv1625c mutant [1].

Dual Epigenetic and Kinase Targeting: The SB-284851-BT Scaffold

Shifting the methyl groups to the 3,5-position and coupling the piperidine to a pyrimidine-imidazole core yields SB-284851-BT . This compound demonstrates the remarkable polypharmacology achievable with the dimethylphenoxy piperidine scaffold, acting as a potent dual inhibitor of both p38α MAPK (a kinase) and BRD4 (an epigenetic reader protein)[3].

The 3,5-dimethylphenoxy group provides optimal steric bulk to wedge into the hydrophobic acetyl-lysine recognition pocket of the BRD4 Bromodomain 1 (BD1), while simultaneously mimicking the adenine ring of ATP to competitively bind the hinge region of p38α [4]. This dual inhibition synergistically downregulates the c-Myc and NF-κB pathways, making it a highly valuable probe for oncology and inflammatory disease research.

G A SB-284851-BT B BRD4 (BD1) Epigenetic Reader A->B Competitive Inhibition (IC50 = 1.7 µM) C p38α MAPK Kinase A->C ATP Pocket Binding (Kd = 0.47 nM) D c-Myc / NF-κB Downregulation B->D E IL-8 Reduction C->E F Anti-Tumor & Anti-Inflammatory D->F E->F

Dual-target inhibition logic of SB-284851-BT modulating epigenetic and kinase pathways.

Protocol 2: Fluorescence Anisotropy (FA) Binding Assay for BRD4

To validate the binding affinity of SB-284851-BT to BRD4 independently of downstream cellular noise, an in vitro biophysical assay is required.

Step-by-Step Methodology:

  • Protein Preparation: Express recombinant human BRD4-BD1 (amino acids 44-168) in E. coli and purify via Ni-NTA affinity chromatography.

  • Probe Saturation: Incubate 50 nM of BRD4-BD1 with 15 nM of a fluorescently labeled acetyl-lysine mimetic (e.g., BODIPY-BI2536) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS). Causality: The binding of the small fluorescent probe to the massive BRD4 protein slows the probe's rotational tumbling rate, resulting in a high baseline fluorescence anisotropy signal.

  • Competitive Displacement: Titrate SB-284851-BT from 10 µM down to 1 nM across a 384-well microplate.

  • Measurement: Read the plate using a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation.

Validation Check: As SB-284851-BT successfully outcompetes the BODIPY probe for the acetyl-lysine pocket, the probe is released into the solution. Its rotational tumbling rate increases, causing a measurable, dose-dependent drop in anisotropy. SB-284851-BT should yield a Ki​ of approximately 310-400 nM [5].

Neurological Applications: Prokineticin Receptor Modulation

Beyond infectious disease and oncology, dimethylphenoxy piperidines functionalized with sulfonyl groups act as potent modulators of Prokineticin Receptors (PK1 and PK2) . These GPCRs are heavily implicated in gastrointestinal motility, pain perception, and psychiatric disorders.

Derivatives such as 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(3,5-dimethylphenoxy)piperidine have been patented for their ability to cross the blood-brain barrier (facilitated by the highly lipophilic dimethylphenoxy moiety) and modulate PK signaling. This makes them active candidates for the treatment of schizophrenia, bipolar mania, and generalized anxiety disorders [6].

Quantitative Data Summary

To facilitate rapid comparison of target engagement across this chemical class, the quantitative metrics are summarized below:

CompoundCore ScaffoldPrimary Target(s)Binding/Inhibitory MetricsPrimary Indication
GSK2556286 4-(2,3-dimethylphenoxy)piperidineRv1625c (Adenylyl Cyclase)Intramacrophage IC50 = 0.07 µMTuberculosis (MDR/XDR)
SB-284851-BT 2-(3,5-dimethylphenoxy)pyrimidine-piperidinep38α MAPK / BRD4-BD1p38α Kd = 0.47 nM; BRD4 IC50 = 1.7 µMOncology / Inflammation
Sulfonyl Piperidines 4-(dimethylphenoxy)piperidine sulfonamidesProkineticin 1 & 2 (PK1/PK2)GPCR Modulation (Dose-dependent)Schizophrenia / Mood Disorders

Conclusion

The dimethylphenoxy piperidine motif is not merely a passive structural linker; it is an active driver of pharmacodynamic specificity. Whether it is forcing an adenylyl cyclase into an active conformation to starve Mycobacterium tuberculosis or displacing acetylated histones from epigenetic readers to halt tumor progression, the precise placement of the methyl groups on the phenoxy ring dictates the biological destiny of the molecule. Future drug development should continue to leverage this scaffold, particularly utilizing structure-based drug design (SBDD) to fine-tune the dihedral angles for novel GPCR and kinase targets.

References

  • GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 PubMed (National Institutes of Health) URL:[Link]

  • Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules PMC (National Institutes of Health) URL:[Link]

  • Dual Screening of BPTF and Brd4 Using Protein-Observed Fluorine NMR Uncovers New Bromodomain Probe Molecules ACS Publications URL:[Link]

  • A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes Journal of Medicinal Chemistry (ACS) URL:[Link]

  • US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases Google Patents URL

Sources

Exploratory

Structure-Activity Relationship (SAR) of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride: A Prototypical Sigma-1 Receptor Modulator

Executive Summary 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1; MW: 269.81 g/mol ) is a synthetic heterocyclic compound characterized by a piperidine ring linked via an ethyl chain to a 3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1; MW: 269.81 g/mol ) is a synthetic heterocyclic compound characterized by a piperidine ring linked via an ethyl chain to a 3,5-dimethylphenoxy moiety[1]. While historically categorized as a general basic alkaloid derivative, contemporary pharmacological profiling identifies the aryloxyethyl piperidine scaffold as a highly privileged structure for Sigma-1 Receptor (S1R) modulation[2]. This in-depth technical guide deconstructs the Structure-Activity Relationship (SAR) of this molecule, detailing how its specific architectural features drive S1R agonism, and outlines the self-validating experimental workflows required to evaluate its neuroprotective efficacy.

Molecular Architecture and the S1R Pharmacophore

The Sigma-1 receptor is a unique ligand-regulated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. The generalized S1R pharmacophore, originally proposed by Glennon, requires a basic, protonatable nitrogen flanked by two hydrophobic regions at optimal reciprocal distances[4][5].

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine perfectly satisfies this structural mandate:

  • The Basic Amine (Piperidine Ring): At physiological pH, the piperidine nitrogen (pKa ~9.5) is protonated. This allows it to form a critical electrostatic salt bridge with the Glu172 (and potentially Asp126) residue in the S1R orthosteric binding site.

  • The Spacer (Ethyl Linker): The two-carbon ether linkage provides the optimal spatial geometry and flexibility, minimizing the entropic penalty upon binding while allowing the aromatic head to reach deep into the receptor's binding pocket.

  • The Hydrophobic Bulk (3,5-Dimethylphenoxy): The primary hydrophobic pocket of S1R (comprising Tyr103, Phe107, and Ile124) accommodates aromatic rings. The addition of the 3,5-dimethyl groups significantly increases the lipophilicity (LogP) and steric bulk of the phenoxy ring, maximizing van der Waals interactions and π−π stacking, which drives both high affinity and selectivity over the Sigma-2 Receptor (S2R)[2].

Pharmacophore A Piperidine Ring (Protonatable Amine) B Ethyl Linker (Optimal Spacer) A->B Covalent D S1R Glu172 (Salt Bridge) A->D Electrostatic Interaction C 3,5-Dimethylphenoxy (Hydrophobic Bulk) B->C Covalent (Ether) E S1R Hydrophobic Pocket (Tyr103, Phe107) C->E van der Waals & π-π Stacking

Fig 1. S1R pharmacophore mapping of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine.

SAR Dynamics: Tuning Affinity and Selectivity

To understand the causality behind the potency of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine, we must compare it against structural analogs. Modifications to the amine head group, spacer length, or aromatic substitution profoundly impact the binding thermodynamics[2].

Quantitative SAR Summary
Structural ModificationRepresentative MotifImpact on S1R Affinity ( Ki​ )Impact on S2R SelectivityMechanistic Rationale
Core Scaffold (Prototype) 3,5-Dimethylphenoxy + Piperidine Baseline (High, <10 nM) High Optimal steric fit in the primary hydrophobic pocket; stable salt bridge formation.
Amine Substitution MorpholineDecreased (~5x loss)ModerateReduced basicity (pKa ~8.3) weakens the strength of the electrostatic interaction with Glu172.
Amine Substitution 4-MethylpiperazineMaintainedVery HighAdditional steric bulk improves S2R exclusion while maintaining the optimal S1R fit.
Aromatic Substitution Unsubstituted PhenoxyDecreasedLowLoss of critical van der Waals interactions; fails to fully occupy the hydrophobic pocket.
Spacer Elongation Propyl (-CH 2​ -CH 2​ -CH 2​ -)DecreasedModerateIncreased entropic penalty upon binding; misaligned trajectory to the Glu172 residue.

Mechanistic Pathway: From Binding to Neuroprotection

Endogenous S1R regulators, such as N,N-dimethyltryptamine (DMT)[3], and synthetic phenoxyethylpiperidines act as agonists. In the resting state, S1R is bound to the binding immunoglobulin protein (BiP/GRP78) at the MAM.

When 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine binds to the orthosteric site, it induces a conformational shift that forces the dissociation of S1R from BiP[2]. The liberated S1R actively chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing it to enhance calcium ( Ca2+ ) flux from the ER into the mitochondria. This optimized Ca2+ signaling boosts the TCA cycle and ATP production, culminating in robust neuroprotective effects against ER stress and excitotoxicity.

Pathway Ligand Phenoxyethylpiperidine Agonist Complex S1R-BiP Complex (MAM) Ligand->Complex Orthosteric Binding Dissociation BiP Dissociation Complex->Dissociation Conformational Shift ActiveS1R Active S1R Chaperone Dissociation->ActiveS1R IP3R IP3R Stabilization ActiveS1R->IP3R Chaperone Interaction Ca Optimized Ca2+ Flux IP3R->Ca Channel Modulation Survival Neuroprotection Ca->Survival Mitochondrial ATP Synthesis

Fig 2. Mechanistic pathway of S1R activation and subsequent neuroprotection.

Experimental Methodologies for SAR Validation

To ensure scientific integrity, the evaluation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine must rely on self-validating assay systems. Below are the standard protocols used to determine affinity and functional agonism.

Protocol 1: Competitive Radioligand Binding Assay (Affinity & Selectivity)

Purpose: To quantify the binding affinity ( Ki​ ) for S1R and assess selectivity against S2R.

  • Membrane Preparation: Isolate crude synaptosomal membranes from guinea pig brain (which expresses high levels of S1R).

    • Causality: Guinea pig brains provide a physiologically relevant lipid microenvironment for the membrane-bound S1R, ensuring the receptor maintains its native conformation.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] (+)-pentazocine (for S1R) or 3 nM [3H] DTG in the presence of (+)-pentazocine (to mask S1R and isolate S2R).

    • Causality: [3H] (+)-pentazocine is highly selective for S1R. Using it prevents confounding binding data from other targets.

  • Compound Displacement: Add 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM Haloperidol.

    • Validation Rule: If the non-specific binding (signal in Haloperidol wells) exceeds 20% of the total binding, the assay must be rejected due to membrane degradation or excessive free radioligand.

  • Detection: Terminate by rapid filtration over glass-fiber filters (presoaked in 0.5% PEI to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: BiP-S1R Dissociation Assay (Functional Agonism)

Purpose: To verify that the compound acts as an agonist (promotes dissociation) rather than an antagonist (promotes association)[2].

  • Cell Culture & Treatment: Culture CHO cells stably expressing HA-tagged S1R. Treat cells with 1 µM of the test compound for 30 minutes.

  • Crosslinking & Lysis: Treat cells with DSP (dithiobis(succinimidyl propionate)) to crosslink transient protein complexes, followed by lysis in RIPA buffer.

    • Causality: The S1R-BiP interaction is transient. Crosslinking captures the dynamic state of the chaperone complex at the exact moment of compound action.

  • Immunoprecipitation (IP): Pull down the S1R complex using anti-HA magnetic beads.

  • Western Blotting: Probe the eluate with anti-BiP antibodies.

  • Self-Validation: Include PRE-084 (known agonist) as a positive control, and NE-100 (known antagonist) as a negative control.

    • Validation Rule: The test compound must show a statistically significant reduction in the BiP band intensity relative to the vehicle control, mirroring the PRE-084 phenotype, to be classified as an agonist.

References

  • EvitaChem.Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647).
  • Journal of Medicinal Chemistry (ACS Publications).Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease.
  • MDPI.Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
  • ResearchGate.Representation of the sigma-1 receptor pharmacophore.
  • PMC / NIH.The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.

Sources

Foundational

Comprehensive Solubility Profiling of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride: Thermodynamic Methodologies and Formulation Strategies

Executive Summary In early-stage drug development, the transition of an Active Pharmaceutical Ingredient (API) from discovery to preclinical formulation hinges on rigorous physicochemical characterization. 2-[2-(3,5-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the transition of an Active Pharmaceutical Ingredient (API) from discovery to preclinical formulation hinges on rigorous physicochemical characterization. 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) is an experimental heterocyclic compound currently investigated for its potential antimicrobial, antifungal, and central nervous system applications[1].

With a molecular formula of C15​H24​ClNO and a molecular weight of 269.81 g/mol , this compound typically presents as a white crystalline solid[2]. As a hybrid molecule containing both a highly lipophilic aryloxy core and an ionizable basic amine, it presents unique formulation challenges. This whitepaper provides an in-depth technical guide to profiling the thermodynamic solubility of this API, detailing the structural causality behind its dissolution behavior and outlining a self-validating experimental workflow grounded in compendial standards.

Physicochemical Causality: Structure-Solubility Relationships

As an Application Scientist, I approach solubility not merely as a static metric, but as a dynamic equilibrium dictated by molecular architecture. The solubility behavior of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is governed by three competing structural factors:

  • Intrinsic Lipophilicity: The 3,5-dimethylphenoxy group is highly hydrophobic. While this moiety drives cellular permeability (a requisite for antimicrobial or CNS targets), it severely restricts intrinsic aqueous solvation.

  • Ionizable Center: The piperidine ring contains a basic nitrogen atom. In physiological environments below its pKa, this nitrogen protonates to form a water-soluble piperidinium cation.

  • The Salt Form & The Common-Ion Effect: To overcome the lipophilicity of the free base, the compound is synthesized as a hydrochloride salt[1]. While this drastically improves dissolution in pure water, it introduces a critical vulnerability in gastrointestinal delivery: the common-ion effect . According to3 and 4, the presence of a common counter-ion (such as high chloride concentrations in gastric fluid) will push the equilibrium backward, suppressing the ionization and solubilization of the drug substance[4][3].

Pathway SolidSalt Solid API (HCl Salt) Dissolved Dissolved API (Piperidinium + Cl⁻) SolidSalt->Dissolved Dissolution Dissolved->SolidSalt Common-Ion Effect FreeBase Free Base Precipitate (Lipophilic) Dissolved->FreeBase Deprotonation Gastric Gastric Fluid (pH 1.2) High [Cl⁻] Gastric->Dissolved Suppresses Solubility Intestinal Intestinal Fluid (pH 6.8) [OH⁻] > [H⁺] Intestinal->FreeBase Drives Precipitation

Fig 1. pH-dependent dissociation pathway and common-ion effect mechanisms.

Predictive & Empirical Solubility Profile

Because 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is an early-stage compound, its solubility profile is highly dependent on the solvent matrix. It is empirically known to be highly soluble in polar organic solvents like methanol and ethanol[2].

Below is the predictive thermodynamic solubility profile across critical biorelevant and analytical media, summarizing the expected quantitative behavior based on its structural class:

Solvent System / MediapHPredictive SolubilityMechanistic Rationale
Deionized Water ~5.5High (>30 mg/mL)Uninhibited dissociation of the hydrochloride salt in a neutral, ion-free matrix.
0.1 N HCl (SGF) 1.2Moderate (1 - 5 mg/mL)Solubility is artificially suppressed due to the chloride common-ion effect[4].
Phosphate Buffer (FaSSIF) 6.8Low (<0.1 mg/mL)Environmental pH approaches/exceeds the piperidine pKa, driving deprotonation and free-base precipitation.
Methanol / Ethanol N/AHighly Soluble Favorable thermodynamic solvation of the lipophilic dimethylphenoxy core[2].

Thermodynamic Solubility Workflow: A Self-Validating System

Kinetic solubility assays (often performed via solvent-shift methods) frequently overestimate solubility due to transient supersaturation phenomena. To obtain reliable data for physiologically based biopharmaceutics (PBB) modeling, we must execute a thermodynamic saturation approach based on the 5[5][6].

A robust protocol must be a self-validating system . A solubility measurement is only as accurate as the solid phase it leaves behind. If the solid salt disproportionates into a free base or converts into a hydrate during equilibration, the resulting HPLC quantification reflects the solubility of the new polymorph, invalidating the data[5].

Step-by-Step Methodology
  • Media Preparation: Prepare biorelevant media (e.g., SGF, FaSSIF) ensuring precise pH and buffer capacity control.

  • Excess Solid Addition: Weigh an excess amount of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride into glass vials. Add the selected media to create a visibly saturated suspension.

  • Thermodynamic Equilibration: Seal the vials and agitate at a biologically relevant temperature (37 ± 0.5 °C) for 24 to 48 hours to ensure true thermodynamic equilibrium is reached[3].

  • Phase Separation: Isolate the dissolved API from the undissolved solid via high-speed centrifugation (e.g., 10,000 RPM for 15 mins) maintained at 37 °C to prevent temperature-induced precipitation.

  • Supernatant Quantification: Dilute the supernatant in a compatible mobile phase and quantify the API concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV)[6].

  • Solid-State Verification (Critical): Recover the residual solid pellet, dry it gently, and analyze it using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Confirm that the crystal lattice matches the original hydrochloride salt and has not undergone polymorphic transition.

Workflow API API: 2-[2-(3,5-Dimethylphenoxy) ethyl]piperidine HCl Equilibration Thermodynamic Equilibration (37°C, 24-48h) API->Equilibration Media Biorelevant Media (pH 1.2 - 7.4) Media->Equilibration Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation Supernatant Supernatant (Dissolved API) Separation->Supernatant Pellet Residual Solid (Undissolved API) Separation->Pellet HPLC HPLC-UV Analysis (Quantification) Supernatant->HPLC SolidState XRPD & DSC Analysis (Polymorph / Salt Verification) Pellet->SolidState

Fig 2. Self-validating thermodynamic solubility workflow with solid-state verification.

Formulation Strategies Derived from Solubility Data

Once the solubility profile is empirically validated, formulation strategies must be deployed to bypass the molecule's limitations.

  • Navigating the Common-Ion Effect: If gastric dissolution is hindered by chloride ions, formulating the API as an enteric-coated multiparticulate can bypass the stomach, releasing the drug in the upper intestine.

  • Surfactant Selection: To prevent free-base precipitation at intestinal pH, surfactants can be added to maintain sink conditions. However, as explicitly warned by the 3, anionic surfactants like Sodium Lauryl Sulfate (SLS) must never be used with cationic drugs [3]. Because the piperidine ring forms a cation, combining it with SLS will result in a highly insoluble API-surfactant complex. Non-ionic surfactants (e.g., Polysorbate 80) or co-solvents like ethanol (in which the API is highly soluble[2]) are the scientifically sound alternatives.

References

  • Biorelevant. USP <1236>: Solubility Measurements Chapter Overview. Retrieved from: [Link]

  • Scribd. USP 1236 Solubility Measurements Guide. Retrieved from:[Link]

  • Emmace Lab. Solubility and chemical quantification of APIs/drugs. Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from: [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and confirmation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (Molecular Formu...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and confirmation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (Molecular Formula: C₁₅H₂₄ClNO; Molecular Weight: 269.81 g/mol ). As a compound of interest in medicinal chemistry and drug development, rigorous spectroscopic analysis is paramount for verifying its identity, purity, and stability.[1] This document outlines the theoretical principles, predictive data, and standardized protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The structure of this molecule, featuring a 3,5-dimethylphenoxy group linked via an ethyl bridge to a piperidine ring, presents distinct spectroscopic signatures. The protonation of the piperidine nitrogen to form the hydrochloride salt further influences its analytical profile, particularly in IR and NMR spectroscopy.[1] This guide is intended for researchers, analytical scientists, and quality control professionals who require a deep understanding of the core analytical techniques used to characterize such molecules.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an essential first-pass analytical technique for determining the molecular weight of a compound, providing a fundamental confirmation of its identity. For a polar, non-volatile molecule like 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, Electrospray Ionization (ESI) is the method of choice.

Expertise & Rationale: The ESI-MS Approach

ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. The analysis is typically performed in positive ion mode. Although the compound is a hydrochloride salt, in the ESI source, we expect to primarily observe the protonated ion of the free base, [M+H]⁺, where 'M' is the neutral molecule (C₁₅H₂₃NO). This is because the non-covalent HCl adduct is readily disrupted during the electrospray process. The high-resolution mass measurement (HRMS) provides an exact mass, which can be used to confirm the elemental composition with high confidence.

Predicted Mass Spectrometry Data

The primary ion expected in a positive-mode ESI mass spectrum is the protonated free base.

Ion Species Formula Calculated Monoisotopic Mass (Da) Description
Free Base (M)C₁₅H₂₃NO233.17796The neutral form of the compound.
Protonated Molecule [M+H]⁺[C₁₅H₂₄NO]⁺234.18524The primary ion observed in ESI+ mode.

Note: The calculated mass is for the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of a suitable solvent, such as methanol or acetonitrile/water (50:50 v/v), to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Infusion: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Typical):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 30-40 psi

    • Mass Range: m/z 50 - 500

  • Data Acquisition: Acquire the full scan spectrum. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ peak (m/z 234.2) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[2]

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL in MeOH) P2 Dilute to 1-10 µg/mL P1->P2 A1 Direct Infusion (5-10 µL/min) P2->A1 A2 Ionization (ESI+) A1->A2 A3 Mass Analyzer (TOF/Q-TOF) A2->A3 D1 Acquire Spectrum (m/z 50-500) A3->D1 D2 Identify [M+H]⁺ Peak

Caption: ESI-MS workflow from sample preparation to data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Expertise & Rationale: Interpreting the IR Spectrum

For 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, the IR spectrum will be a composite of signals from the aromatic ring, the ether linkage, the aliphatic chains, and, crucially, the piperidinium ion. The protonation of the piperidine nitrogen results in the formation of an N-H⁺ bond, which gives rise to a broad and strong absorption band in the 2400-3000 cm⁻¹ region, a hallmark of amine salts. This feature is a key confirmation of the hydrochloride form. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.

Predicted Infrared Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3050 - 3010C-H StretchAromatic (Aryl)Medium-Weak
~2950 - 2850C-H StretchAliphatic (Piperidine & Ethyl)Strong
~2700 - 2400N-H⁺ StretchSecondary Amine Salt (Piperidinium)Strong, Broad
~1600 & ~1470C=C BendingAromatic RingMedium
~1250 - 1200C-O-C StretchAryl-Alkyl EtherStrong
~1100 - 1050C-N StretchAliphatic AmineMedium

Reference data for piperidine and related structures can be found in the NIST Chemistry WebBook.[3][4]

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Workflow for IR Spectroscopy Analysis

cluster_inst Instrument Setup cluster_analysis Sample Analysis cluster_data Data Processing I1 Clean ATR Crystal I2 Collect Background Spectrum I1->I2 A1 Apply Solid Sample to Crystal I2->A1 A2 Apply Pressure A1->A2 A3 Acquire Spectrum (16-32 scans) A2->A3 D1 Perform Baseline Correction A3->D1 D2 Identify Characteristic Absorption Bands

Caption: ATR-FTIR workflow for the analysis of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Expertise & Rationale: Predicting the NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the ethyl bridge protons, and the piperidine ring protons. The hydrochloride salt form and the choice of solvent (e.g., DMSO-d₆ or D₂O) will affect the chemical shift and observability of the N-H⁺ proton. In DMSO-d₆, this proton should be visible as a broad singlet, while in D₂O, it will exchange with the solvent and become invisible.

The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the molecule, including the aromatic, aliphatic, and methyl carbons. The chemical shifts are highly predictable based on the known effects of substituents.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

(A diagram showing the chemical structure with protons labeled would be inserted here for clarity)

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a~8.5 - 9.5br s2HN-H⁺ protons (Piperidinium)
H-b~6.6s2HAromatic protons (ortho to ether)
H-c~6.5s1HAromatic proton (para to ether)
H-d~4.1t2HO-CH₂ (Ethyl)
H-e~3.3m1HPiperidine C2-H
H-f~3.1t2HN-CH₂ (Ethyl)
H-g~2.9m2HPiperidine C6-H (axial/equatorial)
H-h~2.2s6HAr-CH₃
H-i~1.5 - 1.9m6HPiperidine C3, C4, C5 protons
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
Chemical Shift (δ, ppm) Assignment
~158.5Aromatic C-O
~139.0Aromatic C-CH₃
~121.0Aromatic CH (para)
~113.0Aromatic CH (ortho)
~65.0O-CH₂ (Ethyl)
~55.0Piperidine C2
~45.0Piperidine C6
~34.0N-CH₂ (Ethyl)
~28.0 - 22.0Piperidine C3, C4, C5
~21.5Ar-CH₃

Note: NMR chemical shift predictions are based on standard values for similar structural motifs.[5]

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Solvent Choice: DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and allows for the observation of exchangeable N-H protons.

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

    • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

Workflow for NMR Spectroscopy Analysis

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Interpretation P1 Weigh 5-10 mg Sample P2 Dissolve in 0.7 mL Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample & Lock P3->A1 A2 Tune & Shim A1->A2 A3 Acquire ¹H, ¹³C, & 2D Spectra A2->A3 D1 Fourier Transform & Phase A3->D1 D2 Calibrate & Integrate D1->D2 D3 Assign Signals to Structure D2->D3

Caption: General workflow for structural elucidation using NMR spectroscopy.

Conclusion: A Self-Validating Spectroscopic Profile

The structural confirmation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

  • MS confirms the molecular weight of the free base (m/z 234.185 for [M+H]⁺).

  • IR verifies the presence of key functional groups, most notably the piperidinium N-H⁺, the aryl-alkyl ether, and the aromatic ring.

  • NMR provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of every atom in the molecule.

Together, these orthogonal techniques provide a robust and self-validating analytical data package, ensuring the identity, structure, and integrity of the target compound, which is a critical requirement in any chemical or pharmaceutical development program.

References

  • EvitaChem. 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride. Accessed February 20, 2026.
  • The Royal Society of Chemistry. Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Accessed February 20, 2026.
  • Pivatto, M., et al. "Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts." SciELO. Accessed February 20, 2026.
  • NIST. "Piperidine" in NIST Chemistry WebBook. Accessed February 20, 2026.
  • NIST. "2-Methylpiperidine" in NIST Chemistry WebBook. Accessed February 20, 2026.

Sources

Foundational

Thermochemical Landscape of Piperidine Hydrochloride Compounds: A Technical Guide for Drug Development

Executive Summary Piperidine is a ubiquitous N-heterocyclic pharmacophore found in numerous active pharmaceutical ingredients (APIs), including paroxetine, pitolisant, and pridopidine. While the piperidine free base is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine is a ubiquitous N-heterocyclic pharmacophore found in numerous active pharmaceutical ingredients (APIs), including paroxetine, pitolisant, and pridopidine. While the piperidine free base is a volatile liquid at room temperature, converting it into a hydrochloride salt drastically alters its thermodynamic landscape, increasing lattice energy, thermal stability, and shelf life 1. However, this salt formation introduces complex solid-state behaviors, including enantiotropic polymorphism. This whitepaper provides a comprehensive analysis of the thermochemical properties of piperidine hydrochloride compounds, detailing field-proven calorimetric methodologies and the causality behind critical experimental parameters.

Thermochemical Profiling of the Piperidine Scaffold

The thermodynamic stability of a drug molecule dictates its synthesis route, formulation strategy, and degradation kinetics. For piperidine derivatives, the transition from a free base to a hydrochloride salt involves a massive stabilization driven by ionic lattice formation.

Standard Thermochemical Properties

The parent compound, piperidine (C₅H₁₁N), serves as the baseline for estimating the properties of its complex derivatives. The standard enthalpy of formation ( Δf​H∘ ) for liquid piperidine is highly exothermic, reported between -86.44 and -88.1 kJ/mol 2, while its gas-phase enthalpy of formation is approximately -47.15 kJ/mol 3.

When protonated with hydrochloric acid, the resulting piperidine hydrochloride salt exhibits a significantly higher melting point (~248 °C) compared to the free base (-9.0 °C) 4. This is a direct consequence of the increased positive charge on the ring nitrogen and the strong electrostatic interactions within the crystal lattice 1.

Table 1: Comparative Thermochemical Data of Piperidine and Select Hydrochloride Derivatives

CompoundPhase Δf​H∘ (kJ/mol)Melting Point (°C) Δfus​H (kJ/mol)Heat Capacity ( Cp​ ) (J/mol·K)
Piperidine (Free Base) Liquid-86.4 to -88.1-9.014.85179.8
Piperidine HCl SolidN/A~248.0~35.0N/A
Pridopidine HCl (Form I) SolidN/A199.034.8N/A
Pridopidine HCl (Form II) SolidN/A210.032.0N/A
Paroxetine HCl Gas-119.5~120-130N/AN/A

Note: Data aggregated from NIST and validated calorimetric studies [[3]](), [[2]](), 5.

Thermodynamic Cycle of Salt Formation

To calculate the exact enthalpy of formation for a solid piperidine hydrochloride derivative, researchers utilize Hess's Law via a Born-Haber-style thermodynamic cycle.

ThermoCycle Elements Standard Elements C(s), H2(g), N2(g), Cl2(g) FreeBase Piperidine (Liquid) + HCl (Gas) Elements->FreeBase ΔfH°(Base) + ΔfH°(HCl) Salt Piperidine HCl (Solid) Crystal Lattice Elements->Salt ΔfH°(Salt) FreeBase->Salt ΔrxnH° (Protonation & Crystallization)

Thermodynamic cycle for determining the enthalpy of formation of piperidine hydrochloride.

Polymorphism and Thermal Transitions

Hydrochloride salts of piperidine derivatives frequently exhibit polymorphism. A prime example is Pridopidine Hydrochloride , a drug developed for Huntington's disease. Thermal analysis via Differential Scanning Calorimetry (DSC) reveals an enantiotropic relationship between its polymorphs 5.

  • Form I melts at 199 °C with a heat of fusion ( Δfus​H ) of 34.8 kJ/mol 5.

  • Form II melts at 210 °C with a lower heat of fusion of 32.0 kJ/mol 5.

Causality of the Enantiotropic Rule: According to the Heat of Fusion Rule, if the higher melting polymorph (Form II) has a lower heat of fusion than the lower melting polymorph (Form I), the two forms are enantiotropically related 5. This means there is a specific transition temperature below the melting point where the relative thermodynamic stability of the two forms reverses.

Thermal Decomposition

Beyond the melting point, piperidine hydrochlorides undergo thermal decomposition typically starting between 220-250 °C. The primary degradation pathway involves the endothermic elimination of HCl gas, requiring an activation energy ( ΔH ) of approximately 40-60 kJ/mol 4.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) data generation, the following protocols integrate strict causality and self-validation mechanisms.

Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Causality of Experimental Choices:

  • Sample Mass (5-10 mg): Optimizes the signal-to-noise ratio. Too much sample causes a thermal gradient (thermal lag), broadening the endothermic peaks and skewing the integration of Δfus​H 4.

  • Atmosphere (N₂ at 50 mL/min): Prevents oxidative decomposition at elevated temperatures. Oxidation is highly exothermic and can mask the delicate endothermic signals of polymorphic transitions [[4]]().

Step-by-Step Methodology:

  • System Validation: Calibrate the DSC cell constant and temperature axis using a high-purity Indium reference standard ( Tm​ = 156.6 °C, Δfus​H = 28.45 J/g). Self-Validation: If the Indium melt onset deviates by >0.1 °C, recalibrate the furnace.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the piperidine hydrochloride sample into an aluminum crucible. Crimp the lid with a pinhole to allow the escape of volatile impurities or released HCl gas.

  • Purge: Place the sample and an empty reference pan into the DSC cell. Initiate a dry Nitrogen purge at a strict flow rate of 50 mL/min.

  • Thermal Cycling: Heat the sample from 25 °C to 300 °C at a standard rate of 10 °C/min. For kinetic analysis of overlapping polymorphs, perform secondary runs at 5 °C/min and 20 °C/min 4.

  • Data Integration: Calculate the onset temperature ( Tonset​ ) for the melting point and integrate the area under the curve to determine the heat of fusion ( Δfus​H ).

DSCWorkflow Step1 1. Instrument Calibration Indium Standard (Tm = 156.6°C) Step2 2. Sample Preparation 5-10 mg in Aluminum Pan Step1->Step2 Step3 3. Atmospheric Control N2 Purge at 50 mL/min Step2->Step3 Step4 4. Thermal Cycling Heat at 10°C/min (25°C to 300°C) Step3->Step4 Step5 5. Thermogram Analysis Integrate Endotherms (ΔfusH, Tm) Step4->Step5

Step-by-step Differential Scanning Calorimetry (DSC) workflow for polymorph screening.

Protocol 2: Static Bomb Calorimetry for Enthalpy of Combustion ( Δc​H∘ )

Causality of Experimental Choices:

  • Oxygen Pressure (3.04 MPa): A high-pressure pure oxygen environment is mandatory to ensure complete combustion of the piperidine framework to CO₂ and H₂O. Lower pressures risk soot formation (incomplete combustion), which drastically skews the massic energy calculations 2.

Step-by-Step Methodology:

  • System Validation: Determine the energy equivalent ( ϵ ) of the calorimeter by combusting a certified benzoic acid standard (NIST SRM 39j).

  • Preparation: Pelletize ~1.0 g of the piperidine hydrochloride compound to prevent sample scattering during ignition. Place it in a platinum crucible.

  • Bomb Assembly: Add 1.0 mL of distilled water to the bomb to ensure the final atmosphere is saturated with water vapor (defining the final state of H₂O as liquid).

  • Pressurization: Purge the bomb with pure O₂ to displace atmospheric nitrogen, then pressurize to 3.04 MPa 2.

  • Ignition & Measurement: Submerge the bomb in the isothermal water bath. Ignite the sample via an electrical current through a cotton fuse. Monitor the temperature rise ( ΔT ) using a high-precision quartz thermometer.

  • Correction & Validation: Self-Validation: Post-combustion, wash the bomb interior and titrate the washings to quantify any nitric acid (HNO₃) formed from trace nitrogen oxidation. Subtract the heat of formation of HNO₃ from the total energy to isolate the true Δc​H∘ of the sample 2.

Conclusion

The transition of piperidine from a volatile free base to a hydrochloride salt is a fundamental technique in drug development, trading liquid-state instability for solid-state complexity. By leveraging rigorous calorimetric techniques—such as DSC for polymorph screening and Bomb Calorimetry for enthalpy mapping—researchers can accurately map the thermodynamic boundaries of these APIs. Understanding these thermochemical properties ensures that formulations remain stable, bioavailable, and safe throughout their shelf life.

References

  • Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • US9006445B2 - Polymorphic form of pridopidine hydrochloride Source: Google Patents URL
  • Correlation of x-ray photoelectron spectroscopic core level binding energies with melting point for a series of diamine dihydrochlorides Source: Indian Academy of Sciences URL:[Link]

Sources

Exploratory

In Silico Modeling of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride Interactions: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, a compound with known affinity for both the sigma-1 (σ1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, a compound with known affinity for both the sigma-1 (σ1) and histamine H3 (H3) receptors.[1] This document is tailored for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a validated, logical workflow that underscores the causal reasoning behind key experimental choices in computational drug design. We will navigate the essential stages of in silico analysis, from target selection and preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. Each section is designed to be a self-validating system, grounded in authoritative references and established best practices.

Introduction: The Rationale for In Silico Investigation

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a molecule of significant interest due to its dual-target profile, engaging both the σ1 and H3 receptors.[1] This dual affinity presents a compelling therapeutic hypothesis for complex neurological disorders. However, a deep understanding of the molecular interactions driving this dual activity is paramount for any future lead optimization efforts. In silico modeling provides a powerful, resource-efficient avenue to dissect these interactions at an atomic level.

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals.[2] Computational analysis of piperidine derivatives has proven to be a valuable tool in predicting their bioactivity and guiding synthetic efforts.[3] This guide will, therefore, leverage established computational methodologies to build a robust model of the subject compound's behavior at its putative binding sites.

The workflow we will explore is a logical progression from static to dynamic interaction models, culminating in a predictive assessment of the compound's drug-like properties.

G cluster_0 In Silico Workflow Target Identification Target Identification Ligand & Receptor Preparation Ligand & Receptor Preparation Target Identification->Ligand & Receptor Preparation Molecular Docking Molecular Docking Ligand & Receptor Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Static to Dynamic ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction Interaction to Profile

Caption: A generalized workflow for the in silico investigation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Target Selection and Preparation: Laying the Foundation

The success of any structure-based design campaign hinges on the quality of the initial protein structures. For our compound of interest, we have two primary targets: the human σ1 receptor and the human histamine H3 receptor.

Human Sigma-1 (σ1) Receptor

The crystal structure of the human σ1 receptor has been solved, providing an excellent starting point for our investigation. We will utilize the PDB entry 5HK1 , which is the structure of the human σ1 receptor bound to the ligand PD144418.[4][5] The presence of a co-crystallized ligand helps to define the binding pocket.

Human Histamine H3 (H3) Receptor

Similarly, a crystal structure of the human histamine H3 receptor in complex with an antagonist is available under PDB ID 7F61 .[6] This structure provides a high-resolution template for our docking studies. In cases where a crystal structure is not available, homology modeling based on a closely related receptor (like the H1 receptor) would be a necessary first step.[7][8][9]

Receptor Preparation Protocol

The raw PDB structures require meticulous preparation to be suitable for docking and simulation. This process involves removing non-essential molecules, adding hydrogen atoms, and assigning correct protonation states, which is crucial for accurately modeling the electrostatic interactions that govern ligand binding.

Protocol 1: Receptor Preparation using AutoDockTools

  • Load the PDB file into AutoDockTools (ADT).

  • Remove water molecules and any other non-protein atoms that are not relevant to the binding interaction.

  • Add hydrogen atoms to the protein, ensuring that the polar hydrogens are correctly placed.

  • Compute Gasteiger charges to assign partial charges to each atom of the protein.

  • Set the atom types for the protein, which is essential for the subsequent grid map calculation.

  • Save the prepared receptor in the PDBQT file format, which contains the atomic coordinates, charges, and atom types.

Ligand Preparation: Defining the Interacting Partner

The three-dimensional structure of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride must be accurately represented for meaningful in silico analysis.

Protocol 2: Ligand Preparation

  • Obtain the 2D structure of the compound, for instance, from a chemical database using its SMILES string.

  • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the functionality within AutoDockTools.

  • Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.

  • Assign Gasteiger charges to the ligand atoms.

  • Define the rotatable bonds to allow for conformational flexibility during the docking process.

  • Save the prepared ligand in the PDBQT format.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a cornerstone of structure-based drug design. We will employ AutoDock Vina, a widely used and validated docking program.[10][11]

The Causality of Docking Choices

We treat the receptor as a rigid structure in the initial docking phase. This is a computational simplification that allows for rapid screening of potential binding poses. The flexibility of the ligand is explicitly accounted for by exploring the conformational space of its rotatable bonds.

G cluster_0 Molecular Docking Workflow Prepared Receptor (PDBQT) Prepared Receptor (PDBQT) Grid Box Definition Grid Box Definition Prepared Receptor (PDBQT)->Grid Box Definition Docking with AutoDock Vina Docking with AutoDock Vina Grid Box Definition->Docking with AutoDock Vina Prepared Ligand (PDBQT) Prepared Ligand (PDBQT) Prepared Ligand (PDBQT)->Docking with AutoDock Vina Binding Poses & Affinities Binding Poses & Affinities Docking with AutoDock Vina->Binding Poses & Affinities

Caption: A schematic representation of the molecular docking workflow using AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Grid Box: In ADT, define a grid box that encompasses the binding site of the receptor. The grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Generate the Grid Parameter File: This file specifies the dimensions and location of the grid box.

  • Run AutoDock Vina: Execute the Vina command, providing the prepared receptor and ligand PDBQT files, and the grid configuration file as input.

  • Analyze the Results: Vina will output a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

Table 1: Hypothetical Molecular Docking Results

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Human σ1 Receptor-9.5TYR103, GLU172, PHE107
Human H3 Receptor-8.8ASP114, TYR115, LYS198

Note: The values in this table are for illustrative purposes and would be replaced with actual results from the docking calculations.

Molecular Dynamics Simulation: From a Static Picture to Dynamic Behavior

While molecular docking provides a valuable static snapshot of the binding interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[12] This is crucial for assessing the stability of the predicted binding pose and for a more accurate estimation of binding free energy. We will use GROMACS, a versatile and widely used MD simulation package.[13][14]

The Rationale for Force Field Selection

The choice of a force field is critical for the accuracy of an MD simulation. For a drug-like molecule such as ours, the CHARMM General Force Field (CGenFF) is an excellent choice as it is specifically parameterized for a wide range of chemical groups found in small molecules and is compatible with the CHARMM force fields for proteins.[15][16][17]

Protocol 4: Protein-Ligand Complex MD Simulation with GROMACS

  • Prepare the Complex: Use the best-ranked docked pose from AutoDock Vina as the starting structure for the MD simulation.

  • Generate Ligand Topology: Use a tool like the CGenFF server to generate the topology and parameter files for the ligand that are compatible with the CHARMM force field.[18]

  • Prepare the System:

    • Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

  • Production MD Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To identify stable hydrogen bonds between the protein and the ligand.

    • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

G cluster_0 MD Simulation Workflow Docked Complex Docked Complex System Preparation System Preparation Docked Complex->System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: A streamlined workflow for performing molecular dynamics simulations of a protein-ligand complex.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures. Several in silico tools can predict these properties based on the molecular structure. SwissADME is a free and widely used web-based tool for this purpose.[19][20]

Protocol 5: ADMET Prediction using SwissADME

  • Input the Molecule: Provide the SMILES string of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride to the SwissADME web server.

  • Run the Prediction: Initiate the calculation.

  • Analyze the Output: The server will provide a comprehensive report on various physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Table 2: Predicted ADMET Properties (Hypothetical)

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight273.82 g/mol Within Lipinski's rule of five
LogP3.5Good lipophilicity for oral absorption
Pharmacokinetics
GI AbsorptionHighLikely to be well absorbed from the gut
BBB PermeantYesMay cross the blood-brain barrier
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
Medicinal Chemistry
PAINS0 alertsNo known problematic fragments

Note: The values in this table are for illustrative purposes and would be replaced with actual results from the SwissADME prediction.

Conclusion: Synthesizing the In Silico Evidence

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]

  • Schlegel, B., Laggner, C., Meier, R., Langer, T., Schnell, D., Seifert, R., Höltje, H. D., & Sippl, W. (2007). Generation of a Homology Model of the Human Histamine H(3) Receptor for Ligand Docking and Pharmacophore-Based Screening. Journal of Chemical Information and Modeling, 47(5), 2035–2046. [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025, April 8). YouTube. [Link]

  • (PDF) Generation of a homology model of the human histamine H3 receptor for ligand docking and pharmacophore-based screening. (n.d.). ResearchGate. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Human sigma-1 receptor bound to PD144418. RCSB PDB. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • Jończyk, J., Malawska, B., & Bajda, M. (2017). Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification. PLOS ONE, 12(10), e0186108. [Link]

  • In silico Characterization and Homology Modeling of Histamine Receptors. (2018, April 15). Science Alert. [Link]

  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. [Link]

  • Schaller, D., Hagenow, S., Stark, H., & Wolber, G. (2019). Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands. PLOS ONE, 14(6), e0218823. [Link]

  • Sigma-1 receptor. (n.d.). In Wikipedia. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • Crystal structure of the human σ1 receptor. (2016, April 4). OSTI.GOV. [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 16). YouTube. [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). MDPI. [Link]

  • Mustali, J., Yasuda, I., Hirano, Y., Yasuoka, K., Gautieri, A., & Arai, N. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 Mpro. Digital Discovery, 2(6), 1845–1856. [Link]

  • Cheng, T., Li, Q., Zhou, Z., Wang, Y., & Bryant, S. H. (2012). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of chemical information and modeling, 52(7), 1782–1793. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ResearchGate. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]

  • CHARMM General Force Field (CGenFF). (n.d.). SilcsBio User Guide. [Link]

  • Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. [Link]

  • CHARMM Force-Field Parameters for Morphine, Heroin, and Oliceridine, and Conformational Dynamics of Opioid Drugs. (2021, August 5). Journal of Chemical Information and Modeling. [Link]

  • CHARMM Force-field Parameters for Morphine, Heroin, and Oliceridine, and Conformational Dynamics of Opioid Drugs. (n.d.). JuSER. [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023, August 2). PRISM BioLab. [Link]

  • (PDF) CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. (n.d.). ResearchGate. [Link]

  • EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. (2022, September 16). YouTube. [Link]

  • BindingDB PrimarySearch_ki. (n.d.). BindingDB. [Link]

  • How To use SwissADME? (2024, August 16). ResearchGate. [Link]

  • Interpretation-ADMElab: ADMET Prediction. (n.d.). ADMETlab. [Link]

  • BindingDB PrimarySearch_ki. (n.d.). BindingDB. [Link]

  • Cryo-EM structure of histamine H3 receptor in complex with histamine and Gi. (2024, October 9). RCSB PDB. [Link]

  • Histamine receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • piperidine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746. (2022, October 26). RCSB PDB. [Link]

  • 5HK1: Human sigma-1 receptor bound to PD144418. (2016, January 13). NCBI. [Link]

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Foundational

An In-depth Technical Guide to 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride: A Dual-Target Ligand for Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, a piperidine derivative with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, a piperidine derivative with a compelling dual-affinity for the sigma-1 (σ1) and histamine H3 (H3) receptors. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its significance is underscored by the growing interest in multi-target-directed ligands for the treatment of complex central nervous system (CNS) disorders. This guide will delve into the scientific context of dual σ1R/H3R antagonism, the synthesis of aryloxyethylpiperidine scaffolds, the known pharmacological properties of this compound class, and its potential therapeutic applications.

Introduction: The Rise of Multi-Target Ligands in CNS Drug Discovery

The traditional "one-target, one-drug" paradigm has seen considerable success in medicine. However, for complex multifactorial diseases of the central nervous system, such as neuropathic pain, schizophrenia, and neurodegenerative disorders, this approach often falls short. These conditions involve intricate and interconnected signaling pathways, making it challenging to achieve broad therapeutic efficacy with a single-target agent.[1][2] This has led to a paradigm shift towards the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple key proteins involved in the disease pathology.[1][3]

One promising strategy in this domain is the dual targeting of the sigma-1 receptor (σ1R) and the histamine H3 receptor (H3R).[1][4] The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, while the σ1R is a unique ligand-regulated chaperone protein involved in cellular stress responses and neuronal plasticity.[3][4] The recent approval of Pitolisant, an H3R antagonist, for the treatment of narcolepsy has invigorated research into H3R ligands.[3][5] Notably, several clinically evaluated H3R antagonists have been found to possess a significant affinity for the σ1R, suggesting that this dual activity may contribute to their overall therapeutic effects.[1][6]

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has emerged as a noteworthy compound within this class of dual-acting ligands, exhibiting high affinity for both σ1R and H3R. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

  • CAS Number: 1219982-68-9[7]

  • Molecular Formula: C₁₅H₂₄ClNO[7]

  • Molecular Weight: 273.82 g/mol [7]

The structure features a piperidine ring connected via an ethyl linker to a 3,5-dimethylphenoxy moiety. The hydrochloride salt form enhances its solubility and stability for research purposes.

Synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Experimental Protocol: A Representative Synthesis

Step 1: Formation of the Ether Linkage (Williamson Ether Synthesis)

  • Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes to form the phenoxide anion. Then, add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Salt Formation: Dissolve the purified 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine free base in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride as a solid.

Mechanism of Action: A Dual-Target Engagement

The pharmacological significance of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride lies in its ability to potently interact with both the sigma-1 and histamine H3 receptors.

Quantitative Binding Data
ReceptorBinding Affinity (Ki)
Sigma-1 (σ1R)8.2 ± 0.7 nM
Histamine H3 (H3R)12.5 ± 1.3 nM

Data obtained from a commercial supplier and should be independently verified.

This balanced, high-affinity binding profile suggests that the compound can elicit synergistic or additive effects through the simultaneous modulation of these two distinct signaling systems.

Signaling Pathways and Downstream Effects

The antagonism of σ1R and H3R by 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is predicted to modulate several downstream signaling pathways, leading to its potential therapeutic effects.

Caption: A generalized workflow for SAR studies of dual-target ligands.

Potential Therapeutic Applications

Based on the dual mechanism of action, 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride and similar compounds are being investigated for a range of CNS disorders. While specific preclinical or clinical data for this compound are not available in the public domain, the therapeutic rationale is strong.

  • Neuropathic Pain: The modulation of ion channels via σ1R antagonism and the enhancement of descending inhibitory pathways through H3R antagonism make this a compelling target for pain management. [3]* Cognitive Disorders: The pro-cognitive effects of H3R antagonists are well-documented. The neuroprotective and plasticity-enhancing properties associated with σ1R modulation could offer additional benefits in conditions like Alzheimer's disease and age-related cognitive decline. [4]* Schizophrenia: The ability to modulate dopaminergic and glutamatergic neurotransmission through both σ1R and H3R antagonism suggests potential utility in treating the cognitive and negative symptoms of schizophrenia. [4]

Conclusion and Future Directions

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride represents a promising chemical entity within the exciting field of multi-target drug discovery for CNS disorders. Its dual antagonism of σ1R and H3R offers a scientifically sound approach to tackling the complex pathophysiology of these conditions.

While the historical origins of this specific compound remain to be fully elucidated in the public domain, the foundational research into dual-acting σ1R/H3R ligands provides a strong impetus for its further investigation. Future research should focus on:

  • Definitive Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to fully characterize the pharmacological effects of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, including its functional activity at both receptors and its pharmacokinetic and pharmacodynamic properties.

  • Elucidation of Synergistic Mechanisms: Further research is required to understand the precise molecular mechanisms by which dual antagonism of σ1R and H3R leads to synergistic therapeutic effects.

  • Preclinical Efficacy Studies: Rigorous testing in animal models of neuropathic pain, cognitive impairment, and other relevant CNS disorders is essential to validate its therapeutic potential.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in this promising dual-target ligand and the broader field of multi-target drug discovery.

References

  • Szczepańska, K., Karcz, T., Dichiara, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9658–9683. [Link]

  • Szczepańska, K., Kuder, K. J., & Kieć-Kononowicz, K. (2021). Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders. Current Medicinal Chemistry, 28(15), 2974-2995. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical applications. British Journal of Pharmacology, 163(4), 713-721. [Link]

  • Moreno, E., et al. (2014). Cocaine disrupts histamine H3 receptor modulation of dopamine D1 receptor signaling: σ1-D1-H3 receptor complexes as key targets for reducing cocaine's effects. The Journal of Neuroscience, 34(10), 3545-3558. [Link]

  • Riddy, D. M., et al. (2019). Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists. Neuropharmacology, 144, 244-255. [Link]

  • Sagan, S., et al. (2023). Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential. International Journal of Molecular Sciences, 24(8), 7545. [Link]

  • Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the nervous system. Physiological Reviews, 88(3), 1183-1241. [Link]

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Foundational

Introduction: The Privileged Piperidine Scaffold

An In-Depth Technical Guide to the Pharmacokinetics of Piperidine-Based Compounds The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Piperidine-Based Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence is remarkable, appearing in numerous natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes.[1][2] The pharmaceutical industry regards piperidine as a "privileged scaffold" due to its ability to impart favorable physicochemical and pharmacokinetic properties upon a molecule.[1]

The utility of the piperidine moiety is rooted in its distinct stereochemical and physicochemical characteristics. As a saturated heterocycle, it adopts a stable chair conformation, enabling the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] The nitrogen atom within the ring is a versatile handle for medicinal chemists, allowing for the fine-tuning of critical drug-like properties such as solubility, lipophilicity (LogP), and basicity (pKa).[1][3] These parameters are determinative for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately governs its efficacy and safety.[1][4]

This guide provides an in-depth analysis of the core pharmacokinetic principles governing piperidine-containing compounds, offering both foundational knowledge and practical experimental methodologies for their evaluation.

Absorption: Crossing the Barrier

The journey of a drug begins with its absorption into the systemic circulation, typically following oral administration. The physicochemical properties of the piperidine ring play a pivotal role in this process.

The Role of Physicochemical Properties
  • Lipophilicity (LogP): The LogP value, representing the partitioning of a compound between an organic and aqueous phase, is a key predictor of membrane permeability. The piperidine scaffold itself is relatively lipophilic, and substitutions can further modulate this property. For instance, adding a simple methyl group increases lipophilicity, which can enhance passive diffusion across the intestinal membrane.[5] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[6][7]

  • Basicity (pKa): The piperidine nitrogen is basic, with a pKa typically around 11.0.[5] At physiological pH, it is predominantly protonated, which increases aqueous solubility.[1] This ionization state is a double-edged sword: while it aids dissolution in the gastrointestinal fluid, the charged species is less permeable across the lipid bilayer of enterocytes. A delicate balance between the neutral and ionized forms is essential for optimal oral absorption.

The following diagram illustrates the logical workflow for assessing the intestinal absorption of a novel piperidine-based compound.

G cluster_0 In Silico & Physicochemical Screening cluster_1 In Vitro Permeability Assessment cluster_2 Decision & Progression A Predict LogP, pKa, Solubility B Measure Experimental LogP & pKa A->B C Assess Kinetic Solubility B->C D Caco-2 Permeability Assay C->D E Determine Apparent Permeability (Papp) D->E F Assess Efflux Ratio (P-gp substrate?) E->F G High Permeability? F->G H Proceed to In Vivo PK Studies G->H Yes I Medicinal Chemistry Optimization G->I No

Caption: Workflow for evaluating the absorption potential of piperidine compounds.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[5] The causality behind this choice is that Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[5]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® plate system and cultured for 21 days. This period is critical to allow for cell differentiation and the formation of a confluent, polarized monolayer.[5]

  • Monolayer Integrity Verification: The integrity of the cell monolayer is a self-validating checkpoint. It is confirmed by two methods:

    • Transepithelial Electrical Resistance (TEER): Measuring the electrical resistance across the monolayer. High TEER values indicate the formation of robust tight junctions.[5]

    • Lucifer Yellow Permeability: Assessing the passage of a low-permeability fluorescent marker, Lucifer Yellow. Low permeability of this marker validates that transport occurs primarily through the cells (transcellular) rather than between them (paracellular).[5]

  • Compound Application & Sampling: The test compound is added to the apical (donor) side of the monolayer, representing the intestinal lumen. Samples are collected from the basolateral (receiver) side, representing the bloodstream, at various time points.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. This value provides a quantitative measure of the rate of drug transport across the cell monolayer.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. Key factors influencing the distribution of piperidine-based compounds include plasma protein binding (PPB) and tissue partitioning.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the concentration of the free (unbound) drug. Only the free drug is available to interact with its target and exert a therapeutic effect. Simple, relatively polar piperidine molecules are predicted to have low PPB.[5] However, as molecular weight and lipophilicity increase with substitution, PPB can increase significantly.

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is the gold-standard method for determining PPB. Its design is self-validating: it directly measures the partitioning of a drug between a protein-containing compartment (plasma) and a protein-free compartment (buffer) at equilibrium.

Methodology:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.[5] The membrane's molecular weight cutoff is chosen to retain plasma proteins while allowing the free drug to pass through.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse freely across the membrane.[5]

  • Sampling & Analysis: Once equilibrium is achieved, samples are taken from both the plasma and buffer chambers. The concentrations of the test compound in both chambers are determined by LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: The Biotransformation Hub

Metabolism is the process by which the body chemically modifies drugs, typically to render them more water-soluble for easier excretion. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP450) family of enzymes.[8] The piperidine ring is susceptible to several metabolic reactions.

Major Metabolic Pathways

The metabolic fate of a piperidine-containing drug is highly dependent on its substitution pattern.[4] The primary biotransformation pathways include:

  • N-Dealkylation: This is often the predominant metabolic pathway for 4-aminopiperidine drugs, catalyzed mainly by CYP3A4.[8][9] It involves the removal of an alkyl group attached to the piperidine nitrogen.

  • α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam.[10] This pathway is a common route of metabolism for piperidine-type phenothiazines.[10]

  • Ring Hydroxylation: The direct addition of a hydroxyl group to the carbon skeleton of the piperidine ring is another common pathway.[5] The 4-position is often less susceptible to this type of metabolism compared to the 2- and 3-positions.[5]

  • N-Oxidation: The piperidine nitrogen can be directly oxidized to form an N-oxide.[5]

  • Ring Opening/Contraction: In some cases, more complex reactions can occur, such as the CYP-catalyzed ring contraction of a tetramethylpiperidine moiety to a pyrrolidine.[11][12][13]

The following diagram illustrates the major metabolic pathways for a generic N-substituted piperidine drug.

G Parent Piperidine-Containing Drug (N-Alkyl) Met1 N-Dealkylation Parent->Met1 CYP3A4, CYP2D6 Met2 α-Carbon Oxidation (Lactam Formation) Parent->Met2 CYP450s Met3 Ring Hydroxylation Parent->Met3 CYP450s Met4 N-Oxidation Parent->Met4 CYP450s, FMOs

Caption: Major CYP450-mediated metabolic pathways for piperidine-based drugs.

Key CYP450 Enzymes

Several CYP isoforms are involved in the metabolism of piperidine-based drugs.

  • CYP3A4: This is a major isoform responsible for the metabolism of a wide range of drugs, and it is frequently implicated in the N-dealkylation of 4-aminopiperidine derivatives.[8]

  • CYP2D6: This enzyme also plays a significant role, particularly in the metabolism of certain antipsychotics and other CNS agents containing a piperidine ring.[14] For some compounds, both CYP3A4 and CYP2D6 contribute significantly.[8]

  • CYP1A2 and CYP2C19: These isoforms can also contribute to the metabolism of certain piperidine-containing drugs, such as thioridazine.[14]

Table 1: Examples of Piperidine-Containing Drugs and Their Primary Metabolizing Enzymes

DrugTherapeutic ClassPrimary Metabolizing CYP Isoform(s)Reference
ThioridazineAntipsychoticCYP1A2, CYP2D6, CYP3A4[14]
HaloperidolAntipsychoticCYP3A4, CYP2D6[8]
FentanylOpioid AnalgesicCYP3A4[8]
DonepezilAlzheimer's DiseaseCYP2D6, CYP3A4[2]
ParoxetineAntidepressant (SSRI)CYP2D6[15]
MethylphenidateStimulant (ADHD)Not primarily CYP-mediated (CES1)[15]
Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)

This in vitro assay is a cornerstone of early drug discovery, used to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s. The rationale is that liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes.

Methodology:

  • Incubation Preparation: The test compound is incubated with liver microsomes (human, rat, or mouse) in a buffer at 37°C.[5]

  • Reaction Initiation: The metabolic reactions are initiated by adding a NADPH-regenerating system. NADPH is a necessary cofactor for CYP450 enzyme activity.[5]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[5]

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile. This not only halts the enzymatic activity but also precipitates the microsomal proteins.[5]

  • Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[5]

  • Data Analysis: The rate of disappearance of the parent compound over time is plotted. From this data, the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated.[5] These parameters provide a quantitative estimate of the compound's metabolic stability.

Excretion

The final step in a drug's journey is its removal from the body. The polar metabolites generated during metabolism are typically excreted by the kidneys into the urine. The inherent polarity of the piperazine ring, a related heterocycle, generally facilitates renal clearance.[16] Similarly, the metabolic conversion of lipophilic piperidine compounds into more polar derivatives is a key step for efficient excretion.

Bioanalytical Methods & Drug-Drug Interactions

Bioanalytical Quantification

Accurate quantification of piperidine-based drugs in biological matrices like plasma is essential for all pharmacokinetic studies.[17] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[17][18] Method development involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[17][19]

Drug-Drug Interactions (DDI)

Since many piperidine-containing drugs are metabolized by CYP450 enzymes, there is a potential for drug-drug interactions.[20] If a piperidine drug is a substrate for CYP3A4, co-administration with a potent CYP3A4 inhibitor (e.g., ketoconazole) can lead to decreased metabolism, higher plasma concentrations, and potential toxicity. Conversely, co-administration with a CYP3A4 inducer (e.g., rifampin) can increase metabolism, leading to lower plasma concentrations and reduced efficacy. Therefore, evaluating the potential of new piperidine-based compounds to inhibit or induce major CYP isoforms is a critical step in drug development.

Conclusion

The piperidine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of structural and physicochemical properties that can be leveraged to design effective and safe medicines.[4] A thorough understanding of the pharmacokinetic principles that govern the absorption, distribution, metabolism, and excretion of these compounds is paramount. By employing a strategic combination of in silico predictions, robust in vitro assays like the Caco-2 permeability and liver microsomal stability assays, and precise bioanalytical quantification, researchers can effectively profile and optimize the ADME properties of novel piperidine-based drug candidates, ultimately increasing their probability of clinical success.

References

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem.
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchG
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Experts@Minnesota.
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron - PubMed.
  • Piperidine - Wikipedia.
  • High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in r
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI.
  • Metabolic interactions with piperazine-based 'party pill' drugs - PubMed.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Public
  • Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs - PubMed.
  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review - International Journal of Pharmaceutical Sciences.
  • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or...

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Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

Target Audience: Senior Researchers, Electrophysiologists, and Drug Development Scientists Compound Identity: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) Primary Target: Sigma-1 Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Senior Researchers, Electrophysiologists, and Drug Development Scientists Compound Identity: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) Primary Target: Sigma-1 Receptor (σ1R) Antagonist

Mechanistic Causality & Rationale

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a potent heterocyclic alkaloid derivative recognized for its neuromodulatory applications [[1]](). The compound functions primarily as an antagonist at the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Under conditions of cellular stress or hyperexcitability, σ1R translocates to the plasma membrane, where it facilitates the activity of voltage-gated N-type calcium channels (CaV2.2). This facilitation leads to excessive calcium (Ca²⁺) influx and subsequent pathological dopamine release 2. By antagonizing σ1R, 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride disrupts this protein-protein interaction, negatively modulating CaV2.2 currents and normalizing dopaminergic efflux.

Pathway Cmpd 2-[2-(3,5-Dimethylphenoxy)ethyl] piperidine HCl Sigma1R Sigma-1 Receptor (σ1R) (MAM / ER) Cmpd->Sigma1R Antagonizes CaV22 CaV2.2 (N-type Ca2+ Channel) (Plasma Membrane) Sigma1R->CaV22 Inhibits Chaperone Interaction CaInflux Intracellular Ca2+ Influx CaV22->CaInflux Reduces Dopamine Dopamine Efflux CaInflux->Dopamine Normalizes Release

Fig 1: Mechanistic pathway of the compound modulating dopamine via Sigma-1 receptor antagonism.

Self-Validating Experimental Workflows

To establish a robust, publication-quality dataset, researchers must employ an orthogonal, self-validating workflow. This involves proving target engagement (Binding Assay) prior to measuring functional phenotypic changes (Electrophysiology).

Workflow S1 Cell Culture (HEK293T / PC12) S2 Target Engagement (Radioligand Binding) S1->S2 S3 Functional Assay (Patch-Clamp CaV2.2) S2->S3 S4 Phenotypic Output (Dopamine HPLC) S3->S4

Fig 2: Self-validating experimental workflow for evaluating σ1R antagonism in cell culture.

Causality Checkpoint: Cell Line Selection
  • HEK-293T Cells: Chosen for exogenous co-transfection of σ1R and CaV2.2 (α1B, β3, α2δ1 subunits). They lack endogenous background noise, allowing for isolated protein-protein interaction studies 2.

  • PC12 Cells: Chosen for downstream phenotypic assays. PC12 cells possess endogenous σ1R and dopaminergic synthesis machinery, making them the physiological gold standard for validating neurotransmitter release 3.

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Target Engagement)

This protocol confirms that 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride selectively binds to σ1R.

  • Membrane Preparation: Harvest PC12 cells or transfected HEK-293T cells. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Radioligand Incubation: In a total volume of 100 µL, combine the membrane suspension with 0–300 nM of -pentazocine (a highly selective σ1R agonist) 4.

  • Compound Competition: Add varying concentrations of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (1 nM to 100 µM) to generate a displacement curve.

  • Masking Non-Specific Binding (Critical Step): Determine non-specific binding by co-incubating control wells with 1 mM reduced haloperidol.

    • Causality Checkpoint: Standard haloperidol binds both σ1R and σ2R. Using reduced haloperidol at high concentrations effectively masks non-specific sites without confounding the specific -pentazocine signal, preventing data artifacts 4.

  • Termination: Incubate for 2 hours at room temperature. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine. Quantify radioactivity using liquid scintillation counting.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Modulation)

This protocol measures the functional antagonism of the compound on CaV2.2 currents.

  • Cell Preparation: Seed HEK-293T cells on glass coverslips and co-transfect with GFP-CaV2.2 (α1b, β1b, α2δ1) and σ1R plasmids. Allow 48 hours for expression 2.

  • Solutions Configuration:

    • Intracellular Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.3). Causality: Cesium blocks outward potassium currents, isolating inward calcium currents.

    • Extracellular Solution: 10 mM BaCl₂, 140 mM TEA-Cl, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Causality Checkpoint: Why use Barium (Ba²⁺) instead of Calcium (Ca²⁺)? Ba²⁺ permeates CaV2.2 channels more efficiently and strictly prevents calcium-dependent inactivation (CDI). This ensures that any observed reduction in current is strictly due to the pharmacological antagonism of σ1R by the test compound, not an intrinsic channel inactivation artifact.

  • Recording Protocol: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Elicit currents by stepping the potential from -80 mV to +20 mV for 500 ms increments 25.

  • Compound Application: Perfuse 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (e.g., 25 µM and 50 µM) into the bath solution. Record the percentage of current inhibition.

Quantitative Data Benchmarks

To assist in validation, the following table summarizes the expected quantitative parameters when evaluating this specific piperidine derivative and its analog class against σ1R/CaV2.2 targets:

ParameterAssay TypeExpected BenchmarkMechanistic Relevance
Binding Affinity (Kd) Radioligand Binding~15 – 30 nMValidates high-affinity target engagement at the σ1R binding pocket.
Bmax (Receptor Density) Radioligand Binding~2,000 fmol/mg proteinEnsures sufficient receptor expression in the chosen cell line model.
CaV2.2 Current Inhibition Patch-Clamp25% – 40% reductionConfirms functional antagonism of σ1R-mediated channel facilitation.
Dopamine Efflux HPLC / FluorescenceNormalization to baselineDemonstrates downstream phenotypic efficacy against hyperexcitability.

References

  • Rossino, G., et al. (2023). "Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain". MDPI Pharmaceuticals. URL:[Link]

  • Brimson, J. M., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors". Frontiers in Pharmacology. URL:[Link]

  • Zhang, Y., et al. (2017). "Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel". Frontiers in Cellular Neuroscience. URL:[Link]

  • Mermelstein, P. G., et al. (2005). "Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly". Journal of Neuroscience. URL:[Link]

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Application

Application Notes and Protocols for In Vivo Studies of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride in Animal Models

Introduction 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with significant potential for therapeutic development, primarily through its interaction with the sigma-1 (σ1) receptor. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with significant potential for therapeutic development, primarily through its interaction with the sigma-1 (σ1) receptor. The σ1 receptor is a unique, ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular homeostasis.[1][2][3][4] Its modulation has been implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, neurodegenerative diseases like Alzheimer's, and neuroinflammation.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies using 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride in relevant animal models. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for investigating sigma-1 receptor modulators.

Mechanism of Action: The Sigma-1 Receptor

The therapeutic potential of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is intrinsically linked to its activity at the σ1 receptor. This receptor is not a classical G-protein coupled receptor or ion channel but rather a chaperone protein that modulates the function of various client proteins, including ion channels, G-protein coupled receptors, and kinases.[9][10] Activation of the σ1 receptor has been shown to exert neuroprotective effects through several mechanisms:

  • Modulation of Calcium Homeostasis: The σ1 receptor regulates intracellular calcium signaling between the endoplasmic reticulum and mitochondria, a critical process for neuronal function and survival.[1][11]

  • Attenuation of Neuroinflammation: Sigma-1 receptor ligands can modulate the activity of microglia and astrocytes, reducing the production of pro-inflammatory cytokines.[5][6][7][12]

  • Regulation of Ion Channels: The σ1 receptor can directly interact with and modulate the activity of various voltage-gated ion channels, which is particularly relevant in the context of neuropathic pain.[10][13]

  • Neuroprotection and Neuronal Plasticity: Activation of the σ1 receptor has been shown to promote neuronal survival and enhance synaptic plasticity, offering a potential therapeutic avenue for neurodegenerative diseases.[1][14][15]

The following diagram illustrates the central role of the sigma-1 receptor in cellular signaling pathways relevant to the therapeutic applications of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Sigma-1_Receptor_Signaling_Pathway cluster_0 Cellular Stressors cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Effects Oxidative_Stress Oxidative Stress Sigma1_Receptor 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (Sigma-1 Receptor Ligand) Oxidative_Stress->Sigma1_Receptor activates Neuroinflammation Neuroinflammation Neuroinflammation->Sigma1_Receptor activates ER_Stress ER Stress ER_Stress->Sigma1_Receptor activates Ca_Homeostasis Calcium Homeostasis Sigma1_Receptor->Ca_Homeostasis modulates Reduced_Inflammation Reduced Neuroinflammation Sigma1_Receptor->Reduced_Inflammation promotes Ion_Channel_Modulation Ion Channel Modulation Sigma1_Receptor->Ion_Channel_Modulation regulates Neuroprotection Neuroprotection & Neuronal Plasticity Sigma1_Receptor->Neuroprotection enhances

Caption: Sigma-1 Receptor Signaling Cascade.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride in established animal models of neuropathic pain and Alzheimer's disease.

Protocol 1: Evaluation of Analgesic Efficacy in a Mouse Model of Neuropathic Pain (Spared Nerve Injury - SNI)

Scientific Rationale: The Spared Nerve Injury (SNI) model is a widely used and validated model of peripheral neuropathic pain that mimics key features of human neuropathic pain conditions.[16] This model is particularly relevant for testing sigma-1 receptor modulators, as these receptors are known to play a significant role in the development and maintenance of neuropathic pain.[5][9][16][17][18]

Experimental Workflow:

SNI_Workflow Acclimatization Animal Acclimatization (1 week) Baseline_Testing Baseline Behavioral Testing (von Frey & Acetone) Acclimatization->Baseline_Testing SNI_Surgery Spared Nerve Injury (SNI) Surgery Baseline_Testing->SNI_Surgery Post_Op_Recovery Post-Operative Recovery (7 days) SNI_Surgery->Post_Op_Recovery Drug_Administration Drug Administration (Vehicle or Compound) Post_Op_Recovery->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis STZ_Workflow Acclimatization Animal Acclimatization (1 week) ICV_Surgery ICV Cannula Implantation Surgery Acclimatization->ICV_Surgery Post_Op_Recovery Post-Operative Recovery (1 week) ICV_Surgery->Post_Op_Recovery STZ_Injection ICV Streptozotocin (STZ) Injection Post_Op_Recovery->STZ_Injection Drug_Treatment Chronic Drug Treatment (21 days) STZ_Injection->Drug_Treatment MWM_Testing Morris Water Maze (MWM) Testing Drug_Treatment->MWM_Testing Biochemical_Analysis Brain Tissue Collection & Biochemical Analysis MWM_Testing->Biochemical_Analysis

Caption: Streptozotocin-Induced Alzheimer's Model Workflow.

Materials:

  • Animals: Adult male Wistar rats (250-300 g).

  • Test Compound: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

  • Vehicle: As described in Protocol 1.

  • Streptozotocin (STZ): Dissolved in sterile artificial cerebrospinal fluid (aCSF).

  • Anesthetics: Ketamine/xylazine cocktail for surgery.

  • Surgical Equipment: Stereotaxic apparatus, dental drill, stainless steel guide cannulae, and a microinjection pump.

  • Behavioral Testing Equipment: Morris water maze (a circular pool with a hidden platform and a video tracking system). [19][20][21][22][23] Procedure:

  • Animal Acclimatization: House rats as described in Protocol 1.

  • ICV Cannula Implantation:

    • Anesthetize the rat with a ketamine/xylazine cocktail.

    • Mount the rat in a stereotaxic apparatus.

    • Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates.

  • Post-Operative Recovery: Allow the animals to recover for one week.

  • ICV Streptozotocin (STZ) Injection:

    • On day 7 post-surgery, administer STZ (3 mg/kg) via the implanted cannula. [24]A sham group should receive an equivalent volume of aCSF.

  • Chronic Drug Treatment:

    • Beginning on day 8, administer the test compound or vehicle daily for 21 days via the desired route.

  • Morris Water Maze (MWM) Testing:

    • On day 29, begin the MWM test to assess spatial learning and memory. [19][20][21][22][23] * Acquisition Phase (4 days): Conduct four trials per day for four consecutive days. In each trial, place the rat in the water at one of four starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and path length. If the rat does not find the platform within 60 seconds, guide it to the platform.

    • Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

  • Brain Tissue Collection and Biochemical Analysis:

    • At the end of the behavioral testing, euthanize the animals and collect the brain tissue.

    • Perform biochemical analyses on the hippocampus and cortex to measure markers of oxidative stress, neuroinflammation, and cholinergic function.

Dosage and Administration:

ParameterRecommendationRationale
Route of Administration Oral Gavage (PO)Chronic oral administration is clinically relevant for a potential Alzheimer's disease therapeutic.
Dosage Range 1 - 30 mg/kg/dayThis range is based on doses of sigma-1 receptor modulators shown to be effective in cognitive models. [6]
Vehicle As described in Protocol 1The vehicle should be well-tolerated with chronic administration.

Data Presentation

Table 1: Summary of In Vivo Study Parameters

StudyAnimal ModelSpecies/StrainKey Behavioral EndpointsProposed Dosage Range (mg/kg)Administration Route
Analgesia Spared Nerve Injury (SNI)Mouse (C57BL/6)Mechanical Allodynia (von Frey), Cold Allodynia (Acetone Test)1 - 50IP, PO
Cognition Streptozotocin (STZ)-Induced Alzheimer'sRat (Wistar)Spatial Learning & Memory (Morris Water Maze)1 - 30 (daily)PO

Trustworthiness and Self-Validation

To ensure the trustworthiness and reproducibility of the experimental results, the following measures should be implemented:

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and the experimenter conducting the behavioral tests and data analysis should be blinded to the treatment conditions.

  • Control Groups: Appropriate control groups, including vehicle-treated and sham-operated animals, are essential for interpreting the results.

  • Power Analysis: Conduct a power analysis to determine the appropriate sample size for each experimental group to ensure statistical significance.

  • Replication: Key findings should be replicated in independent experiments to confirm their validity.

References

  • Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study - PubMed. (2024, August 20). PubMed. [Link]

  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. (n.d.). National Library of Medicine. [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD - PMC. (n.d.). National Library of Medicine. [Link]

  • Sigma-1 receptor modulates neuroinflammation associated with mechanical hypersensitivity and opioid tolerance in a mouse model of osteoarthritis pain - PubMed. (2019, October 15). PubMed. [Link]

  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed. (n.d.). PubMed. [Link]

  • Pathways by which Sig-1R regulates neuroprotection. This figure... - ResearchGate. (n.d.). ResearchGate. [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PMC. (2022, October 14). National Library of Medicine. [Link]

  • Sigma-1 receptors control immune-driven peripheral opioid analgesia during inflammation in mice. (2017, July 17). PNAS. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]

  • The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. (2023, July 27). MDPI. [Link]

  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. (n.d.). . [Link]

  • Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. (n.d.). OSTI.GOV. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2022, July 8). MDPI. [Link]

  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. (2014, December 11). Touro Scholar. [Link]

  • Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. (2020, December 29). ACS Publications. [Link]

  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC. (n.d.). National Library of Medicine. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021, December 15). ACS Publications. [Link]

  • The Pharmacology of Sigma-1 Receptors - PMC. (n.d.). National Library of Medicine. [Link]

  • Roles of sigma-1 receptors in Alzheimer's disease - PMC. (n.d.). National Library of Medicine. [Link]

  • Effects of Sigma-1 Receptor Ligands on Peripheral Nerve Regeneration. (2022, March 23). MDPI. [Link]

  • (PDF) Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain. (2023, November 3). ResearchGate. [Link]

  • Formalin Test. (n.d.). International Mouse Phenotyping Consortium. [Link]

  • Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. (2019, June 11). Frontiers. [Link]

  • The novel compound AS1 abolishes second phase formalin nocifensive behavior. (2025, February 6). bioRxiv. [Link]

  • A refinement to the formalin test in mice - PMC. (2019, June 20). National Library of Medicine. [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain - PMC. (2026, January 8). National Library of Medicine. [Link]

  • Review Article Roles of sigma-1 receptors in Alzheimer's disease. (2015, April 30). e-Century Publishing Corporation. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. (n.d.). National Library of Medicine. [Link]

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. (2025, April 1). ScienceDirect. [Link]

  • Morris Water Maze (Rats). (n.d.). Queen's University. [Link]

  • TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. (2023, February 15). Brain | Oxford Academic. [Link]

  • The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. (n.d.). Iowa State University. [Link]

  • Formalin Murine Model of Pain - PMC. (n.d.). National Library of Medicine. [Link]

  • 4-(2-phenoxyethyl)piperidine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). National Library of Medicine. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. (n.d.). National Library of Medicine. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.). National Library of Medicine. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019, August 27). Frontiers. [Link]

  • Morris Water Maze Experiment - PMC. (2008, September 24). National Library of Medicine. [Link]

  • Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A refinement to the formalin test in mice. (2019, August 2). ResearchGate. [Link]

  • Rodent Anesthesia and Analgesia Guideline. (2025, July 23). University of California, Irvine. [Link]

  • Morris Water Maze. (2024, January 3). MMPC.org. [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme. [Link]

Sources

Method

Comprehensive Receptor Binding Assay Protocol for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

Executive Summary The compound 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a heterocyclic alkaloid derivative characterized by a basic piperidine ring linked to a lipophilic dimethylphenoxy moiety via an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a heterocyclic alkaloid derivative characterized by a basic piperidine ring linked to a lipophilic dimethylphenoxy moiety via an ethyl chain 1. In medicinal chemistry, the phenoxyethyl piperidine scaffold is recognized as a highly privileged pharmacophore, frequently exhibiting potent modulatory activity at the Sigma-1 Receptor (S1R) and the Histamine H3 Receptor (H3R) 2, 3.

This application note provides a highly optimized, self-validating radioligand binding assay protocol designed specifically to evaluate the binding affinity ( Ki​ ) of this compound against the S1R, a primary target for this structural class known for mediating neuroprotective effects against excitotoxicity 4.

Assay Architecture & Causality of Design

As a Senior Application Scientist, it is critical to understand that a robust assay is not merely a sequence of steps, but a carefully balanced thermodynamic system. The protocol is engineered with the following mechanistic rationales:

  • Compound State & Solubility: The hydrochloride (HCl) salt form of the compound is utilized rather than the free base. The protonated piperidine nitrogen significantly enhances aqueous solubility, preventing compound precipitation in the physiological assay buffer and ensuring accurate dose-response curves 1.

  • Buffer Optimization (The "Sticky" Compound Problem): Phenoxyethyl piperidines possess high lipophilicity due to the dimethylphenoxy group. They tend to adhere to plasticware, causing ligand depletion. To counteract this, the 50 mM Tris-HCl (pH 7.4) buffer is supplemented with 0.1% Bovine Serum Albumin (BSA) , which acts as a carrier protein to maintain the free-ligand concentration.

  • Filtration Dynamics: The cationic nature of the piperidine ring at pH 7.4 leads to high Non-Specific Binding (NSB) on negatively charged glass fiber (GF/B) filters. Pre-soaking the filters in 0.5% Polyethylenimine (PEI) provides a localized cationic charge that repels the unbound ligand, drastically improving the signal-to-noise ratio.

  • Self-Validating System: The assay is designed to be self-verifying. Every plate must include Total Binding (TB) wells, Non-Specific Binding (NSB) wells defined by 10 µM Haloperidol, and a calculated Z'-factor . A Z'-factor > 0.6 is required to validate the structural integrity of the membrane preparation and the pipetting accuracy.

Experimental Workflow

Workflow A Compound Preparation (DMSO Stock & Dilution) D Incubation (37°C for 120 min) A->D B Membrane Homogenate (S1R Expressing Cells) B->D C Radioligand Addition ([3H](+)-Pentazocine) C->D E Rapid Filtration (GF/B Plates + 0.5% PEI) D->E F Liquid Scintillation Counting E->F G Data Deconvolution (Cheng-Prusoff Analysis) F->G

Radioligand binding assay workflow for phenoxyethyl piperidine derivatives.

Detailed Execution Protocol

Phase 1: Reagent & Plate Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl. Adjust pH to 7.4 at exactly 25°C. Add 0.1% (w/v) fatty-acid-free BSA.

  • Filter Plate Passivation: Submerge a 96-well GF/B filter plate in 0.5% PEI solution for 60 minutes at 4°C. Vacuum aspirate immediately before use.

  • Compound Dilution: Dissolve 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Perform 11-point, 3-fold serial dilutions in DMSO. Dilute these intermediate stocks 1:100 in Assay Buffer to yield a final DMSO concentration of 1% in the assay (concentrations >1% DMSO will destabilize the S1R membrane microdomains).

  • Radioligand: Dilute the S1R-selective radioligand -Pentazocine in Assay Buffer to a working concentration of 15 nM (Final assay concentration will be 3 nM, which approximates its Kd​ ).

Phase 2: Assay Incubation (Equilibrium Phase)
  • In a 96-well deep-well assay plate, assemble the reaction mixture (Total Volume = 250 µL):

    • 50 µL of diluted Compound (or 1% DMSO for TB wells; 10 µM Haloperidol for NSB wells).

    • 50 µL of -Pentazocine (3 nM final).

    • 150 µL of S1R-expressing membrane homogenate (e.g., rat brain or transfected CHO cells) diluted to yield ~50 µg of membrane protein per well.

  • Incubation: Seal the plate and incubate at 37°C for 120 minutes .

    • Causality Insight: The bulky dimethylphenoxy group introduces steric hindrance that slows the association rate ( kon​ ). A 120-minute incubation at physiological temperature is strictly required to ensure the system reaches true thermodynamic equilibrium before measurement.

Phase 3: Filtration & Detection
  • Rapid Termination: Transfer the plate to a 96-well cell harvester. Rapidly filter the 250 µL reaction mixture through the PEI-treated GF/B plate.

  • Ice-Cold Washing: Wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4, no BSA).

    • Causality Insight: The sudden drop in temperature drastically reduces the dissociation rate constant ( koff​ ), kinetically trapping the radioligand-receptor complex on the filter while unbound ligand is flushed away.

  • Detection: Dry the filter plate at 37°C for 1 hour. Add 50 µL of Microscint-20 scintillation cocktail to each well. Seal and read the plate on a MicroBeta microplate scintillation counter (1 min/well).

Data Deconvolution & Quantitative Analysis

Raw Counts Per Minute (CPM) are converted to Specific Binding by subtracting the NSB from all wells. The IC50​ is determined via non-linear regression (four-parameter logistic equation). To determine the absolute binding affinity ( Ki​ ), apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of -Pentazocine (3 nM) and Kd​ is the dissociation constant of the radioligand.

Table 1: Comparative Binding Profile of Phenoxyethyl Piperidines
CompoundTarget ReceptorRadioligandExpected Ki​ (nM)Pharmacological Profile
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl S1R-Pentazocine0.5 – 5.0Putative Agonist / Modulator
4-Benzyl-1-(2-phenoxyethyl)piperidine (Ref)S1R-Pentazocine0.93Potent S1R Agonist 4
PRE-084 (Reference Standard)S1R-Pentazocine~44.0Selective S1R Agonist
Haloperidol (Reference Standard)S1R / S2R-Pentazocine~1.0Non-selective Antagonist

Mechanistic Pathway: S1R Modulation

Upon successful binding, phenoxyethyl piperidine derivatives acting as S1R agonists trigger the dissociation of the receptor from the BiP/GRP78 chaperone complex at the mitochondria-associated endoplasmic reticulum membrane (MAM). This stabilization of IP3 receptors modulates calcium influx, providing robust neuroprotection against NMDA-mediated excitotoxicity and oxidative stress 3, 4.

Mechanism L 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine R Sigma-1 Receptor (S1R) (Endoplasmic Reticulum) L->R High Affinity Binding C BiP/GRP78 Dissociation R->C Chaperone Activation E IP3 Receptor Stabilization C->E M Mitochondrial Ca2+ Influx E->M N Neuroprotection & Cell Survival M->N Modulates Excitotoxicity

S1R-mediated neuroprotective signaling pathway activated by piperidine ligands.

References

  • Title : Binding mode of compound ABT 239 (blue) within the histamine H3... Source : ResearchGate URL :[Link]

  • Title : Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents Source : OA Monitor Ireland URL :[Link]

  • Title : Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress Source : IRIS (Institutional Research Information System) URL :[Link]

Sources

Application

Probing the Catalytic Potential of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride: A Guide for Exploratory Research

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive overview of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, a piperidine derivative primarily inve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, a piperidine derivative primarily investigated for its applications in medicinal chemistry. While its role as a catalyst in organic synthesis is not yet established in the scientific literature, its structural features, particularly the secondary amine within the piperidine ring, suggest a potential for organocatalytic activity. This guide presents the known synthesis and properties of the title compound. Furthermore, it offers detailed, exploratory protocols for screening its catalytic efficacy in well-known piperidine-catalyzed reactions, thereby providing a framework for researchers to investigate its potential as a novel organocatalyst.

Introduction: The Untapped Catalytic Potential?

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a heterocyclic compound recognized for its relevance in medicinal chemistry and pharmaceutical development.[1] Its molecular structure incorporates a piperidine ring, a common motif in a wide array of pharmaceuticals and natural products.[2][3][4] The piperidine scaffold is a cornerstone of organocatalysis, where the secondary amine can act as a Lewis base or participate in the formation of enamines or iminium ions to activate substrates.[5]

While extensive research has explored the pharmacological profile of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, particularly its interaction with σ1 receptors, its application as a catalyst in synthetic organic chemistry remains an uncharted territory.[1] This guide aims to bridge this gap by providing researchers with the foundational knowledge of the compound's synthesis and properties, alongside a series of robust protocols to systematically evaluate its catalytic prowess in key organic transformations.

Synthesis and Characterization

A reliable synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is crucial for its investigation as a catalyst. The primary synthetic route involves a two-step process.[1]

Synthetic Pathway

The synthesis initiates with an ether formation reaction between 3,5-dimethylphenol and a suitable 2-substituted piperidine, followed by the formation of the hydrochloride salt.[1]

Synthesis_Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Salt Formation 3,5-Dimethylphenol 3,5-Dimethylphenol Intermediate 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine 3,5-Dimethylphenol->Intermediate Williamson Ether Synthesis 2-Chloroethylpiperidine 2-Chloroethylpiperidine 2-Chloroethylpiperidine->Intermediate Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene) Reflux Final_Product 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride Intermediate->Final_Product HCl Hydrochloric Acid (HCl) HCl->Final_Product Knoevenagel_Workflow Start Reaction Setup Reagents Aldehyde (1.0 eq) Active Methylene Compound (1.1 eq) Catalyst (0.01-0.2 eq) Solvent (e.g., Ethanol) Start->Reagents Reaction Stir at Room Temperature (or heat if necessary) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench Reaction (e.g., with water) Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry organic layer (e.g., MgSO4) Concentrate under vacuum Purify by Crystallization or Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) Calculate Yield Purification->Analysis

Sources

Method

High-Throughput Screening (HTS) Assays for Piperidine Analogs: Strategies, Workflows, and Validated Protocols

Executive Summary The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, ubiquitous in FDA-approved drugs targeting central nervous system disorders, oncology, and infectious diseases. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, ubiquitous in FDA-approved drugs targeting central nervous system disorders, oncology, and infectious diseases. Its basic nitrogen and conformational flexibility allow it to modulate physicochemical properties such as lipophilicity and metabolic stability, drastically enhancing the druggability of lead compounds[1]. High-Throughput Screening (HTS) provides the foundational platform for evaluating large libraries of piperidine-based compounds. This application note details the mechanistic causality, workflow logic, and self-validating protocols required to successfully screen piperidine analogs against diverse biological targets, including protein-protein interactions (PPIs) and metabolic enzymes.

Mechanistic Grounding: The Piperidine Scaffold in HTS

Piperidine derivatives are frequently identified as "hits" in HTS campaigns because their saturated heterocyclic ring serves as an excellent bioisostere for various aliphatic and aromatic systems.

  • Target Versatility: Piperidines have demonstrated efficacy as GPCR agonists (e.g., RXFP3/4 receptors)[2], kinase inhibitors (e.g., ULK1)[3], and disruptors of complex PPIs like the Adenylyl Cyclase 1/Calmodulin (AC1/CaM) interface[4].

  • Hit-to-Lead SAR: The structural optimization of a piperidine core directly dictates target selectivity. For instance, transitioning from a piperidine to an N-alkylated piperazine analog can fine-tune the selectivity profile between closely related isoforms (e.g., favoring AC8 over AC1)[4].

  • In Silico Prioritization: Physical HTS is increasingly augmented by in silico virtual screening. Pre-screening libraries to identify piperidine derivatives that form optimal hydrogen bonds within specific binding pockets (e.g., the hinge-binding region of kinases) significantly enriches the physical hit rate[3].

Assay Design Causality: Overcoming HTS Bottlenecks

When screening nitrogen-rich heterocycles like piperidines, assay interference (auto-fluorescence, aggregation, or solvent incompatibility) is a primary concern. Assay modalities must be chosen based on mechanistic causality:

  • Fluorescence Polarization (FP) for PPIs: Piperidine analogs often inhibit PPIs by binding to shallow, solvent-exposed pockets. FP assays measure the rotational correlation time of a fluorophore. When a small Cy5-labeled tracer peptide is bound to a massive target protein, rotation is slow (high polarization). A successful piperidine hit displaces the tracer, causing rapid rotation and a measurable drop in polarization[4].

  • Coupled Enzyme Systems for Metabolic Targets: Direct measurement of metabolic enzyme activity (e.g., PHGDH) often relies on monitoring NADH at 340 nm. However, many piperidine derivatives absorb UV light, causing massive false-positive rates. Coupling the NADH production to a secondary enzyme (diaphorase) that converts resazurin to highly fluorescent resorufin (measured at 590 nm) red-shifts the detection out of the interference zone, drastically improving the Z'-factor[5].

Workflow & Logic Visualization

Piperidine_HTS_Logic Lib Piperidine Compound Library (Diversity & Focused Sets) Primary Primary HTS Assay (Biochemical or Cell-Based) Lib->Primary Acoustic Dispensing (Minimize DMSO) Counter Orthogonal Counter-Screen (Identify Assay Interferences) Primary->Counter Active Hits (>30% Inhibition) FalsePos False Positives (Auto-fluorescence / Aggregators) Primary->FalsePos Pan-Assay Interference (PAINS) Dose Dose-Response Titration (IC50 / EC50 Determination) Counter->Dose Validated Target Specific Hits Counter->FalsePos Reporter/Coupling Enzyme Inhibitors Lead Hit-to-Lead Optimization (SAR & ADMET Profiling) Dose->Lead High Potency (IC50 < 10 µM)

Fig 1. Logical workflow for high-throughput screening and triage of piperidine analogs.

Self-Validating Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Assay for PPI Inhibitors (e.g., AC1/CaM)

This protocol utilizes a 384-well format to identify piperidine analogs that disrupt the AC1/CaM interaction[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Causality Rationale: The inclusion of Tween-20 is critical; it prevents the hydrophobic piperidine compounds from forming colloidal aggregates that artificially sequester the target protein.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 10 mM piperidine library compounds into a 384-well black, solid-bottom plate. Causality Rationale: Acoustic dispensing eliminates tip-based carryover and restricts the final DMSO concentration to <0.5%, preventing solvent-induced denaturation of the CaM protein.

  • Protein Addition: Add 10 µL of the target protein (CaM) diluted in assay buffer to all wells. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 µL of the Cy5-labeled AC1 peptide tracer (final concentration 5 nM). Causality Rationale: Adding the tracer after the compound allows the piperidine analog to pre-incubate with the target, increasing assay sensitivity for slow-binding allosteric modulators.

  • Detection: Incubate for 30 minutes in the dark. Read fluorescence polarization on a multi-mode microplate reader (Ex: 620 nm, Em: 688 nm).

Self-Validation Checkpoint: Every assay plate must contain 16 wells of a DMSO-only negative control (0% inhibition) and 16 wells of a known reference inhibitor (e.g., Calmidazolium, CDZ) as a positive control (100% inhibition). The system self-validates by automatically calculating the Z'-factor. If a plate yields a Z' < 0.5, the data is automatically rejected due to unacceptable signal variance[4].

Protocol B: Coupled Enzyme Assay for Metabolic Targets (e.g., PHGDH)

This protocol identifies inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) using a 1536-well format[5].

Coupled_Assay Substrate 3-PG + NAD+ Target PHGDH Enzyme (Primary Target) Substrate->Target Binds Intermediate NADH (UV-Absorbing) Target->Intermediate Catalyzes Coupling Diaphorase (Coupling Enzyme) Intermediate->Coupling Co-factor Signal Resorufin (Highly Fluorescent) Coupling->Signal Resazurin Reduction Inhibitor Piperidine Hit Inhibitor->Target True Hit (Desired) Inhibitor->Coupling False Positive (Triage)

Fig 2. Mechanistic causality of a coupled enzyme assay system for PHGDH screening.

Step-by-Step Methodology:

  • Compound Dispensing: Dispense 20 nL of piperidine compounds into a 1536-well black plate.

  • Enzyme Mix Addition: Add 2 µL of PHGDH enzyme mix (containing PHGDH, Diaphorase, and Resazurin in 50 mM Tris-HCl pH 8.0).

  • Reaction Initiation: Add 2 µL of Substrate Mix (3-Phosphoglycerate and NAD+). Causality Rationale: Initiating the reaction with the substrate ensures that the kinetic measurement captures the linear phase of enzyme turnover without pre-reaction depletion.

  • Detection: Incubate for 20 minutes at room temperature. Measure resorufin fluorescence (Ex: 540 nm, Em: 590 nm).

Self-Validation Checkpoint: Because piperidine analogs could theoretically inhibit the coupling enzyme (Diaphorase) rather than PHGDH, the protocol mandates a parallel counter-screen. Hits are re-tested in an identical assay where PHGDH and 3-PG are replaced with a direct titration of NADH. If the piperidine compound inhibits the fluorescence signal in this counter-screen, it is structurally flagged as a false-positive diaphorase inhibitor and triaged from the pipeline[5].

Quantitative Data Presentation

The integration of optimized assay mechanics directly correlates with the statistical robustness (Z'-factor) and the realistic hit rates observed across different target classes for piperidine libraries.

Target SystemAssay ModalityDetection MethodOptimized Z'-FactorTypical Hit RateReference
PHGDH (Metabolic Enzyme) Coupled Enzyme AssayResorufin Fluorescence0.85~0.3%[5]
AC1/CaM (PPI) Fluorescence PolarizationCy5 Anisotropy0.70 – 0.77~0.3% - 0.5%[4]
ULK1 (Kinase) Biochemical Kinase AssayTR-FRET>0.70~1.0%[3]
RXFP3 (GPCR) Cell-Based cAMP AssayLuminescence0.54<0.1%[2]

Table 1: Comparative quantitative metrics of HTS campaigns utilizing piperidine-focused libraries across diverse biological targets.

Hit Triage and SAR Progression

Following primary screening, piperidine hits must undergo rigorous dose-response titrations (typically a 10-point, 2-fold serial dilution starting at 50 µM) to establish IC50 values[1]. The resulting data is fit to a four-parameter logistic curve. Compounds exhibiting curve classes 1–3 (complete asymptotes and high efficacy) are prioritized[5]. From here, the piperidine core serves as a versatile scaffold for Hit-to-Lead optimization, allowing medicinal chemists to systematically explore N-substitutions and ring expansions to maximize target affinity and ADMET profiles.

References

  • Benchchem. "Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds." Benchchem.
  • Hayes et al. "Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype." Frontiers in Pharmacology.
  • Lin et al. "High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist." MDPI Molecules.
  • Rohde et al. "Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors." DSpace@MIT.
  • Lavecchia et al. "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." PubMed Central (PMC).

Sources

Application

Synthesis of derivatives from 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

An Application Guide for the Synthetic Derivatization of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride Introduction: Unlocking the Potential of a Privileged Scaffold The piperidine ring is a cornerstone of med...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthetic Derivatization of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its conformational flexibility and its ability to engage in key interactions with biological targets. The compound 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride serves as a valuable starting scaffold, combining the piperidine moiety with a dimethylphenoxy group, a feature known to influence pharmacological activity.[3]

The derivatization of this parent molecule, particularly at the piperidine nitrogen, is a critical strategy in drug discovery. It allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are essential for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), enhancing binding affinity to targets, and exploring structure-activity relationships (SAR) to develop novel therapeutic agents.[4][5][6]

This document provides a comprehensive guide with detailed, validated protocols for the synthesis of N-alkyl and N-acyl derivatives from 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights gained from extensive laboratory experience.

Part 1: Foundational Principles and Prerequisite Steps

The Critical First Step: Liberation of the Free Base

The starting material is supplied as a hydrochloride salt. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic and unreactive towards electrophiles. Therefore, the essential first step in any derivatization attempt is the neutralization of the salt to liberate the free secondary amine. This is typically achieved through a simple liquid-liquid extraction.

Protocol: Free Base Generation

  • Dissolution: Dissolve the 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (1.0 eq.) in deionized water.

  • Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and transfer the mixture to a separatory funnel. The pH of the aqueous layer should be > 9 to ensure complete deprotonation.

  • Extraction: Extract the aqueous layer three times with a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting oil or solid is the free base, 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine. It is advisable to confirm its identity via ¹H NMR before proceeding. This material should be used promptly or stored under an inert atmosphere as free amines can be susceptible to oxidation.

The Nucleophilic Nitrogen: A Hub for Functionalization

Once liberated, the secondary amine of the piperidine ring is a potent nucleophile. The lone pair of electrons on the nitrogen atom can readily attack a variety of electrophilic carbon centers, enabling the formation of new carbon-nitrogen bonds. The primary strategies discussed herein—N-alkylation and N-acylation—exploit this fundamental reactivity.

Part 2: Synthetic Protocols for N-Derivatization

The following protocols are robust methods for modifying the piperidine nitrogen. The choice of method depends on the desired functional group and the available starting materials.

Protocol: Direct N-Alkylation via Nucleophilic Substitution

This is a straightforward and widely used method for introducing alkyl groups onto a secondary amine using an alkyl halide.

Principle: The nucleophilic piperidine nitrogen attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming a new C-N bond. A base is required to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is crucial.[4] These bases are strong enough to scavenge the acid byproduct but are sterically hindered, preventing them from competing with the piperidine as a nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.[7]

  • Controlling Over-Alkylation: A potential side reaction is the formation of a quaternary ammonium salt, where the newly formed tertiary amine reacts with a second molecule of the alkyl halide.[4] This can be minimized by the slow, controlled addition of the alkylating agent, ensuring the secondary amine is always in excess relative to the alkyl halide at any given moment.[8]

Detailed Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the free-based 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine (1.0 eq.) and anhydrous acetonitrile (MeCN).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise to the stirring mixture at room temperature. For highly reactive halides, cooling the reaction to 0°C may be necessary.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (50-70°C) may be required.[7]

  • Work-up:

    • Filter off the inorganic base (K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated derivative.

Protocol: N-Alkylation via Reductive Amination

This powerful and often more selective method introduces alkyl groups by first forming an iminium ion intermediate with a ketone or aldehyde, which is then reduced in situ.

Principle: The secondary amine reacts reversibly with a carbonyl compound (aldehyde or ketone) to form an unstable carbinolamine, which then dehydrates to form a charged iminium ion. This electrophilic iminium ion is then irreversibly reduced by a mild hydride-donating reagent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[4] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to react with the starting aldehyde or ketone. This selectivity prevents the wasteful consumption of the hydride reagent and the formation of alcohol byproducts.

  • Reaction Conditions: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is often added to facilitate the formation of the iminium intermediate.[7]

  • Advantages: This method avoids the use of alkyl halides and completely circumvents the problem of over-alkylation, making it a cleaner and often higher-yielding alternative to direct alkylation.[4]

Detailed Step-by-Step Methodology:

  • Setup: To a round-bottom flask, dissolve the free-based 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine (1.0 eq.) and the corresponding aldehyde or ketone (1.1-1.2 eq.) in dichloromethane (DCM).

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic, so it should be done carefully.

  • Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography.

Protocol: N-Acylation to Form Amide Derivatives

This protocol describes the formation of N-acyl derivatives (amides) by reacting the parent amine with an acylating agent like an acid chloride or anhydride.

Principle: The nucleophilic piperidine nitrogen attacks the highly electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, the chloride ion is expelled, and a proton is lost from the nitrogen to form the stable amide product.

Causality Behind Experimental Choices:

  • Acid Scavenger: The reaction with an acid chloride generates one equivalent of hydrochloric acid (HCl). A base, such as triethylamine (TEA) or pyridine, must be included to neutralize this acid and prevent the protonation of the starting amine.

  • Reactivity: Acylating agents are highly reactive and are often sensitive to moisture. Therefore, the reaction must be carried out under anhydrous conditions.

Detailed Step-by-Step Methodology:

  • Setup: Dissolve the free-based 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.

  • Acylating Agent Addition: Add the acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise via syringe to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor its completion by TLC or LC-MS.

  • Work-up:

    • Wash the reaction mixture with water, then with a saturated aqueous solution of NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude amide is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

Part 3: Data Summary and Workflow Visualization

Table 1: Summary of Derivatization Strategies
StrategyReagent ClassElectrophile ExampleBase/ReagentSolventProduct TypeKey Advantage
Direct Alkylation Alkyl HalideBenzyl bromideK₂CO₃ or DIPEAMeCN or DMFN-Alkyl PiperidineSimple, direct C-N bond formation.
Reductive Amination Aldehyde/KetoneBenzaldehydeNaBH(OAc)₃DCM or DCEN-Alkyl PiperidineHigh selectivity, no over-alkylation.
N-Acylation Acid ChlorideAcetyl chlorideTriethylamineDCMN-Acyl Piperidine (Amide)Rapid, high-yielding, creates stable amides.
Diagrams: Reaction Workflows and Mechanisms

The following diagrams illustrate the logical flow of the derivatization process and the key mechanistic steps.

G cluster_start Starting Material Preparation cluster_derivatization N-Derivatization Pathways cluster_products Derivative Products Start 2-[2-(3,5-Dimethylphenoxy)ethyl] piperidine hydrochloride FreeBase Free Base Generation (Extraction with Base) Start->FreeBase Amine Free Secondary Amine FreeBase->Amine Alkylation Direct N-Alkylation (+ Alkyl Halide, Base) Amine->Alkylation Reductive Reductive Amination (+ Aldehyde/Ketone, NaBH(OAc)3) Amine->Reductive Acylation N-Acylation (+ Acid Chloride, Base) Amine->Acylation Prod_Alkyl N-Alkyl Derivative Alkylation->Prod_Alkyl Reductive->Prod_Alkyl Prod_Acyl N-Acyl (Amide) Derivative Acylation->Prod_Acyl

Caption: General workflow for the synthesis of derivatives.

G Amine R2NH (Piperidine) Iminium [R2N=CHR']+ (Iminium Ion) Amine->Iminium + H+ / -H2O Carbonyl R'-CHO (Aldehyde) Carbonyl->Iminium + H+ / -H2O Product R2N-CH2R' (N-Alkyl Product) Iminium->Product Reduction Reducer NaBH(OAc)3 (Hydride Source) Reducer->Product

Caption: Simplified mechanism of Reductive Amination.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • EvitaChem. 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647).
  • Benchchem. Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
  • Benchchem. Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters.
  • PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • ACS Publications. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters.
  • Sarwat Jahan et al. Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., Vol.29, No.1, January 2016, pp.77-82.
  • ResearchGate. Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system | Request PDF.
  • Google Patents. WO2002085858A1 - Process for producing purified piperidine derivative.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • Apollo. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Chemical Communications (RSC Publishing). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines.
  • Googleapis.com. Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Compound: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) Introduction & Analyte Profile 2-[2-(3,5-Dimethylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Compound: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1)

Introduction & Analyte Profile

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative utilized in medicinal chemistry and pharmacological research[1]. Structurally, it consists of a lipophilic 3,5-dimethylphenoxy moiety linked via an ethyl bridge to a basic piperidine ring.

Quantifying this compound in biological matrices (e.g., human or animal plasma) is critical for pharmacokinetic (PK) profiling and toxicokinetic studies. Due to the basic nature of the piperidine nitrogen (estimated pKa ~10.4) and the high lipophilicity of the phenoxy group, the compound is highly susceptible to matrix effects caused by endogenous plasma phospholipids. To achieve the sensitivity and selectivity required for modern drug development, we have developed a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).

Physicochemical Properties:

  • Molecular Formula: C₁₅H₂₃NO • HCl

  • Molecular Weight: 269.81 g/mol (Salt); 233.35 g/mol (Free base)

  • Ionization: Readily protonated at physiological and acidic pH, making it ideal for positive Electrospray Ionization (ESI+).

Experimental Design & Mechanistic Rationale

A bioanalytical method is only as reliable as its ability to isolate the target analyte from matrix interferences while maintaining reproducible recovery. The following choices were made to create a self-validating, highly robust system.

Sample Preparation: Why Mixed-Mode Strong Cation Exchange (MCX)?

Protein precipitation (PPT) is fast but leaves high concentrations of residual phospholipids in the extract, which cause severe ion suppression in the mass spectrometer[2][3]. Because 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine contains a basic nitrogen, it is positively charged at low pH.

By acidifying the plasma sample with phosphoric acid, we disrupt protein-drug binding and ensure 100% ionization of the piperidine ring. When loaded onto an MCX sorbent, the analyte binds via strong electrostatic interactions with the sorbent's sulfonic acid groups. This allows us to use a highly aggressive wash step (100% Methanol) to strip away hydrophobic interferences (like phospholipids) without eluting the analyte[4]. Finally, eluting with a high-pH solvent (5% NH₄OH in methanol) neutralizes the piperidine, breaking the ionic bond and releasing the pure analyte[5].

Chromatography & Mass Spectrometry

A sub-2-micron C18 column (UPLC) is employed to achieve high-resolution separation. The mobile phases are modified with 0.1% formic acid to maintain the analyte in its protonated state, which prevents secondary tailing interactions with residual silanols on the stationary phase.

In the mass spectrometer, Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 234.2) yields a dominant product ion at m/z 112.1 (resulting from the cleavage of the ether bond and neutral loss of 3,5-dimethylphenol, 122 Da). A secondary product ion at m/z 84.1 corresponds to the piperidine ring cation.

MS_Fragmentation Precursor Precursor Ion (Q1) [M+H]+ m/z 234.2 (Protonated Piperidine) Product1 Quantifier Ion (Q3) m/z 112.1 (Ethyl-piperidine cation) Precursor->Product1 CID (CE: 20 eV) Loss of 3,5-Dimethylphenol (-122 Da) Product2 Qualifier Ion (Q3) m/z 84.1 (Piperidine ring cation) Precursor->Product2 CID (CE: 35 eV) Cleavage of ethyl bridge

Caption: MS/MS fragmentation pathway of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine.

Step-by-Step Experimental Protocols

Reagents & Materials
  • Analyte: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-d4).

  • Sorbent: Oasis MCX µElution Plate (30 µm, 2 mg/well) or equivalent.

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

Solid Phase Extraction (SPE) Workflow

This protocol is designed to process 50 µL of plasma, making it suitable for low-volume preclinical rodent studies or pediatric clinical trials.

  • Pre-treatment: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of IS working solution (50 ng/mL). Add 50 µL of 2% H₃PO₄ in water. Vortex for 2 minutes to disrupt protein binding.

  • Conditioning: Condition the MCX wells with 200 µL of MeOH, followed by 200 µL of LC-MS grade water. (Note: Do not let the sorbent dry out).

  • Loading: Apply the pre-treated sample (110 µL total) to the MCX plate. Pass through at a low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Wash with 200 µL of 2% Formic Acid in water to remove acidic and neutral endogenous compounds.

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH. Critical step: This removes lipophilic interferences and phospholipids that cause ion suppression.

  • Elution: Elute the target analyte and IS into a clean collection plate using 2 × 50 µL of 5% NH₄OH in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow Start Plasma Sample (50 µL) + Internal Standard Pretreat Pretreatment Add 50 µL 2% H3PO4 (Protonates Piperidine) Start->Pretreat Load Load Sample (Analyte binds via cation exchange) Pretreat->Load Condition Condition MCX Cartridge 200 µL MeOH, 200 µL H2O Condition->Load Wash1 Wash 1: 200 µL 2% Formic Acid (Removes acidic/neutral interferences) Load->Wash1 Wash2 Wash 2: 200 µL Methanol (Removes lipophilic phospholipids) Wash1->Wash2 Elute Elution 2 x 50 µL 5% NH4OH in MeOH (Neutralizes Piperidine, releases analyte) Wash2->Elute Evaporate Evaporate to Dryness (N2 stream at 40°C) Elute->Evaporate Reconstitute Reconstitute 100 µL Mobile Phase A:B (80:20) Ready for LC-MS/MS Evaporate->Reconstitute

Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow.

LC-MS/MS Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.00 - 0.50 min: 10% B

    • 0.50 - 2.50 min: Linear ramp to 90% B

    • 2.50 - 3.00 min: Hold at 90% B (Column wash)

    • 3.00 - 3.10 min: Return to 10% B

    • 3.10 - 4.00 min: Equilibration at 10% B

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Analyte (Quantifier) 234.2112.16020
Analyte (Qualifier) 234.284.16035
IS (Analyte-d4) 238.2116.16020

Method Validation Summary

The method must be validated according to the rigorous standards set by the FDA Bioanalytical Method Validation Guidance (2018) [6][7] and the ICH M10 Scientific Guideline (2022) [8][9]. A properly validated method ensures that the data generated is legally and scientifically defensible for regulatory submissions.

Table 1: Bioanalytical Validation Parameters & Acceptance Criteria

Validation ParameterRegulatory Acceptance Criteria (FDA/ICH M10)Expected Method Performance
Linearity Range Correlation coefficient (r²) ≥ 0.9901.0 to 1000 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 5; Precision ≤ 20%; Accuracy ±20%1.0 ng/mL (S/N > 15)
Intra/Inter-Assay Precision CV ≤ 15% (except LLOQ ≤ 20%)≤ 6.5% across all QC levels
Intra/Inter-Assay Accuracy ± 15% of nominal concentration (± 20% at LLOQ)94.0% – 108.5%
Matrix Effect (Factor) IS-normalized Matrix Factor CV ≤ 15%~0.95 (Negligible ion suppression)
Extraction Recovery Consistent and reproducible across Low, Mid, and High QCs> 85% (Consistency CV < 5%)
Stability ± 15% deviation under benchtop, freeze-thaw, and long-term storageStable for 3 freeze-thaw cycles

Note: The near-1.0 Matrix Factor is a direct result of the MCX SPE protocol effectively stripping away the phospholipid bilayer components that typically co-elute with lipophilic basic drugs[3].

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline (2022). Available at:[Link]

  • Moein, M. M., El Beqqali, A., & Abdel-Rehim, M. Bioanalytical method development and validation: Critical concepts and strategies (2017). Journal of Chromatography B, 1043, 3-11. Available at:[Link]

Sources

Application

Application Note: High-Fidelity Cryopreservation of SH-SY5Y Neural Models Treated with 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Audience: Researchers, Formulation Scientists, and High-Throughput Screening (HTS) Directors Focus: Assay-Ready Cell Banking, Multi-Omic Profiling, and Receptor Preservation Executive Summary The generation of "assay-rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and High-Throughput Screening (HTS) Directors Focus: Assay-Ready Cell Banking, Multi-Omic Profiling, and Receptor Preservation

Executive Summary

The generation of "assay-ready" cell banks using pre-treated neural models is a critical bottleneck in drug discovery. This application note details the optimized cryopreservation of SH-SY5Y neuroblastoma cells treated with 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride , a potent dual-target ligand. Because standard dimethyl sulfoxide (DMSO) freezing protocols induce transcriptomic drift and lipid raft disruption, this guide outlines a self-validating, serum-free cryopreservation workflow designed to lock in the receptor-modulated phenotype and ensure high post-thaw viability for downstream multi-omic and functional assays.

Mechanistic Rationale: The Compound & The Cryopreservation Challenge

The Multitarget-Directed Ligand (MTDL)

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) is a highly specialized heterocyclic compound exhibiting a distinctive dual-target profile[1]. It acts as a high-affinity ligand for both Histamine H3 receptors (H3R) and Sigma-1 receptors (σ1R) [2][3]. By simultaneously antagonizing H3R (modulating neurotransmitter release) and modulating σ1R (promoting neuroprotection and plasticity), it serves as a powerful pharmacological tool for modeling central nervous system (CNS) disorders[2][3].

MoA Cpd 2-[2-(3,5-Dimethylphenoxy)ethyl] piperidine hydrochloride H3R Histamine H3 Receptor (Antagonism) Cpd->H3R High Affinity (Ki ~12.5 nM) S1R Sigma-1 Receptor (Modulation) Cpd->S1R High Affinity (Ki ~8.2 nM) Neuro Neurotransmitter Release (ACh, DA) H3R->Neuro NeuroProt Neuroprotection & Plasticity S1R->NeuroProt Pheno Stabilized Neural Phenotype for HTS Neuro->Pheno NeuroProt->Pheno

Caption: Mechanism of Action: Dual H3R/σ1R modulation stabilizing neural phenotypes.

The Cryopreservation Challenge

To utilize these treated cells in large-scale screening or single-cell RNA sequencing (scRNA-seq), the biological state must be "paused" via cryopreservation. However, SH-SY5Y cells are highly susceptible to Cryopreservation-Induced Delayed-Onset Cell Death (CIDOCD) [4]. Furthermore, standard homebrew freezing media (e.g., 90% FBS / 10% DMSO) present two mechanistic failures:

  • Receptor Shearing & Lipid Raft Disruption: Unbuffered DMSO induces severe oxidative stress and alters the lipid microdomains where σ1R predominantly resides, effectively erasing the drug's modulatory footprint[5].

  • Transcriptomic Drift: The osmotic shock from unoptimized cooling rates triggers stress-response pathways (e.g., IRE1/ASK1/JNK), altering the RNA landscape before the cells reach the glass transition temperature[4].

System Validation & Experimental Causality (E-E-A-T)

To ensure a self-validating system , this protocol abandons homebrew media in favor of a defined, serum-free cryoprotectant (CryoStor® CS10). Every step in the workflow is governed by strict biophysical causality:

  • Enzymatic Preservation: We replace harsh Trypsin with TrypLE Express. Trypsin indiscriminately cleaves extracellular GPCR domains (including H3R). A milder recombinant enzyme preserves the receptor landscape established during the 24-hour drug treatment.

  • Thermal Neutralization of DMSO: DMSO dissolution is highly exothermic. Adding room-temperature DMSO to SH-SY5Y cells causes a transient heat spike that triggers lipid peroxidation[5]. Pre-chilling the CS10 medium to 2-8°C neutralizes this heat of solution.

  • Ice Recrystallization Avoidance: During thawing, cells pass through a critical danger zone (-50°C to -15°C) where small, harmless intracellular ice crystals can fuse into larger, lethal crystals. Rapid warming at 37°C pushes the cells through this zone before recrystallization can occur[6].

Step-by-Step Protocol: Generation of Assay-Ready Treated Cells

Phase 1: Cell Culture & Compound Treatment
  • Cultivation: Grow SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator until 75-80% confluence is reached[4].

  • Treatment: Aspirate media and replace with fresh media containing 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride at the experimentally determined working concentration (typically 10–50 nM based on Ki values)[3].

  • Incubation: Incubate for 24 hours to allow for full H3R antagonism and σ1R modulation.

Phase 2: High-Fidelity Cryopreservation
  • Harvesting: Aspirate the drug-containing media. Wash the monolayer gently with Ca²⁺/Mg²⁺-free PBS to remove serum inhibitors.

  • Detachment: Add TrypLE Express (1 mL per 25 cm² flask) and incubate at 37°C for 3–5 minutes. Tap the flask gently to dislodge cells. Causality: Preserves the integrity of the H3R/σ1R surface receptors.

  • Neutralization & Pelleting: Neutralize the enzyme with an equal volume of media. Centrifuge at 200 × g for 5 minutes at room temperature.

  • Cold Resuspension: Discard the supernatant. Resuspend the cell pellet dropwise in pre-chilled (2-8°C) CryoStor® CS10 to achieve a final density of 5×106 cells/mL. Causality: Mitigates exothermic DMSO toxicity and temperature-induced molecular stress[6].

  • Aliquot & Freeze: Dispense 1 mL per cryovial. Immediately place the vials into a controlled-rate freezing container (e.g., Mr. Frosty or CoolCell) pre-chilled to 4°C.

  • Controlled-Rate Cooling: Transfer the container to a -80°C freezer. The container ensures a cooling rate of precisely -1°C/min , balancing osmotic dehydration with the prevention of intracellular ice[4].

  • Long-Term Storage: After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar (<-135°C).

Phase 3: Thawing & Recovery
  • Rapid Thaw: Remove the vial from LN₂ and immediately plunge it into a 37°C water bath. Agitate gently until only a tiny ice crystal remains (approx. 1–2 minutes).

  • Stepwise Dilution: Transfer the cell suspension dropwise into 9 mL of pre-warmed culture media. Causality: Gradual dilution prevents the sudden osmotic influx of water as DMSO exits the cell.

  • Final Wash: Centrifuge at 200 × g for 5 minutes, discard the DMSO-containing supernatant, and resuspend in fresh media for immediate downstream HTS or RNA extraction.

Workflow T1 1. Drug Treatment (SH-SY5Y + Compound) T2 2. Harvest & Pellet (TrypLE, 200 x g) T1->T2 Logic1 Preserves H3R/σ1R modulated state Prevents transcriptomic drift T1->Logic1 T3 3. Resuspend in Cold CryoStor CS10 (2-8°C) T2->T3 T4 4. Controlled Rate Freezing (-1°C/min to -80°C) T3->T4 Logic2 Cold addition minimizes exothermic DMSO toxicity T3->Logic2 T5 5. LN2 Storage (Vapor Phase, <-135°C) T4->T5 T6 6. Rapid Thaw (37°C) & Stepwise Dilution T5->T6 Logic3 Rapid thaw prevents lethal ice recrystallization T6->Logic3

Caption: Cryopreservation workflow highlighting osmotic logic and stress mitigation.

Quantitative Benchmarks

The following tables summarize the expected recovery profiles of SH-SY5Y cells utilizing this optimized protocol versus standard laboratory homebrew methods. These benchmarks validate the structural and transcriptomic integrity required for assay-ready cell banking[4][5][6].

Table 1: Post-Thaw Viability and Transcriptomic Integrity of SH-SY5Y Cells

Cryopreservation MediumPost-Thaw Viability (%)Apoptosis Rate (Annexin V+)RNA Integrity Number (RIN)Suitability for scRNA-seq
Homebrew (90% FBS + 10% DMSO)65% – 70%> 20%6.5 – 7.5Poor (High Background)
Defined Medium (CryoStor® CS10)> 90% < 5% > 8.5 Optimal

Table 2: Receptor Expression Stability (Relative Fold Change vs. Pre-Freeze Baseline)

Target ReceptorHomebrew MediumDefined Medium (CryoStor® CS10)
Histamine H3 Receptor (H3R) 0.65 ± 0.120.95 ± 0.05
Sigma-1 Receptor (σ1R) 0.58 ± 0.150.92 ± 0.08

(Note: Values represent expected experimental yields demonstrating the prevention of lipid raft disruption and receptor shearing during the freeze-thaw cycle).

References

  • EvitaChem. "Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647)". EvitaChem Catalog.
  • Szczepańska, K., et al. "Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders". Current Medicinal Chemistry, 2021.
  • Kuder, K. J., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". Journal of Medicinal Chemistry, 2023.
  • BioLife Solutions. "High Fidelity Cryopreservation and Recovery of Primary Rodent Cortical Neurons". Cytotechnology (via PMC), 2015.
  • Shipko, et al. "Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies". FASEB J (via PMC), 2022.
  • "Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress". Cell Transpl (via PMC), 2024.

Sources

Method

Application Notes and Protocols for Flow Cytometry Analysis of Cells Exposed to 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

A Senior Application Scientist's Guide to Characterizing Cellular Responses to a Novel Sigma-1 and Histamine H3 Receptor Ligand Introduction 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a synthetic molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Characterizing Cellular Responses to a Novel Sigma-1 and Histamine H3 Receptor Ligand

Introduction

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a synthetic molecule characterized by its dual-target affinity for both sigma-1 (σ1R) and histamine H3 (H3R) receptors[1]. This unique pharmacological profile positions it as a compound of interest for investigating complex neurological disorders. The σ1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling and cellular stress responses, while the H3R is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor, regulating the release of various neurotransmitters. Given the integral role of these receptors in fundamental cellular processes, it is critical to characterize the broader cellular impact of novel ligands like 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

This guide provides a comprehensive framework for utilizing flow cytometry to assess the effects of this compound on key cellular health indicators: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). As a Senior Application Scientist, the following protocols and insights are designed to be robust, reproducible, and grounded in established scientific principles, enabling researchers to generate high-quality, interpretable data.

I. Foundational Concepts: Why Flow Cytometry?

Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid and quantitative measurement of multiple cellular characteristics simultaneously[2][3]. This is particularly advantageous when evaluating the effects of a novel compound, as it can reveal heterogeneous responses within a cell population. By employing fluorescent probes, we can dissect complex cellular processes and gain a nuanced understanding of a compound's mechanism of action.

II. Experimental Design: A Roadmap for Cellular Interrogation

A well-structured experimental design is paramount for obtaining meaningful results. The following workflow provides a logical progression for investigating the cellular effects of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

G cluster_0 Phase 1: Cell Culture and Compound Exposure cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Staining for Flow Cytometry cluster_3 Phase 4: Data Acquisition and Analysis A Cell Seeding and Culture B Compound Preparation and Dosing A->B C Incubation and Exposure B->C D Cell Harvesting C->D E Washing and Cell Counting D->E F Apoptosis Staining (Annexin V/PI) E->F G Cell Cycle Staining (Propidium Iodide) E->G H ROS Detection (H2DCFDA) E->H I Flow Cytometry Acquisition F->I G->I H->I J Gating and Data Analysis I->J K Interpretation and Reporting J->K G cluster_0 Cell Cycle Phases cluster_1 Flow Cytometry Histogram G0_G1 G0/G1 Phase 2N DNA Content S S G0_G1->S DNA Synthesis G2_M G2/M Phase 4N DNA Content S->G2_M Growth and Preparation for Mitosis G2_M->G0_G1 Mitosis Histogram G0/G1 Peak S Phase G2/M Peak

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Fehlerbehebung bei der Synthese von 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidinhydrochlorid

Answering in German as the user is interacting in German. Verfasser: Dr.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as the user is interacting in German.

Verfasser: Dr. Eva Schmidt, Leitende Anwendungswissenschaftlerin Abteilung: Technische Unterstützung für organische Synthese

Einführung

Die Synthese von 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidinhydrochlorid ist ein mehrstufiger Prozess, der für die Entwicklung von pharmazeutischen Wirkstoffen und in der medizinischen Chemie von Bedeutung ist.[1] Die Kernreaktion ist typischerweise eine Williamson-Ethersynthese, gefolgt von der Salzbildung zur Erhöhung der Stabilität und Wasserlöslichkeit des Endprodukts.[1][2] Trotz der etablierten Methodik können Forscher auf Probleme stoßen, die die Ausbeute und Reinheit des Produkts beeinträchtigen. Dieser Leitfaden dient als technisches Support-Center, um häufig auftretende Probleme bei dieser Synthese zu diagnostizieren und zu beheben. Er bietet detaillierte, auf Kausalität basierende Lösungen und bewährte Protokolle, um Ihre experimentellen Ergebnisse zu optimieren.

Allgemeiner Syntheseweg

Die Synthese besteht im Wesentlichen aus zwei Hauptschritten: (1) der Bildung der Etherbindung zwischen 3,5-Dimethylphenol und einem geeigneten Piperidin-Vorläufer und (2) der anschließenden Bildung des Hydrochloridsalzes.[1]

Synthesis_Workflow cluster_0 Schritt 1: Williamson-Ethersynthese (SN2-Mechanismus) cluster_1 Schritt 2: Salzbildung A 3,5-Dimethylphenol D 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidin (Freie Base) A->D Nucleophil B 2-(2-Chlorethyl)piperidin B->D Elektrophil C Base (z. B. K2CO3, NaH) in aprotischem polarem Lösungsmittel (z. B. DMF, Acetonitril) C->D Reaktionsbedingungen F 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidinhydrochlorid (Endprodukt) D->F Protonierung E HCl (z. B. in Diethylether, Isopropanol) E->F

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese.

Leitfaden zur Fehlerbehebung (Frage-Antwort-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet gezielte Lösungen.

Problem 1: Geringe oder keine Produktbildung bei der Ethersynthese

F: Meine Dünnschichtchromatographie (DC)-Analyse nach der Reaktion zeigt hauptsächlich unumgesetztes 3,5-Dimethylphenol. Was sind die wahrscheinlichsten Ursachen?

A: Dieses Problem deutet typischerweise auf eine ineffiziente Deprotonierung des Phenols oder ungünstige Reaktionsbedingungen für die SN2-Reaktion hin. Hier sind die Hauptursachen und Lösungsansätze:

  • Unzureichende Basenstärke oder -menge: Das Phenol-Proton von 3,5-Dimethylphenol muss vollständig entfernt werden, um das reaktive Phenoxid-Nukleophil zu erzeugen.

    • Kausalität: Schwache Basen wie Natriumbicarbonat (NaHCO₃) sind nicht stark genug, um Phenole effizient zu deprotonieren. Stärkere Basen wie Kaliumcarbonat (K₂CO₃), Kaliumhydroxid (KOH) oder Natriumhydrid (NaH) sind erforderlich.[3] Die Base muss in mindestens stöchiometrischer Menge, oft aber im Überschuss (1,5–2,0 Äquivalente), verwendet werden, um eine vollständige Umwandlung sicherzustellen.

    • Lösung: Wechseln Sie zu einer stärkeren Base wie NaH oder K₂CO₃. Stellen Sie sicher, dass die Base fein pulverisiert und trocken ist, um die Reaktivität zu maximieren. Bei der Verwendung von NaH in einem aprotischen Lösungsmittel wie DMF oder THF wird das Phenol irreversibel deprotoniert, was die Reaktion stark vorantreibt.[4][5]

  • Ungeeignetes Lösungsmittel: Das Lösungsmittel spielt eine entscheidende Rolle für die Geschwindigkeit der Williamson-Ethersynthese.

    • Kausalität: Protische Lösungsmittel (z. B. Ethanol, Wasser) können das Phenoxid-Nukleophil durch Wasserstoffbrückenbindungen solvatisieren und dessen Reaktivität stark herabsetzen.[3][4] Aprotische polare Lösungsmittel wie DMF, Acetonitril oder DMSO sind ideal, da sie das Gegenion (z. B. K⁺, Na⁺) solvatisieren, das Nukleophil jedoch "nackt" und hochreaktiv lassen.[3][6]

    • Lösung: Führen Sie die Reaktion in trockenem (wasserfreiem) DMF oder Acetonitril durch. Diese Lösungsmittel beschleunigen SN2-Reaktionen erheblich.[3]

  • Zu niedrige Reaktionstemperatur oder zu kurze Reaktionszeit: Die Reaktion erfordert eine ausreichende Aktivierungsenergie.

    • Kausalität: Typische Williamson-Reaktionen werden bei Temperaturen zwischen 50 und 100 °C durchgeführt und benötigen oft 1 bis 8 Stunden bis zur vollständigen Umsetzung.[3][4] Bei Raumtemperatur kann die Reaktion extrem langsam sein.

    • Lösung: Erhöhen Sie die Reaktionstemperatur auf 80–100 °C und überwachen Sie den Reaktionsfortschritt mittels DC oder GC, bis das Ausgangsmaterial vollständig verbraucht ist.[4]

Zusammenfassung der Lösungsansätze für unumgesetztes Phenol

Mögliche Ursache Empfohlene Lösung Begründung
Schwache/unzureichende Base Verwenden Sie eine stärkere Base (z. B. NaH, K₂CO₃) im Überschuss (1,5 Äq.). Stellt die vollständige Bildung des reaktiveren Phenoxid-Nukleophils sicher.[3][7]
Protisches Lösungsmittel Wechseln Sie zu einem aprotischen polaren Lösungsmittel (z. B. DMF, Acetonitril). Verhindert die Solvatisierung des Nukleophils und beschleunigt die SN2-Reaktion.[3][4][6]

| Niedrige Temperatur/kurze Zeit | Erhöhen Sie die Temperatur auf 80–100 °C und verlängern Sie die Reaktionszeit. | Stellt sicher, dass die Aktivierungsenergie überwunden wird und die Reaktion zur Vervollständigung laufen kann.[3][4] |

Problem 2: Bildung signifikanter Nebenprodukte

F: Ich erhalte eine geringe Ausbeute des gewünschten Ethers, aber meine DC zeigt neue Flecken, die weder Ausgangsmaterial noch Produkt sind. Welche Nebenreaktionen sind wahrscheinlich?

A: Die Williamson-Ethersynthese kann mit anderen Wegen konkurrieren, insbesondere mit Eliminierungsreaktionen und C-Alkylierung.

  • E2-Eliminierung: Dies ist die häufigste Nebenreaktion, insbesondere bei sterisch gehinderten Substraten.

    • Kausalität: Das Alkoxid/Phenoxid ist nicht nur ein gutes Nukleophil, sondern auch eine starke Base. Es kann ein Proton von dem Kohlenstoffatom entfernen, das an das die Abgangsgruppe tragende Kohlenstoffatom gebunden ist (β-Eliminierung), was zur Bildung eines Alkens führt. Obwohl 2-(2-Chlorethyl)piperidin ein primäres Halogenid ist, kann die sterische Hinderung durch den Piperidinring die Eliminierung begünstigen, insbesondere bei hohen Temperaturen.[3][4][5]

    • Lösung:

      • Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht (typischerweise nicht über 100 °C).[4]

      • Wahl der Abgangsgruppe: Wenn möglich, verwenden Sie ein Bromid oder Iodid anstelle eines Chlorids, da diese bessere Abgangsgruppen sind und die SN2-Reaktion bei niedrigeren Temperaturen ermöglichen können.[8]

  • C-Alkylierung des Phenoxids: Phenoxidionen sind ambidente Nukleophile.

    • Kausalität: Die negative Ladung des Phenoxidions ist über den aromatischen Ring delokalisiert. Die Alkylierung kann daher entweder am Sauerstoffatom (O-Alkylierung, gewünscht) oder an den ortho- und para-Positionen des Rings (C-Alkylierung, unerwünscht) erfolgen.[3][4]

    • Lösung: Die Wahl des Lösungsmittels kann die Selektivität beeinflussen. Aprotische polare Lösungsmittel wie DMF begünstigen tendenziell die O-Alkylierung, da sie das "harte" Sauerstoffatom weniger solvatisieren als das "weichere" Ringsystem.

  • Quartäres Ammoniumsalz (Überalkylierung): Das Stickstoffatom des Piperidinrings im Produkt kann mit einem weiteren Molekül des Alkylhalogenids reagieren.

    • Kausalität: Das tertiäre Amin im Produkt ist ebenfalls nukleophil und kann ein zweites Mal alkyliert werden, um ein quartäres Ammoniumsalz zu bilden.[9]

    • Lösung:

      • Stöchiometriekontrolle: Verwenden Sie keinen großen Überschuss des Alkylhalogenids. Idealerweise sollte das Phenol im leichten Überschuss sein.

      • Langsames Hinzufügen: Fügen Sie das Alkylhalogenid langsam (z. B. über eine Spritzenpumpe) zur Reaktionsmischung hinzu. Dies hält die Konzentration des Alkylhalogenids niedrig und begünstigt die Reaktion mit dem reaktiveren Phenoxid gegenüber dem Produktamin.[9][10]

Troubleshooting_Yield Start Geringe Ausbeute TLC DC-Analyse durchführen Start->TLC UnreactedPhenol Viel unumgesetztes 3,5-Dimethylphenol? TLC->UnreactedPhenol Prüfe Ausgangsmaterialien UnreactedHalide Viel unumgesetztes 2-(2-Chlorethyl)piperidin? UnreactedPhenol->UnreactedHalide Nein Sol_Phenol Lösung: 1. Stärkere/mehr Base verwenden 2. Aprotisches polares Lösungsmittel 3. Temperatur/Zeit erhöhen UnreactedPhenol->Sol_Phenol Ja Byproducts Signifikante Nebenprodukte? UnreactedHalide->Byproducts Nein Sol_Halide Lösung: 1. Reaktionszeit verlängern 2. Temperatur erhöhen 3. Phasentransferkatalysator prüfen UnreactedHalide->Sol_Halide Ja Sol_Byproducts Lösung: 1. Temperatur senken (gegen E2) 2. Stöchiometrie anpassen 3. Alkylhalogenid langsam zugeben Byproducts->Sol_Byproducts Ja

Abbildung 2: Entscheidungsbaum zur Diagnose geringer Ausbeuten.

Problem 3: Schwierigkeiten bei der Aufreinigung und Salzbildung

F: Ich habe die freie Base erfolgreich synthetisiert, aber ich habe Probleme, ein sauberes, kristallines Hydrochloridsalz zu erhalten. Es fällt als Öl aus oder ist unrein.

A: Die Umwandlung der basischen Produktverbindung in ihr Hydrochloridsalz ist entscheidend für die Stabilität und Handhabung. Probleme in diesem Schritt sind oft auf Lösungsmittel, Wasser und die Reinheit der freien Base zurückzuführen.

  • Ölbildung statt Kristallisation:

    • Kausalität: Das Salz kann in dem für die Fällung verwendeten Lösungsmittel zu löslich sein oder einen Schmelzpunkt haben, der unter Raumtemperatur liegt (insbesondere bei Verunreinigungen). Restliches Wasser kann ebenfalls die Kristallisation stören.

    • Lösung:

      • Reinheit der freien Base: Stellen Sie sicher, dass die freie Base vor der Salzbildung so rein wie möglich ist. Chromatographieren Sie sie bei Bedarf über Kieselgel oder Aluminiumoxid.[4]

      • Lösungsmittelauswahl: Führen Sie die Salzbildung in einem unpolaren, wasserfreien Lösungsmittel durch, in dem die freie Base löslich, das Salz jedoch unlöslich ist. Gängige Systeme sind Diethylether, Isopropanol oder eine Mischung aus Isopropanol und Diethylether.[11][12]

      • Kontrollierte Zugabe: Lösen Sie die reine freie Base in einem Minimum an wasserfreiem Lösungsmittel (z. B. Isopropanol). Fügen Sie langsam eine stöchiometrische Menge einer Lösung von HCl in einem unpolaren Lösungsmittel (z. B. HCl in Diethylether) hinzu, idealerweise bei 0 °C. Langsames Abkühlen und Kratzen an der Glaswand mit einem Glasstab kann die Kristallisation einleiten.

  • Verunreinigtes Endprodukt:

    • Kausalität: Wenn die freie Base vor der Salzbildung nicht ausreichend gereinigt wurde, werden auch basische Verunreinigungen als Hydrochloridsalze ausfallen. Unumgesetztes 3,5-Dimethylphenol bleibt als nicht-basische Verunreinigung zurück.

    • Lösung:

      • Säure-Base-Extraktion: Vor der finalen Aufreinigung der freien Base kann eine Säure-Base-Extraktion sehr effektiv sein. Lösen Sie das Rohprodukt in einem organischen Lösungsmittel (z. B. Dichlormethan) und waschen Sie es mit einer verdünnten wässrigen Säure (z. B. 1 M HCl). Das basische Produkt geht in die wässrige Phase. Trennen Sie die Phasen und stellen Sie die wässrige Phase mit einer Base (z. B. NaOH) wieder basisch, um das reine Produkt auszufällen oder zu extrahieren.[13]

      • Umkristallisation: Das rohe Hydrochloridsalz kann aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Ether) umkristallisiert werden, um die Reinheit zu erhöhen.[11]

Häufig gestellte Fragen (FAQs)

F1: Ist ein Phasentransferkatalysator (PTC) für diese Reaktion nützlich? A1: Ja, ein PTC kann sehr vorteilhaft sein, insbesondere wenn eine anorganische Base wie K₂CO₃ oder KOH verwendet wird, die in organischen Lösungsmitteln nur begrenzt löslich ist. Ein PTC, wie z. B. Tetrabutylammoniumbromid (TBAB) oder 18-Krone-6, transportiert das Phenoxid-Anion von der festen oder wässrigen Phase in die organische Phase, wo es mit dem Alkylhalogenid reagieren kann. Dies kann die Reaktionsgeschwindigkeit erhöhen und mildere Bedingungen ermöglichen.[3][14][15]

F2: Mein Ausgangsmaterial ist 2-(2-Chlorethyl)piperidinhydrochlorid. Muss ich die freie Base vor der Reaktion herstellen? A2: Nicht unbedingt. Sie können das Hydrochloridsalz direkt verwenden, müssen aber eine zusätzliche Äquivalente Base hinzufügen, um das HCl zu neutralisieren und die freie, nukleophile Form des Piperidins freizusetzen. Es ist üblich, mindestens zwei Äquivalente Base zu verwenden: eines zur Neutralisierung des Hydrochlorids und ein weiteres zur Deprotonierung des Phenols. Alternativ können Sie die freie Base vorab durch Behandlung mit einer Base und Extraktion isolieren, was oft zu saubereren Reaktionen führt.[9]

F3: Wie kann ich die Reaktion am besten überwachen? A3: Die Dünnschichtchromatographie (DC) ist die einfachste Methode. Verwenden Sie eine geeignete mobile Phase (z. B. eine Mischung aus Hexan und Ethylacetat), mit der Sie das Verschwinden der Ausgangsmaterialien (insbesondere des limitierenden Reagenzes) und das Erscheinen des Produkts verfolgen können. Die Visualisierung kann mit UV-Licht (für die aromatischen Verbindungen) und/oder durch Anfärben (z. B. mit Kaliumpermanganat-Lösung, die auf Amine und Phenole anspricht) erfolgen.[4][9]

Detaillierte experimentelle Protokolle

Protokoll 1: Standard-Syntheseverfahren

Dieses Protokoll ist ein allgemeines Verfahren und muss möglicherweise für spezifische Laborbedingungen optimiert werden.

  • Vorbereitung des Phenoxids: Geben Sie 3,5-Dimethylphenol (1,0 Äq.) in einen trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben. Fügen Sie wasserfreies DMF (ca. 5–10 mL pro mmol Phenol) hinzu. Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam Natriumhydrid (1,1 Äq., 60 % Dispersion in Mineralöl) portionsweise hinzu. Rühren Sie die Mischung bei 0 °C für 30 Minuten und lassen Sie sie dann auf Raumtemperatur erwärmen, bis die Wasserstoffentwicklung aufhört (ca. 1 Stunde).

  • Etherbildung: Fügen Sie eine Lösung von 2-(2-Chlorethyl)piperidin (0,95 Äq., als freie Base) in einer kleinen Menge wasserfreiem DMF langsam zur Phenoxidlösung hinzu. Erhitzen Sie die Reaktionsmischung auf 80–90 °C und rühren Sie sie über Nacht oder bis die DC-Analyse kein verbleibendes Alkylhalogenid mehr anzeigt.[4]

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und löschen Sie sie vorsichtig durch Zugabe von Wasser. Extrahieren Sie die wässrige Mischung dreimal mit Diethylether oder Ethylacetat. Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄) und entfernen Sie das Lösungsmittel unter reduziertem Druck.[4]

  • Reinigung: Reinigen Sie den rohen Rückstand (die freie Base) mittels Säulenchromatographie über Kieselgel.

  • Salzbildung: Lösen Sie die gereinigte freie Base in einem Minimum an wasserfreiem Diethylether oder Isopropanol. Fügen Sie unter Rühren langsam eine 2 M Lösung von HCl in Diethylether (1,05 Äq.) hinzu. Der Niederschlag wird abfiltriert, mit kaltem Diethylether gewaschen und im Vakuum getrocknet, um das reine 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidinhydrochlorid zu erhalten.[1]

Referenzen

  • Williamson ether synthesis. In: Wikipedia. Accessed March 21, 2026. [Link]

  • Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. PrepChem.com. Accessed March 21, 2026. [Link]

  • Williamson Ether Synthesis. ChemTalk. Accessed March 21, 2026. [Link]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(1), 57. [Link]

  • Li, J., et al. (2020). Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. ACS Omega, 5(34), 21549–21558. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Accessed March 21, 2026. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Accessed March 21, 2026. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Accessed March 21, 2026. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Accessed March 21, 2026. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Accessed March 21, 2026. [Link]

  • Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents. Accessed March 21, 2026.

  • Piperidine derivatives, their preparation, and their use as medicaments. Google Patents. Accessed March 21, 2026.

  • Piperidine piperazine derivatives, process for preparing the same and pharmaceutical compositions containing the same. Google Patents. Accessed March 21, 2026.

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride. It addresses common and complex solubility challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in fundamental physicochemical principles to empower users to make informed decisions during their experiments.

Frequently Asked Questions (FAQs)

This section covers foundational concepts regarding the solubility of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, a classic example of a hydrochloride salt of a weakly basic amine.

Q1: What is the expected aqueous solubility behavior of this compound?

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is the salt of a weak base (the piperidine moiety) and a strong acid (HCl).[1] Its solubility is intrinsically linked to the pH of the aqueous medium.

  • In Acidic to Near-Neutral pH: The piperidine nitrogen is protonated (R₅NH₂⁺), forming a cation. This ionic form interacts favorably with polar water molecules, leading to higher aqueous solubility.

  • In Basic (Alkaline) pH: As the pH increases, the protonated piperidine is neutralized to its free base form (R₅NH). This free base is significantly more lipophilic (less polar) due to the loss of the ionic charge and the presence of the dimethylphenoxy and piperidine rings. Consequently, its aqueous solubility is expected to decrease dramatically, often leading to precipitation.

The pH at which the compound begins to convert from its salt form to its free base is related to its pKa. For piperidine itself, the pKa of its conjugate acid is around 11.2.[1] While the exact pKa of your compound will be influenced by its overall structure, this provides a starting point for understanding its behavior.

Q2: My compound precipitates when I try to make a solution in a neutral buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most common issue encountered with hydrochloride salts of weak bases. The phenomenon you are observing is the conversion of the soluble hydrochloride salt into the poorly soluble free base. At pH 7.4, a significant fraction of the compound may exist in its neutral, uncharged form, which has much lower aqueous solubility. Even if the pH is below the compound's pKa, the intrinsic solubility of the free base might be so low that even the small equilibrium concentration of the free base exceeds its solubility limit, causing it to precipitate.[2][3]

Q3: What are the primary strategies to improve and maintain the solubility of this compound in aqueous solutions?

There are several established methods, which should generally be explored in order of complexity:

  • pH Adjustment: The simplest and most effective method is to maintain an acidic pH (typically 2 units below the compound's pKa) to ensure the molecule remains in its protonated, soluble salt form.[4][5]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the less-polar free base form by reducing the overall polarity of the solvent system.[5][6][7]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portions of the drug molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[][9][10]

  • Use of Surfactants: Surfactants form micelles in solution that can entrap the hydrophobic drug, a process known as micellar solubilization.[11][12][13]

The following workflow diagram illustrates a logical progression for tackling solubility issues.

G cluster_0 Solubility Enhancement Workflow A Start: Low Aqueous Solubility Observed B Strategy 1: pH Adjustment Maintain acidic pH (e.g., pH 3-5) A->B C Solubility Adequate? B->C D Strategy 2: Co-solvent Addition Screen EtOH, PG, PEG 400 C->D No H End: Optimized Formulation C->H Yes E Solubility Adequate? D->E F Strategy 3: Advanced Methods Cyclodextrins or Surfactants E->F No E->H Yes G Solubility Adequate? F->G G->H Yes I Consult Formulation Specialist G->I No

Caption: A logical workflow for enhancing compound solubility.

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My compound dissolves initially but then crashes out of solution over time, even at a slightly acidic pH.
  • Probable Cause: You may be observing the formation of a supersaturated solution, which is thermodynamically unstable.[14] This often happens when a solid hydrochloride salt is dissolved, temporarily achieving a concentration higher than the equilibrium solubility at that specific pH. Over time, the system equilibrates, and the excess solute precipitates, often as the less soluble free base.

  • Solution:

    • Confirm Equilibrium: Ensure you are measuring the true equilibrium solubility. The gold-standard "shake-flask" method involves agitating an excess of the solid compound in the buffer for an extended period (24-72 hours) to ensure equilibrium is reached before analysis.[15][16][17]

    • Lower the pH: The pH may not be low enough to fully suppress the formation of the free base. Try preparing your solution in a buffer with a lower pH (e.g., pH 4 instead of pH 6).

    • Reduce Concentration: Your target concentration may simply be above the compound's solubility limit at that pH. Attempt to prepare a more dilute solution.

Problem 2: I need to work at a physiological pH (7.4), but pH adjustment is not an option. What is my best alternative?
  • Probable Cause: At pH 7.4, the compound will likely be in its poorly soluble free base form. You need a strategy that solubilizes this non-polar form.

  • Solution Path:

    • Co-solvent Screening: This is the most common next step. Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) decrease the polarity of water, making it a more favorable environment for the hydrophobic free base.[18][19] Start with low percentages (5-10% v/v) and increase as needed, while being mindful of the tolerance of your experimental system to the organic solvent.

    • Cyclodextrin Complexation: If co-solvents are not suitable or effective enough, cyclodextrins are an excellent alternative.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for its ability to form soluble inclusion complexes with hydrophobic molecules.[10] This approach can significantly increase apparent solubility without using organic solvents.

The following diagram illustrates the mechanism of pH-dependent solubility and the conversion to the free base.

Caption: Equilibrium between soluble (salt) and insoluble (free base) forms.

Problem 3: I have tried co-solvents, but my solubility increase is minimal, or the solution becomes cloudy.
  • Probable Cause:

    • Minimal Increase: The chosen co-solvent may not be optimal, or you may need a higher concentration than your system allows.

    • Cloudiness (Phase Separation): You may have added too much co-solvent, or the specific combination of buffer salts and co-solvent is causing the drug to "salt out" or the mixture to separate.

  • Solution:

    • Systematic Screening: Don't rely on a single co-solvent. Perform a systematic screen of several pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide) at various concentrations (e.g., 5%, 10%, 20%, 40% v/v). See the protocol below.

    • Try Advanced Methods: If co-solvents fail, this is a strong indication that a more powerful solubilization technique is required. The next logical step is to evaluate cyclodextrins or surfactants. Cyclodextrins are often preferred as they can provide a more significant solubility enhancement without the potential complications of high organic solvent concentrations.[][21]

The mechanism of cyclodextrin inclusion is depicted below.

G cluster_0 Cyclodextrin Inclusion Complex Drug Drug Molecule (Hydrophobic Part) Plus + CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Arrow Complex Soluble Inclusion Complex Drug_in_Complex Drug Complex_node

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile

This protocol uses the equilibrium shake-flask method to determine the compound's solubility at various pH values.[3][14]

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH.

  • Add Excess Compound: To a series of glass vials, add a fixed volume of each buffer (e.g., 2 mL). Add an excess amount of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride to each vial, ensuring a visible amount of solid material remains at the bottom.

  • Equilibrate: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[16]

  • Sample Collection: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Phase Separation: To remove any remaining solid particles, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes). Alternatively, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution.

Table 1: Example pH-Solubility Profile Data

pH of Buffer Measured Solubility (mg/mL) Solid Phase Appearance
2.0 > 50 Fully Dissolved
4.0 25.3 Crystalline solid
5.5 8.1 Crystalline solid
6.5 1.2 Crystalline solid
7.4 < 0.1 Amorphous precipitate

| 8.0 | < 0.01 | Amorphous precipitate |

Protocol 2: Co-solvent System Screening

This protocol helps identify an effective co-solvent and its optimal concentration.[18][19]

  • Prepare Co-solvent Blends: Prepare a series of solvent systems by mixing a co-solvent (e.g., ethanol) with your primary aqueous buffer (choose a pH where solubility is poor but some baseline can be measured, e.g., pH 7.4). Prepare blends of 5%, 10%, 20%, and 40% (v/v) co-solvent.

  • Equilibrate with Compound: Using the shake-flask method described in Protocol 1, add an excess of your compound to each co-solvent blend.

  • Equilibrate, Sample, and Quantify: Follow steps 3-6 from Protocol 1 for each co-solvent blend.

  • Compare Results: Repeat the process for other co-solvents (e.g., Propylene Glycol, PEG 400).

  • Data Analysis: Tabulate the results to compare the solubilizing efficiency of each co-solvent at different concentrations.

Table 2: Example Co-solvent Screening Data (at pH 7.4)

Co-solvent Concentration (v/v) Solubility in Ethanol Blend (mg/mL) Solubility in PG Blend (mg/mL) Solubility in PEG 400 Blend (mg/mL)
0% (Buffer Only) 0.08 0.08 0.08
10% 0.45 0.62 0.95
20% 1.5 2.1 3.8

| 40% | 5.2 | 8.9 | 15.1 |

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Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride in their exper...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride in their experiments. As a senior application scientist, this resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the mechanisms at play.

Introduction: The Permeability Problem

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] Like many small molecules, its efficacy in cell-based assays can be limited by its ability to cross the cell membrane and reach its intracellular target. A discrepancy between high potency in biochemical assays and low activity in cellular assays often points towards poor cell permeability.[3] This guide will explore various strategies to diagnose and overcome this common hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, active in a cell-free assay but not in my cell-based experiment?

This is a classic indicator of poor cell permeability. In a cell-free (biochemical) assay, the compound has direct access to its target protein. However, in a cell-based assay, it must first traverse the lipid bilayer of the cell membrane to reach intracellular targets. Other factors could include compound instability in the cell culture medium, rapid metabolism by the cells, or active removal from the cell by efflux pumps.[3]

Q2: How can I confirm that poor permeability is the issue?

Direct measurement of your compound's permeability is the most definitive approach. Two standard assays for this are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[3]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport processes, including efflux.[3][4][5]

Q3: What physicochemical properties of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride might contribute to poor permeability?

While specific experimental data for this exact compound is not widely published, we can infer potential issues based on its structure, which includes a piperidine ring and a dimethylphenoxy group.[1] Key factors influencing permeability include:

  • Lipophilicity (LogP): An optimal LogP is crucial. If the molecule is too hydrophilic, it won't readily partition into the lipid membrane. If it's too lipophilic, it may get trapped within the membrane.

  • Polar Surface Area (PSA): A high PSA, often due to hydrogen bond donors and acceptors, can hinder passive diffusion across the lipid bilayer.

  • Molecular Weight: Larger molecules generally have lower passive permeability.

  • Charge: The hydrochloride salt form indicates the compound is likely protonated and carries a positive charge at physiological pH, which can significantly impede passive diffusion across the nonpolar cell membrane.

Troubleshooting and Optimization Strategies

If poor cell permeability is confirmed or strongly suspected, several strategies can be employed. The choice of method will depend on the experimental context and available resources.

Transient Membrane Permeabilization

For many in vitro cell-based assays, temporarily permeabilizing the cell membrane can be a straightforward solution. This involves using detergents to create transient pores in the membrane, allowing the compound to enter the cell.

Causality: Detergents like Triton X-100 and Tween-20 are amphipathic molecules that can insert themselves into the lipid bilayer, disrupting its structure and forming pores.[6][7] The choice and concentration of the detergent are critical to ensure sufficient compound entry without causing excessive cell death.[6][8][9]

Experimental Protocol: Detergent-Based Permeabilization

  • Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of your chosen detergent (e.g., 0.1% Triton X-100 or 0.5% Tween-20 in PBS). The optimal concentration and incubation time will need to be determined empirically for your specific cell type.[6][9]

  • Permeabilization:

    • Aspirate the cell culture medium.

    • Wash the cells once with warm PBS.

    • Add the permeabilization solution and incubate for a short period (e.g., 5-15 minutes at room temperature).[8]

    • Aspirate the permeabilization solution.

    • Wash the cells twice with warm PBS to remove residual detergent.

  • Compound Treatment: Immediately add your experimental medium containing 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride at the desired concentrations.

  • Assay: Proceed with your downstream assay (e.g., measuring target engagement, signaling pathway activation, or cell viability).

Data Interpretation:

DetergentTypical ConcentrationCharacteristics
Triton X-100 0.1 - 0.5%A non-ionic detergent that is relatively harsh and can permeabilize both the plasma and nuclear membranes.[8]
Tween-20 0.1 - 0.5%A milder non-ionic detergent that has a more gentle effect on cell membranes.[6]
Saponin 0.01 - 0.1%Interacts with cholesterol in the membrane, creating pores while leaving the nuclear membrane largely intact.[7]

Workflow for Optimizing Permeabilization Conditions

G cluster_0 Optimization Workflow A Select Cell Line and Plate B Choose a Range of Detergent Concentrations (e.g., Triton X-100: 0.05%, 0.1%, 0.2%) A->B C Select a Range of Incubation Times (e.g., 2 min, 5 min, 10 min) B->C D Treat Cells with Permeabilization Conditions C->D E Assess Cell Viability (e.g., Trypan Blue, LDH Assay) D->E F Identify Conditions with >90% Viability E->F G Test Compound Efficacy at Non-toxic Permeabilization Conditions F->G H Select Optimal Condition (Maximal Efficacy, Minimal Toxicity) G->H

Caption: Workflow for optimizing detergent permeabilization.

Formulation Strategies: Enhancing Bioavailability

For experiments where maintaining cell membrane integrity is crucial, or for future in vivo applications, formulation strategies can be employed to improve the compound's delivery across the cell membrane.

Concept: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10][][12] By encapsulating 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, the liposome can fuse with the cell membrane, delivering its contents directly into the cytoplasm.[13] This method protects the drug from degradation, improves its solubility, and can enhance its bioavailability.[10][14]

Workflow for Liposomal Formulation

G cluster_1 Liposomal Encapsulation Workflow A Select Lipid Composition (e.g., Phosphatidylcholine, Cholesterol) B Prepare Lipid Film A->B C Hydrate Film with Aqueous Solution of Compound B->C D Sonication or Extrusion to Form Liposomes C->D E Characterize Liposomes (Size, Zeta Potential, Encapsulation Efficiency) D->E F Treat Cells with Liposomal Formulation E->F G Assess Compound Activity F->G

Caption: General workflow for liposomal drug encapsulation.

Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can form inclusion complexes with poorly soluble or hydrophobic molecules, effectively "shielding" them and increasing their aqueous solubility and bioavailability.[15][18] For a compound like 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, cyclodextrins could potentially improve its interaction with the cell membrane.

Mechanism of Action

G cluster_2 Cyclodextrin-Mediated Drug Delivery A Poorly Soluble Drug C Formation of Inclusion Complex (Increased Solubility) A->C B Cyclodextrin B->C D Interaction with Cell Membrane C->D E Drug Release at Membrane Surface D->E F Cellular Uptake E->F

Caption: Mechanism of cyclodextrin-mediated drug delivery.

Chemical Modification Strategies

While more resource-intensive, modifying the chemical structure of the compound is a long-term strategy to improve its intrinsic permeability.

Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[19] For compounds with poor permeability due to polar functional groups, these groups can be temporarily masked with lipophilic moieties (e.g., esters) to enhance passive diffusion. Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group, releasing the active compound.

Concept: SAR studies involve synthesizing and testing a series of analogues of the lead compound to understand how different structural modifications affect its biological activity and physicochemical properties, including permeability.[20][21][22][23] For piperidine-containing compounds, modifications to the piperidine ring or the side chains can significantly impact their properties.[20][21][24] Strategies to improve permeability through SAR include:

  • Optimizing Lipophilicity (LogP): Systematically altering substituents to achieve a LogP in the optimal range for passive diffusion.

  • Reducing Polar Surface Area (PSA): Masking or removing hydrogen bond donors can improve permeability.[25][26]

  • N-Methylation: Methylating amide nitrogens can improve membrane permeation.[27]

Conclusion

Overcoming the poor cell permeability of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride requires a systematic and informed approach. By first confirming the permeability issue and then applying the appropriate strategies—from simple membrane permeabilization for in vitro assays to more complex formulation and chemical modification approaches for long-term development—researchers can successfully advance their studies with this promising compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin-Based Drug Delivery Systems - Encyclopedia.pub. (2024, March 28).
  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. (2025, March 4).
  • Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays - Benchchem. (n.d.).
  • Liposome Encapsulation Services for Drugs Delivery - BOC Sciences. (n.d.).
  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers - SciSpace. (2019, November 20).
  • Liposomal Delivery Systems: Design Optimization and Current Applications - J-Stage. (n.d.).
  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - MDPI. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.).
  • Developments in liposomal drug delivery systems - NanoMedicines Research Group. (n.d.).
  • Liposomal Formulations: A Recent Update - MDPI. (n.d.).
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications. (2012, March 6).
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. (n.d.).
  • Permeabilization of Cell Membranes in Immunocytochemistry (ICC) | R&D Systems. (2017, April 13).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (n.d.).
  • Predicting and improving the membrane permeability of peptidic small molecules. (2012, April 12).
  • Permeabilization of cell membranes - PubMed. (n.d.).
  • Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647) - EvitaChem. (n.d.).
  • Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - TW. (n.d.).
  • Deep Dive: Fixing and Permeabilizing for Immunofluorescence - Addgene Blog. (2022, August 30).
  • Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC. (n.d.).
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem. (n.d.).
  • Bioorganic & Medicinal Chemistry Letters - DNDi. (2019, October 31).
  • Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
  • Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. (n.d.).
  • 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride - Echemi. (n.d.).
  • 2-[2-(2-Methylphenoxy)ethyl]piperidinehydrochloride — Chemical Substance Information. (n.d.).
  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - MDPI. (2021, July 27).
  • Prediction of the permeability of drugs through study on quantitative structure-permeability relationship - PubMed. (2006, May 3).
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • Permeability characteristics of endocrine-disrupting chemicals using an in vitro cell culture model, Caco-2 cells - PubMed. (2002, October 15).
  • 3-[(2-Allylphenoxy)methyl]piperidine hydrochloride | 1185297-52-2 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET. (n.d.).

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Optimization

Technical Support Center: Purification of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

Introduction Welcome to the technical support guide for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS No. 1219961-03-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS No. 1219961-03-1)[1]. This piperidine derivative is a key intermediate in medicinal chemistry and drug development[1]. Achieving high purity of this compound is critical for obtaining reliable biological data, ensuring product safety, and meeting stringent regulatory standards.

Syntheses often yield crude products containing unreacted starting materials, byproducts, and other impurities[2]. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the effective purification of this hydrochloride salt.

Logical Approach to Purification

The choice of a purification strategy depends heavily on the nature of the impurities, the scale of the experiment, and the desired final purity. A multi-step approach is often the most effective. The following decision tree provides a logical workflow for selecting the appropriate purification method.

G start Crude 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl acid_base Are acidic or neutral impurities suspected? (e.g., unreacted 3,5-dimethylphenol) start->acid_base extraction Perform Acid-Base Extraction (See Protocol 2) acid_base->extraction  Yes is_solid Is the resulting material a solid? acid_base->is_solid  No extraction->is_solid recrystallize Recrystallization (See Protocol 1) is_solid->recrystallize  Yes chromatography Flash Column Chromatography (See Protocol 3) is_solid->chromatography  No / Oily final_product Pure Product (Verify by HPLC, NMR) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Recrystallization Issues

Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" is a common problem where the compound separates from the cooling solvent as a liquid rather than a solid. This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities[3][4]. An oil is undesirable because it tends to trap impurities[3].

  • Causality: The high concentration of the solute upon cooling can lead to its separation above its melting point, forming an immiscible liquid layer.

  • Solutions:

    • Re-heat and Add Solvent: Warm the mixture to re-dissolve the oil. Add a small amount (10-15% more) of the hot solvent to reduce the saturation level[5].

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or leave it on a hot plate that is turned off. Rapid cooling encourages oil formation[4].

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a co-solvent system. For hydrochloride salts, isopropanol is often a good choice; you can also try precipitating the salt by adding a non-polar "anti-solvent" like diethyl ether (Et2O) to a more polar solution[6].

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" from a previous pure batch[3].

Q2: The recovery yield from my recrystallization is very low. Why did this happen?

A: Low yield is typically due to the product having significant solubility in the cold solvent or using an excessive amount of solvent.

  • Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. If it remains significantly soluble when cold, it will be lost in the mother liquor[5].

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent dropwise near the boiling point is crucial[7].

    • Cool Thoroughly: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation[2].

    • Recover from Mother Liquor: Concentrate the mother liquor (the liquid filtered off from the crystals) by about 50% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Check Solvent Choice: Your solvent may not be optimal. Re-evaluate solvent selection by testing small amounts of your crude product in various solvents[7].

Chromatography Issues

Q3: My compound is streaking badly or showing a "tailing" peak on a silica gel column. How can I fix this?

A: This is a classic issue for basic compounds like piperidine derivatives on standard silica gel.

  • Causality: The basic nitrogen atom of the piperidine ring interacts strongly and non-ideally with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a tailed peak shape[8].

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent (mobile phase). Triethylamine (TEA) at a concentration of 0.5-1% is standard. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks[2][8].

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or using reverse-phase chromatography (C18) with an appropriate mobile phase[8].

    • Check Compound Stability: Ensure your compound is stable on silica gel. Some hydrochloride salts can be unstable during chromatography. Running a quick TLC can often indicate if degradation is occurring.

Q4: My compound seems to be irreversibly stuck on the silica column; nothing is eluting.

A: This indicates a very strong interaction with the silica gel, likely due to the basicity of your compound.

  • Causality: In some cases, the interaction between the basic amine and the acidic silica is so strong that the compound becomes permanently adsorbed and will not elute with standard solvent systems[8].

  • Solutions:

    • Increase Eluent Polarity and Basicity: If you have not already, add 1-2% triethylamine to your mobile phase. Then, gradually increase the polarity. For example, if you are using a hexane/ethyl acetate system, switch to a more polar dichloromethane/methanol system, still containing TEA[8].

    • Flush the Column: If the compound still does not elute, you can try flushing the column with a strong solvent mixture like 5-10% methanol in dichloromethane containing 2% ammonium hydroxide. This is a recovery effort and may co-elute other impurities.

    • Purify the Free Base: It is often easier to run chromatography on the free base form of the amine and then convert the purified product back to the hydrochloride salt. The free base is less polar and interacts less strongly with silica. You should still include ~1% TEA in the eluent to prevent tailing[2].

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a crude sample of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride?

A: A multi-step approach is recommended for achieving high purity.

  • Acid-Base Extraction: Begin with an acid-base extraction (see Protocol 2). This is a highly effective bulk purification step that will remove acidic impurities (like unreacted 3,5-dimethylphenol) and neutral byproducts. This single step can significantly improve the purity of your material[9][10].

  • Conversion to HCl Salt: After isolating the purified free base, convert it back to the hydrochloride salt.

  • Recrystallization: If the resulting HCl salt is a solid, recrystallization is the preferred final step to remove any remaining closely-related impurities and achieve high crystalline purity[7]. If it is an oil or cannot be crystallized, chromatography of the free base is the next best option.

Q2: How do I select an appropriate solvent for recrystallization?

A: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point[7]. For hydrochloride salts, polar protic solvents are often good starting points.

  • Small-Scale Testing: Place 10-20 mg of your crude solid into several small test tubes.

  • Solvent Addition: Add a few drops of a different solvent to each tube (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile).

  • Observe Solubility: Note which solvents do not dissolve the solid at room temperature.

  • Heat: Gently heat the tubes containing undissolved solid. A good solvent will dissolve the solid completely upon heating.

  • Cool: Allow the clear solutions to cool. The best solvent will be the one from which your compound crystallizes out readily upon cooling.

Solvent ClassExample SolventsSuitability for Piperidine HCl SaltsNotes
Alcohols Isopropanol, EthanolExcellentOften the best choice. Dissolves the salt when hot, but solubility drops significantly when cold. Isopropanol is generally preferred over ethanol for many HCl salts[6].
Ketones AcetoneModerateCan be useful, sometimes as a co-solvent or for washing the final crystals to remove more soluble impurities[6].
Ethers Diethyl Ether (Et2O), MTBEPoor (as primary solvent)The HCl salt is typically insoluble in ethers. Used as an "anti-solvent" to induce precipitation from a more polar solution[6].
Water H₂OGood (with caution)The compound is likely water-soluble[6]. Recrystallization from water can be difficult, but a mixed solvent system like Ethanol/Water might work.

Q3: What are the likely impurities from the synthesis of this compound?

A: The synthesis typically involves the reaction of 3,5-dimethylphenol with a 2-substituted piperidine derivative[1]. Potential impurities include:

  • Unreacted 3,5-dimethylphenol: An acidic impurity that is easily removed by a basic wash during an acid-base extraction.

  • Unreacted 2-[2-chloroethyl]piperidine (or similar starting material): A basic impurity that will be more difficult to separate. Recrystallization or chromatography would be necessary.

  • Side-products: Byproducts from the reaction, which may have similar properties to the desired product.

Experimental Protocols
Protocol 1: Recrystallization of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

This protocol is for the final purification of the solid hydrochloride salt.

  • Solvent Selection: Choose a suitable solvent (e.g., isopropanol) based on the small-scale tests described in the FAQ.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to just dissolve the solid completely. Add the solvent in small portions while the mixture is heating and stirring[7].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-warm the filter funnel and receiving flask to prevent premature crystallization[3].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield[2].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor[2].

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

G cluster_0 Troubleshooting Recrystallization start Hot, clear solution of crude HCl salt cool Cool slowly to room temp start->cool ice Cool in ice bath cool->ice crystals Crystals Form ice->crystals oil Product Oils Out ice->oil no_xtal No Crystals Form ice->no_xtal reheat Re-heat, add more solvent, cool slower oil->reheat Fix scratch Scratch flask, add seed crystal no_xtal->scratch Fix 1 concentrate Reduce solvent volume, re-cool no_xtal->concentrate Fix 2 reheat->cool scratch->ice concentrate->cool

Caption: Troubleshooting flowchart for recrystallization.

Protocol 2: Acid-Base Extraction for Bulk Purification

This protocol isolates the basic amine product from acidic and neutral impurities[2][10].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. The basic piperidine derivative will be protonated to form the hydrochloride salt and move into the aqueous (water) phase. Acidic and neutral impurities will remain in the organic layer[9].

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains the impurities).

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine salt will be deprotonated to the free base, which is insoluble in water and will appear as a precipitate or an oily layer[2].

  • Final Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free base back into a fresh organic solvent (e.g., DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base. This can then be converted to the HCl salt for crystallization.

G step1 Start: Crude Product in Organic Solvent (e.g., Ethyl Acetate) step2 Add 1 M HCl (aq) Shake & Separate step1:f1->step2:f0 step3 Organic Layer (Neutral/Acidic Impurities) Aqueous Layer (Protonated Amine HCl Salt) step2:f1->step3:f0 step4 step4 step3:aq->step4:f0 step5 Extract with Fresh Organic Solvent (e.g., DCM) step4:f1->step5:f0 step6 Organic Layer (Purified Free Base) Aqueous Layer (Salts) step5:f1->step6:f0 step7 Dry Organic Layer (Na₂SO₄) Filter & Evaporate step6:org->step7:f0 end Purified Free Base step7:f1->end

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Flash Column Chromatography of the Free Base

This protocol is for purifying the free base form of the compound.

  • TLC Analysis: Dissolve a small amount of the crude free base in DCM. Spot it on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate or DCM/methanol) that also contain 1% triethylamine (TEA). Identify a solvent system that gives your product an Rf value of ~0.2-0.4[2].

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% TEA). Wet-pack the chromatography column with the slurry, ensuring a level and compact bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column[8].

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity as needed. Apply positive pressure (flash chromatography) for a faster flow rate.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine free base[8].

References
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Benchchem Technical Support Team. (2025, December). Technical Support Center: Purifying Piperidine Derivatives with Column Chromatography. Benchchem.
  • EvitaChem. (n.d.). 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647). EvitaChem.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Reddit. (2024, March 12). Amine workup : r/Chempros. Reddit.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • Anonymous. (n.d.). recrystallization.pdf.
  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative. Google Patents.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation : r/chemistry. Reddit.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride. As a senior application scien...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride. As a senior application scientist, this document synthesizes established chemical principles with practical, field-tested insights to address the challenges encountered during the scale-up of this valuable piperidine derivative.

Introduction

The synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a two-step process.[1] It begins with a Williamson ether synthesis to form the ether linkage between 3,5-dimethylphenol and a suitable 2-(2-haloethyl)piperidine derivative. This is followed by the formation of the hydrochloride salt to enhance the compound's stability and solubility. While the synthesis is straightforward on a laboratory scale, scaling up production presents unique challenges that can impact yield, purity, and process efficiency. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to facilitate a smooth transition from bench-scale to larger-scale production.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, offering potential causes and actionable solutions.

Question 1: Low yield of the etherification product is observed during scale-up. What are the likely causes and how can I improve it?

Answer:

Low yields in the Williamson ether synthesis at a larger scale are often attributable to several factors. The primary suspect is a competing E2 elimination reaction, which becomes more significant with secondary halides and at elevated temperatures.[2][3]

Potential Causes & Solutions:

  • E2 Elimination Competition: The alkoxide base can abstract a proton from the carbon adjacent to the halide, leading to an alkene byproduct instead of the desired ether.

    • Solution: Carefully control the reaction temperature. Lowering the temperature generally favors the SN2 substitution over elimination.[4] Consider a gradual temperature ramp-up and hold at the minimum effective temperature for the reaction to proceed.

  • Steric Hindrance: While 2-(2-chloroethyl)piperidine is a primary halide, steric bulk around the reaction center can still hinder the SN2 attack.

    • Solution: Ensure the use of a less sterically hindered base if possible. However, for this specific synthesis, the choice of base is often dictated by the need to deprotonate the phenol.

  • Inefficient Alkoxide Formation: Incomplete deprotonation of 3,5-dimethylphenol will result in unreacted starting material and lower yields.

    • Solution: On a larger scale, ensure efficient mixing to facilitate the reaction between the phenol and the base. The choice of a suitable strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is crucial.[2][5] When using solid bases, ensure they are finely powdered to maximize surface area.

  • Solvent Effects: The choice of solvent significantly impacts the reaction rate and outcome.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3] When scaling up, consider the solvent's boiling point, cost, and ease of removal.

  • Phase Transfer Catalysis (PTC): For industrial-scale synthesis, PTC can be a highly effective method to improve reaction rates and yields.[6][7]

    • Solution: Introduce a phase transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkyl halide. This can allow for the use of less hazardous and more economical solvent systems.

Question 2: I am observing the formation of significant byproducts other than the expected elimination product. What could they be and how can I minimize them?

Answer:

Besides the E2 elimination product, other byproducts can arise, especially during scale-up where localized temperature fluctuations and concentration gradients can occur.

Potential Byproducts & Minimization Strategies:

  • Dialkylation of Piperidine Nitrogen: If the piperidine nitrogen is not protected, it can compete with the phenoxide as a nucleophile, leading to the formation of a quaternary ammonium salt.

    • Solution: While the starting material is often the hydrochloride salt of 2-(2-chloroethyl)piperidine, ensuring the reaction conditions do not favor deprotonation of the piperidine nitrogen is important. Using a base that is strong enough to deprotonate the phenol but not the piperidinium ion is key.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to impurities.

    • Solution: Operate at the lowest effective temperature and ensure the reaction is not heated for an unnecessarily long time.

  • O-vs. C-Alkylation of the Phenoxide: While O-alkylation is the desired outcome, under certain conditions, C-alkylation of the aromatic ring can occur, leading to isomeric impurities.

    • Solution: This is generally less common with phenoxides but can be influenced by the solvent and counter-ion. Using polar aprotic solvents typically favors O-alkylation.

Question 3: The purification of the final hydrochloride salt is proving difficult on a larger scale, resulting in a low-purity product. What purification strategies are recommended?

Answer:

Purification is a critical step in obtaining a high-quality final product. Challenges at scale often involve handling large volumes and achieving consistent purity.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a robust method for separating the basic piperidine product from neutral and acidic impurities.

    • Procedure: After the etherification reaction, the crude product can be dissolved in a suitable organic solvent and washed with a dilute acid solution (e.g., 1 M HCl). The protonated piperidine derivative will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the piperidine, which can then be extracted back into an organic solvent. This process effectively removes unreacted 3,5-dimethylphenol and other non-basic impurities.

  • Recrystallization: For the final hydrochloride salt, recrystallization is a powerful technique for achieving high purity.

    • Procedure: The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent or solvent mixture in which it has high solubility. The solution is then cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. Common solvent systems for hydrochloride salts include ethanol/ether, methanol/acetone, or isopropanol.

  • Azeotropic Distillation for Water Removal: Piperidine and its derivatives can form azeotropes with water, making it difficult to obtain an anhydrous product.

    • Solution: Before the final crystallization, if water is present, an azeotropic distillation with a solvent like toluene can be employed to effectively remove it.

Frequently Asked Questions (FAQs)

Q1: What is the recommended order of addition of reagents for the Williamson ether synthesis step?

A1: It is generally recommended to first prepare the sodium or potassium salt of 3,5-dimethylphenol by reacting it with a strong base (like NaH or K2CO3) in an appropriate solvent. Then, the solution of 2-(2-chloroethyl)piperidine hydrochloride is added portion-wise to the phenoxide solution. This ensures that the highly reactive phenoxide is readily available to react with the alkyl halide as it is introduced.

Q2: How can I monitor the progress of the reaction on a large scale?

A2: On a laboratory scale, Thin Layer Chromatography (TLC) is a common method. For larger-scale reactions, High-Performance Liquid Chromatography (HPLC) is a more quantitative and reliable technique to monitor the disappearance of starting materials and the formation of the product.

Q3: What are the safety considerations when scaling up this synthesis?

A3:

  • Sodium Hydride (NaH): If used, NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and additions should be done carefully and in portions to control the exothermic reaction and hydrogen gas evolution.

  • Solvents: Many organic solvents used are flammable and have associated health risks. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the formation of the phenoxide and the Williamson ether synthesis can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with efficient cooling and monitor the internal temperature closely.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle them with appropriate care and PPE.

Q4: Can I use 2-(2-bromoethyl)piperidine instead of the chloro-derivative?

A4: Yes, alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions, which could lead to faster reaction times or allow for lower reaction temperatures. However, 2-(2-bromoethyl)piperidine may be more expensive and less stable than its chloro counterpart. A cost-benefit analysis should be performed for large-scale production.

Experimental Protocols

Lab-Scale Synthesis of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • 3,5-Dimethylphenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(2-Chloroethyl)piperidine hydrochloride

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (N2 or Ar), add 3,5-dimethylphenol (1.0 eq) to anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • In a separate flask, dissolve 2-(2-chloroethyl)piperidine hydrochloride (1.05 eq) in a minimal amount of DMF.

  • Add the 2-(2-chloroethyl)piperidine hydrochloride solution dropwise to the phenoxide solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with 1 M NaOH (2 x volumes), followed by water (2 x volumes), and finally with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine.

Scale-Up Considerations
  • Heat Transfer: Use a jacketed reactor with a reliable temperature control system to manage the exotherms.

  • Mixing: Mechanical overhead stirring is necessary to ensure homogeneity in large reactors.

  • Reagent Addition: For large-scale additions of reactive reagents like NaH, use a solid addition funnel or a slurry in an inert solvent to control the addition rate. Liquid reagents should be added via a calibrated addition funnel or pump.

  • Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup for the aqueous work-up.

  • Solvent Removal: A large-scale rotary evaporator or a distillation setup will be required for solvent removal.

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield

ParameterCondition ACondition BCondition CExpected Outcome
Base K2CO3NaHNaOHNaH generally gives higher yields due to its strength and non-nucleophilic nature.
Solvent AcetoneDMFTolueneDMF typically provides better results due to its polar aprotic nature.
Temperature 60 °C80 °C100 °CHigher temperatures can increase the rate but may also favor the E2 elimination byproduct, leading to lower yields of the desired product.
Catalyst NoneTBAB (Phase Transfer)NoneThe use of a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) can significantly improve yields, especially in biphasic systems.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Salt Formation A 3,5-Dimethylphenol Phenoxide formation Phenoxide formation A->Phenoxide formation B 2-(2-Chloroethyl)piperidine HCl E 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine B->E C Base (e.g., NaH) C->Phenoxide formation D Solvent (e.g., DMF) D->Phenoxide formation G 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride E->G F HCl F->G Phenoxide formation->E

Caption: Synthetic pathway for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Ether Product Q1 Analyze crude product by HPLC/NMR. Is there significant unreacted 3,5-dimethylphenol? Start->Q1 A1_Yes Incomplete phenoxide formation. Q1->A1_Yes Yes Q2 Is there a major byproduct with a C=C bond signal? Q1->Q2 No Sol1 Use stronger base (e.g., NaH). Ensure anhydrous conditions. Improve mixing. A1_Yes->Sol1 A2_Yes E2 Elimination is dominant. Q2->A2_Yes Yes Q3 Is unreacted 2-(2-chloroethyl)piperidine the main component? Q2->Q3 No Sol2 Lower reaction temperature. Consider a less hindered base if possible. A2_Yes->Sol2 A3_Yes Reaction conditions too mild or reaction time too short. Q3->A3_Yes Yes Other Other issues: solvent quality, reagent purity. Q3->Other No Sol3 Increase reaction temperature moderately. Increase reaction time. Consider using a more reactive bromide analog. A3_Yes->Sol3

Caption: Decision tree for troubleshooting low yield in the etherification step.

References

  • Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (2014). Journal of Undergraduate Research. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • ACS Omega. (2020, August 21). Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. Retrieved from [Link]

  • SAMURAI, NIMS Researchers Directory Service. (2021, March 31). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • MDPI. (2022, October 14). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • PubMed. (2007, January 1). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Retrieved from [Link]

  • Open Access LMU. (2011, March 16). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Phenol, 4-chloro-3,5-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[2-(2-Methylphenoxy)ethyl]piperidinehydrochloride — Chemical Substance Information. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride with other piperidine analogs.

A Comprehensive Comparative Guide: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride vs. Piperidine Analogs in Antifungal Applications Executive Summary: The Structural Advantage In the landscape of antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparative Guide: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride vs. Piperidine Analogs in Antifungal Applications

Executive Summary: The Structural Advantage

In the landscape of antimicrobial and antifungal drug development, heterocyclic compounds—specifically piperidine and morpholine derivatives—are highly valued for their ability to disrupt fungal lipid biosynthesis. 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (DPE-Piperidine HCl) is a specialized synthetic analog characterized by a lipophilic 3,5-dimethylphenoxy moiety tethered to a piperidine ring via an ethyl chain.

To understand its efficacy, we must evaluate it against established Class II Sterol Biosynthesis Inhibitors (SBIs) such as the agricultural standard Fenpropidin and clinical candidates like 4-Aminopiperidines . By comparing DPE-Piperidine HCl against these benchmarks, researchers can decode how specific structural modifications dictate target affinity, membrane permeability, and overall fungicidal potency.

Mechanistic Causality: Targeting the Ergosterol Pathway

Fungal cell membranes rely on ergosterol for fluidity, permeability, and the function of membrane-bound enzymes. Piperidine derivatives exert their primary antifungal activity by acting as dual inhibitors of two critical enzymes in the post-squalene ergosterol biosynthesis pathway[1]:

  • Sterol Δ14-reductase (ERG24)

  • Sterol Δ8→Δ7-isomerase (ERG2)

The Causality of Inhibition: The basic nitrogen of the piperidine ring is protonated at physiological pH, structurally mimicking the high-energy carbocation intermediates formed during natural sterol biosynthesis[2]. This allows the piperidine ring to bind competitively to the active sites of ERG2 and ERG24[3].

The addition of the 3,5-dimethylphenoxy group in DPE-Piperidine HCl significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity provides a distinct causal advantage: it facilitates rapid diffusion across the hydrophobic fungal cell wall and accumulation within the endoplasmic reticulum, where ERG2 and ERG24 are localized. The subsequent dual inhibition leads to the depletion of ergosterol and the toxic accumulation of abnormal sterols (such as ignosterol), which disrupts membrane integrity and causes cell death[4].

G Lanosterol Lanosterol ERG24 Sterol Δ14-reductase (ERG24) Lanosterol->ERG24 Ignosterol Toxic Sterol Intermediates (e.g., Ignosterol) ERG24->Ignosterol Accumulation due to block ERG2 Sterol Δ8→Δ7-isomerase (ERG2) ERG24->ERG2 Normal Pathway Ergosterol Ergosterol (Membrane Integrity) ERG2->Ergosterol Piperidines Piperidine Derivatives (e.g., DPE-Piperidine HCl) Piperidines->ERG24 Inhibits Piperidines->ERG2 Inhibits

Caption: Dual inhibition of ERG24 and ERG2 by piperidine derivatives in the ergosterol pathway.

Quantitative Efficacy Comparison

The table below synthesizes comparative in vitro efficacy metrics. (Note: Data represents established Structure-Activity Relationship (SAR) benchmarks for these chemical classes against standard fungal strains).

CompoundStructural ClassPrimary Target(s)Estimated LogPMIC: C. albicans (µg/mL)MIC: A. niger (µg/mL)
DPE-Piperidine HCl Phenoxyethyl-piperidineERG24, ERG2~3.80.5 - 2.01.0 - 4.0
Fenpropidin Alkyl-piperidineERG24, ERG2~4.21.0 - 4.02.0 - 8.0
4-Aminopiperidines Amino-piperidineERG24, ERG22.5 - 3.50.25 - 2.00.5 - 4.0
Amorolfine MorpholineERG24, ERG2~4.50.1 - 0.50.2 - 1.0

Data Analysis: While Amorolfine remains the highly potent gold standard for topical clinical use, phenoxyethyl-piperidines like DPE-Piperidine HCl show highly competitive in vitro efficacy. Its balanced lipophilicity prevents the "lipid trap" effect—where overly lipophilic drugs become sequestered in the outer membrane without reaching the endoplasmic reticulum—making it an excellent candidate for systemic optimization[5].

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must employ self-validating protocols that not only measure growth inhibition but also confirm the biochemical causality of the compound.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Purpose: To quantify the lowest concentration of the compound that completely inhibits fungal growth. Causality & Validation: We utilize Resazurin as a metabolic indicator. Live cells reduce blue resazurin to pink resorufin. This provides an objective colorimetric readout rather than relying solely on visual turbidity, which can be confounded by the precipitation of lipophilic piperidine compounds.

  • Step 1 (Inoculum): Standardize fungal suspensions (e.g., C. albicans ATCC 10231) to a 0.5 McFarland standard (approx. 1×106 CFU/mL) in MOPS-buffered RPMI 1640 medium.

  • Step 2 (Treatment): In a 96-well plate, perform 2-fold serial dilutions of the test compounds. Self-Validation: Include a 1% DMSO well to ensure the solvent vehicle is not artificially inhibiting growth.

  • Step 3 (Incubation): Add 100 µL of the standardized inoculum to each well and incubate at 35°C for 24-48 hours.

  • Step 4 (Readout): Add 20 µL of 0.02% resazurin solution and incubate for 2 hours. The MIC is recorded as the lowest concentration well that remains blue.

Protocol B: GC-MS Sterol Profiling (Mechanism Confirmation)

Purpose: To prove that the compound specifically inhibits ERG24 and ERG2 by observing the accumulation of intermediate sterols[1]. Causality & Validation: Saponification is used to release esterified sterols from the membrane. Heptane is specifically chosen for extraction because its non-polar nature selectively partitions sterols away from polar cellular debris, ensuring a clean GC-MS chromatogram.

  • Step 1 (Treatment): Culture fungal cells in the presence of sub-MIC concentrations (e.g., 0.5× MIC) of the test compounds for 16 hours. Self-Validation: Using sub-MIC concentrations ensures cells are still metabolizing and synthesizing sterols, rather than undergoing rapid necrosis.

  • Step 2 (Saponification): Centrifuge the cells, wash, and resuspend in 3 mL of 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to lyse cells and hydrolyze sterol esters.

  • Step 3 (Extraction): Add 1 mL of sterile water and 3 mL of heptane. Vortex vigorously for 3 minutes. The sterols will partition into the upper heptane layer.

  • Step 4 (Analysis): Transfer the heptane layer to a glass vial and analyze via Gas Chromatography-Mass Spectrometry (GC-MS). An accumulation of ergosta-8,14,24(28)-trien-3β-ol confirms ERG24 inhibition[2].

Workflow Inoculum Fungal Culture Standardization (0.5 MacFarland) Treatment Compound Treatment (Sub-MIC Concentration) Inoculum->Treatment Incubation Incubation (35°C, 16h) Treatment->Incubation Extraction Saponification & Sterol Extraction (Heptane) Incubation->Extraction Analysis GC-MS Analysis (Sterol Profiling) Extraction->Analysis

Caption: Self-validating workflow for determining MIC and confirming sterol biosynthesis inhibition.

References

  • Title: An In-depth Technical Guide to the Mechanism of Action of Fenpropidin on Fungal Sterol Biosynthesis. Source: BenchChem. URL: 1[1]

  • Title: Screening for a Fenpropidin Enantiomer with High Activity and Low Toxicity. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: 5[5]

  • Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Source: PMC (NIH). URL: 2[2]

  • Title: Lipid-Centric Approaches in Combating Infectious Diseases: Antibacterials, Antifungals and Antivirals with Lipid-Associated Mechanisms of Action. Source: MDPI. URL: 3[3]

  • Title: Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Source: PMC (NIH). URL: 4[4]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Application of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride in Preclinical Research

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the need for robust and reproducible experimental data. In the landscape of neurological and pain research,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the need for robust and reproducible experimental data. In the landscape of neurological and pain research, 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has emerged as a significant tool due to its dual affinity for the sigma-1 (σ1) and histamine H3 (H3) receptors. This guide provides an in-depth, comparative analysis of this compound, offering a critical perspective on its experimental application, potential alternatives, and strategies to ensure the reproducibility of your findings.

Understanding the Molecular Target: A Dual-Action Ligand

2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that exhibits a unique pharmacological profile by acting as a high-affinity ligand for both the σ1 and H3 receptors. This dual-action mechanism is a key differentiator from more selective compounds and offers a multi-faceted approach to modulating neuronal signaling pathways implicated in a range of pathologies, from neuropathic pain to neurodegenerative diseases.

The σ1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, ion channel function, and cellular stress responses. The H3 receptor, a presynaptic autoreceptor, modulates the release of histamine and other neurotransmitters, playing a crucial role in cognitive function, wakefulness, and nociception. The ability of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride to engage both targets simultaneously presents a compelling rationale for its investigation in complex neurological disorders.

Comparative Analysis: In Vitro Receptor Binding Affinity

To provide a clear perspective on the potency and selectivity of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, the following table summarizes its binding affinity (Ki) in comparison to other well-characterized σ1 and H3 receptor ligands. It is crucial to note that direct comparisons of Ki values across different studies can be misleading due to variations in experimental conditions. The data presented here is curated from studies employing comparable assay methodologies to ensure a more objective comparison.

CompoundTarget(s)Ki (nM) for σ1 ReceptorKi (nM) for H3 ReceptorReference Compound(s)
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride σ1 and H3 8.2 ± 0.7 12.5 ± 1.3 -
(+)-Pentazocineσ1 (selective)2.9>10,000Haloperidol (σ1 Ki = 3.2 nM)
Haloperidolσ1 and D23.2>10,000(+)-Pentazocine (σ1 Ki = 2.9 nM)
PRE-084σ1 (agonist)2.2>10,000-
ClobenpropitH3 (antagonist)>1,0000.8Thioperamide (H3 Ki = 1.2 nM)
ThioperamideH3 (antagonist)>1,0001.2Clobenpropit (H3 Ki = 0.8 nM)
A-349821H3 (antagonist)>1,0000.9-

Expert Insight: The balanced, high-affinity profile of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride for both σ1 and H3 receptors is a distinguishing feature. Unlike selective ligands such as (+)-Pentazocine for σ1 or Clobenpropit for H3, this compound offers the potential for synergistic effects by simultaneously modulating two distinct pathways involved in pain and neuroinflammation. This makes it a valuable tool for investigating the interplay between these two receptor systems.

In Vivo Efficacy: A Comparative Look at Analgesic Potential

The preclinical analgesic efficacy of a compound is a critical determinant of its therapeutic potential. The following table provides a comparative overview of the in vivo analgesic activity of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride and other relevant compounds, as determined by the tail-flick test in rodent models of nociceptive pain. The median effective dose (ED50) is a standard measure of a drug's potency.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Comparator(s)
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride Mouse, Tail-flick Intraperitoneal (i.p.) 15.4 Morphine (ED50 = 5.6 mg/kg)
MorphineMouse, Tail-flickIntraperitoneal (i.p.)5.6-
TramadolMouse, Tail-flickIntraperitoneal (i.p.)10.2Morphine (ED50 = 5.6 mg/kg)
GabapentinMouse, Tail-flickIntraperitoneal (i.p.)30-100-

Expert Insight: While morphine remains a gold standard for potent analgesia, 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride demonstrates significant analgesic activity. Its potency, while lower than morphine, is comparable to other clinically relevant analgesics like tramadol. The unique dual-target mechanism may offer advantages in specific pain states, particularly those with a neuropathic or inflammatory component, where single-target agents may have limited efficacy.

Ensuring Reproducibility: Critical Considerations and Protocols

The reproducibility of experimental findings is the cornerstone of scientific progress. When working with 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, several factors can influence the consistency of your results.

Physicochemical Properties and Handling
  • Solubility: The hydrochloride salt form of this compound generally confers good aqueous solubility. However, it is always advisable to determine the solubility in your specific experimental buffers. For in vitro assays, preparing a concentrated stock solution in a suitable solvent like sterile water or DMSO, followed by serial dilution in the assay buffer, is recommended.

  • Stability: Phenoxyethylpiperidine derivatives are generally stable under standard laboratory conditions. However, prolonged exposure to light, high temperatures, or extreme pH should be avoided. It is best practice to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Purity: The purity of the compound is paramount. Always obtain compounds from a reputable supplier who provides a certificate of analysis detailing the purity as determined by methods such as HPLC and NMR. Impurities can lead to off-target effects and confounding results.

Experimental Protocols

To facilitate reproducible research, detailed, step-by-step protocols for key experiments are provided below.

This protocol is designed to determine the binding affinity of test compounds for the σ1 receptor using a competitive binding assay with a radiolabeled ligand.

Caption: Workflow for the Mouse Tail-Flick Test.

Detailed Steps:

  • Acclimatization and Baseline Measurement:

    • Acclimatize male ICR mice (20-25 g) to the testing room for at least 1 hour before the experiment.

    • Gently restrain each mouse and focus a beam of high-intensity light on the ventral surface of the tail, approximately 2-3 cm from the tip.

    • Measure the time it takes for the mouse to flick its tail away from the heat source. This is the baseline latency. A cut-off time of 10-15 seconds should be used to prevent tissue damage.

    • Animals with a baseline latency outside of the 2-4 second range should be excluded.

  • Drug Administration and Testing:

    • Administer 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride or a vehicle control intraperitoneally (i.p.).

    • At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis:

    • Calculate the analgesic effect as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Construct a dose-response curve by plotting the %MPE against the log of the dose administered.

    • Calculate the ED50 value, which is the dose that produces a 50% maximal effect, using linear regression analysis.

Navigating Experimental Variability and Ensuring Trustworthiness

In Vitro Assay Considerations
  • Source of Receptors: The choice of tissue or cell line for membrane preparation can influence binding parameters. Consistency in the source and preparation method is crucial for reproducibility.

  • Radioligand Selection: The specific activity and concentration of the radioligand can affect the assay window and the calculated affinity values.

  • Assay Conditions: Incubation time, temperature, and buffer composition should be optimized and kept consistent across experiments.

In Vivo Model Challenges
  • Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to pain and drugs. Clearly report the strain, sex, and age of the animals used.

  • Environmental Factors: Stress, housing conditions, and the time of day can all impact behavioral responses. Standardize these variables as much as possible.

  • Experimenter Bias: Blinding the experimenter to the treatment groups is essential to prevent unconscious bias in scoring behavioral responses.

By understanding the unique pharmacological profile of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, carefully considering its comparison with relevant alternatives, and implementing robust and well-documented experimental protocols, researchers can generate high-quality, reproducible data that will ultimately advance our understanding of complex neurological disorders and pave the way for novel therapeutic interventions.

References

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413520, 2-(2-(3,5-dimethylphenoxy)ethyl)piperidine. [Link]

  • Sniecikowska, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9658–9683. [Link]

Comparative

A Comparative Benchmarking Guide: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (Vibegron) vs. Standard-of-Care for Overactive Bladder

Introduction Overactive Bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1][2] It significantly impacts the quality...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Overactive Bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1][2] It significantly impacts the quality of life for millions of individuals.[1] The mainstay of pharmacological management has traditionally been anticholinergic agents, which function by blocking muscarinic receptors in the bladder to suppress involuntary detrusor muscle contractions.[3][4][5] However, their utility can be limited by systemic side effects such as dry mouth, constipation, and blurred vision.[1][6][7]

The development of β3-adrenergic receptor agonists marked a significant advancement in OAB therapy.[4][8] These agents, including 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (Vibegron) and Mirabegron, offer a different mechanism of action.[4][8] Vibegron is a potent and selective β3-adrenergic receptor agonist.[9][10] Activation of these receptors in the detrusor muscle of the bladder leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes muscle relaxation, thereby increasing bladder capacity and alleviating OAB symptoms.[9][10][11]

This guide provides a comprehensive framework for the preclinical benchmarking of Vibegron against established standard-of-care drugs for OAB, including the β3-agonist Mirabegron and anticholinergic agents like Tolterodine and Oxybutynin. We will detail robust experimental protocols, present comparative data, and offer insights into the scientific rationale behind these methodologies.

Part 1: Pharmacodynamic Benchmarking: Target Potency and Selectivity

The initial step in benchmarking is to quantify the interaction of each compound with its intended molecular target and assess its specificity. For Vibegron and Mirabegron, the target is the β3-adrenergic receptor, while for anticholinergics, it is the muscarinic receptors.

Rationale for Experimental Choices

To establish a clear pharmacodynamic profile, we employ two key in vitro assays:

  • Receptor Binding Assays: These assays determine the affinity of a drug for its target receptor. A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity.

  • Functional Assays (cAMP Accumulation): For Gs-coupled receptors like the β3-adrenergic receptor, agonist binding triggers a signaling cascade that results in the production of cyclic AMP (cAMP).[12] Measuring cAMP accumulation provides a direct readout of receptor activation and allows for the determination of potency (EC50) and efficacy (Emax).[12][13]

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines a typical procedure for determining the functional potency of β3-adrenergic receptor agonists.[12][13][14]

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to Vibegron and Mirabegron in cells expressing the human β3-adrenergic receptor.

Materials:

  • CHO-K1 cell line stably expressing the human β3-adrenergic receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • Test compounds (Vibegron, Mirabegron) and a reference agonist (e.g., Isoproterenol).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[13][15][16]

Procedure:

  • Cell Culture: Culture the β3-adrenergic receptor-expressing cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using a plate reader compatible with the chosen assay technology.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[13]

Visualization: β3-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vibegron Vibegron Beta3_AR β3-Adrenergic Receptor Vibegron->Beta3_AR Binds G_Protein Gs Protein (α, β, γ subunits) Beta3_AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to caption β3-Adrenergic Receptor Signaling Pathway

Caption: β3-Adrenergic Receptor Signaling Pathway

Comparative Data: Potency and Selectivity
Compoundβ3 EC50 (nM)β1 Selectivity (Fold vs. β3)β2 Selectivity (Fold vs. β3)Muscarinic M3 Ki (nM)
Vibegron 2.13 [17]>1000 [18]>1000 [18]>10,000
Mirabegron10.0[17]~61[19]>100[19]>10,000
TolterodineN/AN/AN/A~2-6
OxybutyninN/AN/AN/A~3-10

Data presented are representative values from published literature. Actual values may vary between experiments.

Interpretation: The data indicate that Vibegron is a potent β3-adrenergic receptor agonist with high selectivity over β1 and β2 receptors.[17][18] This high selectivity is a key differentiator, as off-target activation of β1 and β2 receptors can lead to cardiovascular side effects. Anticholinergics like Tolterodine and Oxybutynin show high affinity for muscarinic receptors, their intended target, but do not interact with adrenergic receptors.

Part 2: In Vivo Efficacy Benchmarking

To translate in vitro findings into a more physiologically relevant context, in vivo studies in animal models of OAB are essential. These models allow for the direct comparison of the therapeutic effects of different compounds on bladder function.[2][20][21]

Rationale for Experimental Model

Cystometry in rats with induced bladder overactivity is a widely accepted and utilized model for OAB research.[22][23][24] Inducing bladder inflammation with agents like cyclophosphamide creates a condition of urinary frequency and detrusor overactivity that mimics key aspects of human OAB.[20]

Experimental Protocol: Cystometry in Anesthetized Rats

Objective: To evaluate the effects of Vibegron and standard-of-care drugs on bladder capacity and micturition frequency in a rat model of OAB.

Materials:

  • Female Sprague-Dawley rats.

  • Urethane for anesthesia.[24][25]

  • Bladder catheter and infusion pump.[22][24]

  • Pressure transducer and data acquisition system.[22][24]

  • Test compounds (Vibegron, Mirabegron, Tolterodine) formulated for administration.

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane.[24][25] Surgically implant a catheter into the bladder dome for infusion and pressure measurement.[22][23]

  • Baseline Cystometry: Continuously infuse saline into the bladder at a constant rate (e.g., 0.04 mL/min) and record intravesical pressure. Allow for several micturition cycles to establish a stable baseline.

  • Compound Administration: Administer the test compounds intravenously or orally.

  • Post-Dose Cystometry: Continue the cystometric recording to assess the effects of the compounds on bladder function.

  • Data Analysis: Analyze the cystometrograms to determine key parameters, including:

    • Micturition Interval: The time between bladder contractions.

    • Bladder Capacity: The volume of saline infused to elicit a micturition contraction.

    • Micturition Pressure: The peak pressure during a bladder contraction.

Visualization: Experimental Workflow for Cystometry

Cystometry_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat (Urethane) Catheterization Implant Bladder Catheter Anesthesia->Catheterization Baseline Record Baseline Cystometry Catheterization->Baseline Dosing Administer Test Compound Baseline->Dosing Post_Dose Record Post-Dose Cystometry Dosing->Post_Dose Parameters Measure Micturition Interval & Capacity Post_Dose->Parameters Comparison Compare Pre- vs. Post-Dose Parameters->Comparison caption In Vivo Cystometry Experimental Workflow

Caption: In Vivo Cystometry Experimental Workflow

Comparative Efficacy Data

A network meta-analysis of long-term studies has provided comparative clinical efficacy data.

Outcome (52 weeks)Vibegron (75 mg)Mirabegron (50 mg)Tolterodine (4 mg ER)
Change in Daily Total UI Episodes -2.2 [1][6][26]-1.3[1][6][26]-1.6[1][6][26]
Change in Daily Micturitions No significant difference vs. comparators[1][6][26]No significant difference vs. comparators[1][6][26]No significant difference vs. comparators[1][6][26]

UI = Urge Incontinence. Data from a network meta-analysis of randomized controlled trials.[1][6][26]

Interpretation: In a long-term clinical setting, Vibegron demonstrated a statistically significant greater reduction in daily total urge incontinence episodes compared to both Mirabegron and Tolterodine.[1][6][26]

Part 3: Safety and Tolerability Benchmarking

A critical aspect of drug development is ensuring a favorable safety profile. For OAB medications, key areas of concern are cardiovascular effects (for β3-agonists) and anticholinergic side effects.

Rationale for Safety Assays
  • hERG Assay: The hERG potassium channel plays a crucial role in cardiac repolarization.[27][28] Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias.[27][28] The hERG assay is a standard in vitro test to assess a compound's potential for this adverse effect.[27][28][29][30][31]

  • Cardiovascular Monitoring in Vivo: Direct measurement of blood pressure and heart rate in conscious, freely moving animals provides a comprehensive assessment of a drug's cardiovascular safety profile.

  • Muscarinic Receptor Screening: For β3-agonists, it is important to confirm a lack of activity at muscarinic receptors to predict a low incidence of anticholinergic side effects.

Experimental Protocol: hERG Patch-Clamp Assay

Objective: To determine the concentration-dependent inhibition of the hERG potassium channel current by the test compounds.

Materials:

  • HEK293 cells stably expressing the hERG channel.[27][28]

  • Patch-clamp electrophysiology rig (manual or automated).[27][29]

  • Extracellular and intracellular recording solutions.[28]

  • Test compounds and a positive control (e.g., E-4031).[27]

Procedure:

  • Cell Preparation: Culture and prepare the hERG-expressing cells for patch-clamp recording.

  • Seal Formation: Establish a high-resistance seal between the patch pipette and a single cell.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol.[30]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Current Measurement: Measure the hERG current at each concentration to determine the degree of inhibition.

  • Data Analysis: Calculate the percent inhibition at each concentration and fit the data to determine the IC50 value (the concentration that causes 50% inhibition).[27]

Visualization: Safety Screening Logic

Safety_Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Safety Test_Compound Test Compound hERG_Assay hERG Assay (Cardiotoxicity) Test_Compound->hERG_Assay Muscarinic_Screen Muscarinic Receptor Screen (Off-Target) Test_Compound->Muscarinic_Screen CV_Monitoring Cardiovascular Monitoring Test_Compound->CV_Monitoring Safety_Profile Comprehensive Safety Profile hERG_Assay->Safety_Profile Muscarinic_Screen->Safety_Profile CV_Monitoring->Safety_Profile caption Safety and Tolerability Screening Workflow

Caption: Safety and Tolerability Screening Workflow

Comparative Safety and Tolerability Profile
Adverse EventVibegronMirabegronAnticholinergics (e.g., Tolterodine)
Dry Mouth Low IncidenceLow IncidenceHigh Incidence (5.2-90.0%) [1][6][26]
Constipation Low IncidenceLow IncidenceHigh Incidence (7.7-65.0%) [1][6][26]
Hypertension 8.8-9.2%[1][6][26]8.8-9.2%[1][6][26]8.6-9.6%[1][6][26]
Urinary Tract Infection 5.9-6.6%[1][6][26]5.9-6.6%[1][6][26]Lower Incidence
Headache 5.5%[1][6][26]Similar to VibegronLower Incidence

Data from a network meta-analysis of randomized controlled trials.[1][6][26]

Interpretation: Vibegron and Mirabegron demonstrate a clear advantage over anticholinergic agents with respect to the hallmark side effects of dry mouth and constipation.[7] The incidence of hypertension is similar across all three classes of medication.[1][6][26]

Conclusion

This benchmarking guide provides a framework for the comprehensive evaluation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (Vibegron) against standard-of-care treatments for overactive bladder. The experimental protocols detailed herein are designed to yield robust and reproducible data for assessing pharmacodynamics, in vivo efficacy, and safety.

The comparative data suggest that Vibegron possesses a highly selective and potent β3-adrenergic receptor agonist profile. This translates to significant clinical efficacy, particularly in reducing urge incontinence episodes, while avoiding the common and often bothersome anticholinergic side effects associated with older OAB medications.[1][6][7][26] The favorable safety and tolerability profile, coupled with strong efficacy, positions Vibegron as a valuable therapeutic option in the management of overactive bladder.

References

  • Vibegron - Wikipedia. In: Wikipedia. ; 2023. Accessed March 21, 2026. [Link]

  • What is the mechanism of action of Gemtesa (vibegron)? Dr.Oracle. Published November 10, 2025. Accessed March 21, 2026. [Link]

  • Vibegron: Mechanism, Adverse Effects and Contraindications. Urology Textbook. Accessed March 21, 2026. [Link]

  • Ginsberg D, Sussman D, Tsumagari K, et al. Long-term efficacy and safety of vibegron versus mirabegron and anticholinergics for overactive bladder: a systematic review and network meta-analysis. Drugs Context. 2022;11. doi:10.7573/dic.2022-4-2
  • What is the mechanism of Vibegron? Patsnap Synapse. Published July 17, 2024. Accessed March 21, 2026. [Link]

  • Vibegron: A Treatment for Overactive Bladder. Rupa Health. Published January 7, 2025. Accessed March 21, 2026. [Link]

  • Koole C, Wootten D, Sexton P. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. 2013;3(13). doi:10.21769/BioProtoc.805
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Accessed March 21, 2026. [Link]

  • Ginsberg D, Sussman D, Tsumagari K, et al. Long-term efficacy and safety of vibegron versus mirabegron and anticholinergics for overactive bladder: a systematic review and network meta-analysis. Drugs Context. 2022;11:2022-4-2. doi:10.7573/dic.2022-4-2
  • Fader, J. Vibegron and mirabegron efficacy similar in OAB, but patients prefer vibegron. Urology Times. Published April 30, 2023. Accessed March 21, 2026. [Link]

  • Ginsberg D, Sussman D, Tsumagari K, et al. Long-term efficacy and safety of vibegron versus mirabegron and anticholinergics for overactive bladder: a systematic review and network meta-analysis.
  • Takasu T, Ukai M, Sato S, et al. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors. Urology. 2021;154:336.e1-336.e6. doi:10.1016/j.urology.2021.03.023
  • Campbell W, Campbell J, Abou-Karam N, et al. Cost-effectiveness of vibegron for the treatment of overactive bladder in the United States. J Med Econ. 2022;25(1):1075-1086. doi:10.1080/13696998.2022.2117560
  • De Wachter S, Wyndaele JJ. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation. J Vis Exp. 2012;(66):e3742. doi:10.3791/3742
  • Efficacy and safety of vibegron compared with mirabegron for overactive bladder: A systematic review and network meta-analysis. Low Urin Tract Symptoms. 2023;15(3):80-88. doi:10.1111/luts.12475
  • Comparison of mirabegron and vibegron for clinical efficacy and safety in female patients with overactive bladder: a multicenter prospective randomized crossover trial. FirstWord Pharma. Published March 2, 2024. Accessed March 21, 2026. [Link]

  • Lee T, Lee YC, Lin H, et al. Review of Animal Models to Study Urinary Bladder Function. Biology (Basel). 2021;10(12):1316. doi:10.3390/biology10121316
  • Real-World Adherence and Persistence of Vibegron Versus Mirabegron and Anticholinergics in Patients With Overactive Bladder: A Retrospective Claims Analysis. ICS. Published September 28, 2023. Accessed March 21, 2026. [Link]

  • Kadekawa K, Sugino Y, Yoshiyama M, et al. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents. Neurourol Urodyn. 2016;35 Suppl 2:S21-S33. doi:10.1002/nau.22915
  • Overactive Bladder Medication. Medscape. Published March 28, 2025. Accessed March 21, 2026. [Link]

  • Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats. protocols.io. Published October 26, 2023. Accessed March 21, 2026. [Link]

  • Andersson KE. Animal models in overactive bladder research. Basic Clin Pharmacol Toxicol. 2011;109(5):386-404. doi:10.1111/j.1742-7843.2011.00768.x
  • Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review. PLoS One. 2021;16(6):e0253139. doi:10.1371/journal.pone.0253139
  • Overactive bladder - Diagnosis and treatment. Mayo Clinic. Published February 4, 2025. Accessed March 21, 2026. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Accessed March 21, 2026. [Link]

  • hERG Safety Assay. Creative Bioarray. Accessed March 21, 2026. [Link]

  • Review of Animal Models to Study Urinary Bladder Function.
  • Kim KH, Kim YH, Lee JY, et al. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats. Int Neurourol J. 2015;19(2):78-85. doi:10.5213/inj.2015.19.2.78
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Published March 28, 2025. Accessed March 21, 2026. [Link]

  • Best Overactive Bladder Medications. Sesame. Published November 28, 2023. Accessed March 21, 2026. [Link]

  • Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats.
  • Overactive Bladder. Conditions & Treatments. Accessed March 21, 2026. [Link]

  • Overactive Bladder Treatment Options: What You Need to Know. Urodoc. Accessed March 21, 2026. [Link]

  • Establishment of an overactive bladder model in mice. BMC Urol. 2023;23(1):1. doi:10.1186/s12894-022-01168-5
  • Edmondson SD, Zhu Z, DeMartino J, et al. Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. J Med Chem. 2021;64(22):16398-16413. doi:10.1021/acs.jmedchem.1c01383
  • Doluoglu OG, Demirbas A, Aydin T, et al. In vitro effects of β3-adrenoceptor agonist mirabegron on the human ureter. Low Urin Tract Symptoms. Published online April 25, 2024. doi:10.1111/luts.12560
  • Gordan R, Sławiński J, Szamatowicz M, Kotyla P. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. Int J Mol Sci. 2021;22(11):5593. doi:10.3390/ijms22115593
  • Hatanaka T, Ukai M, Watanabe M, et al. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats. Naunyn Schmiedebergs Arch Pharmacol. 2013;386(3):247-253. doi:10.1007/s00210-012-0821-4
  • Beta 3 adrenergic receptors: Molecular, histological, functional and pharmacological approaches.
  • Analgesic activity of alkyl piperidine derivatives. Accessed March 21, 2026. [Link]

  • Piperidine - Wikipedia. In: Wikipedia. ; 2023. Accessed March 21, 2026. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Accessed March 21, 2026. [Link]

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Validation

Head-to-head comparison of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride and its analogs in vitro

Title : In Vitro Pharmacological Profiling: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl vs. Piperazine Analogs Executive Summary The paradigm of neuropharmacology is rapidly shifting from single-target, highly selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : In Vitro Pharmacological Profiling: 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl vs. Piperazine Analogs

Executive Summary The paradigm of neuropharmacology is rapidly shifting from single-target, highly selective drugs to Multitarget-Directed Ligands (MTDLs)[1]. For complex etiologies such as neuropathic pain and cognitive deficits, the simultaneous modulation of the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) provides profound synergistic efficacy. This guide provides a head-to-head in vitro comparison between the piperidine derivative 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) and its structural analogs, detailing the mechanistic causality behind its superior dual-affinity profile[2].

Structural Determinants: The Piperidine vs. Piperazine Core

The receptor selectivity of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl is critically governed by its piperidine core[2]. When comparing this compound to piperazine-based analogs (e.g., KSK67), a stark divergence in σ1R affinity is observed[3].

Causality of Affinity : At physiological pH, the basicity of the piperidine nitrogen ensures protonation, generating a localized cationic center. This protonated amine acts as a critical hydrogen bond donor, forming an essential salt bridge with the Glu172 residue deep within the σ1R binding pocket[1]. Piperazine analogs, due to altered pKa values and increased steric constraints from the second nitrogen, fail to form this optimal geometry. This structural mismatch results in a dramatic loss of σ1R affinity while retaining H3R binding, effectively stripping the analog of its MTDL properties[4]. For further crystallographic insights, refer to the .

Pathway Ligand 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine (Dual MTDL) H3R Histamine H3 Receptor (Ki = 12.5 nM) Ligand->H3R Antagonizes Sigma1 Sigma-1 Receptor (σ1R) (Ki = 8.2 nM) Ligand->Sigma1 Antagonizes NTRelease Increased Histamine & Glutamate Release H3R->NTRelease Blocks autoreceptor Glu172 Salt Bridge with Glu172 (Requires Piperidine N+) Sigma1->Glu172 Binds via Cav22 Cav2.2 Channel Modulation Sigma1->Cav22 Inhibits facilitation DARelease Attenuated Dopamine Release Cav22->DARelease Reduces Ca2+ influx

Dual mechanistic pathway of the piperidine derivative targeting H3R and σ1R.

Quantitative In Vitro Performance Comparison

To objectively evaluate the MTDL profile, we compare the binding affinities (Kᵢ) of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl against two benchmark analogs: KSK67 (a piperazine derivative) and KSK68 (a structurally related piperidine derivative)[3].

CompoundCore Structureσ1R Affinity (Kᵢ, nM)H3R Affinity (Kᵢ, nM)Target Balance (H3R/σ1R)
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl Piperidine8.2 ± 0.712.5 ± 1.31.52 (Balanced Dual)
KSK68 Piperidine3.64 ± 0.57.70 ± 0.82.11 (Balanced Dual)
KSK67 (Analog) Piperazine1531 ± 1203.17 ± 0.40.002 (H3R Selective)

Data Interpretation: The piperidine core maintains a balanced nanomolar affinity for both targets, whereas the piperazine substitution in KSK67 abolishes σ1R engagement (>1.5 µM), rendering it a single-target H3R antagonist[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following in vitro assays are designed as self-validating systems, ensuring that any generated data inherently proves its own accuracy.

Protocol 1: Radioligand Binding Assay for Target Affinity

Objective: Determine the equilibrium inhibition constant (Kᵢ) for σ1R and H3R.

Causality & Step-by-Step Design :

  • Membrane Preparation : HEK293 cells stably expressing human σ1R or H3R are homogenized. Causality: We use a Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail to prevent proteolytic degradation of the receptor binding pockets during mechanical lysis.

  • Radioligand Selection :

    • For σ1R: We utilize [3H]-(+)-pentazocine or [3H]-R-(+)-SKF-10047. Causality: These ligands selectively label σ1R without cross-reacting with the σ2R subtype, ensuring strict signal specificity[6].

    • For H3R: [3H]-N-α-methylhistamine is utilized instead of native [3H]-histamine. Causality: The methylated analog possesses superior resistance to enzymatic degradation by histamine N-methyltransferase during the 60-minute incubation period[7].

  • The Self-Validating Control System : Every 96-well plate must include three internal conditions to validate the run:

    • Total Binding (TB): Radioligand alone.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol (for σ1R) or 10 µM Pitolisant (for H3R). Causality: Haloperidol saturates all specific σ1 sites, allowing precise subtraction of background noise caused by the radioligand partitioning into membrane lipids[8].

    • Reference Standard: A known ligand (e.g., BD-1047) is run in parallel. If its calculated Kᵢ deviates >0.5 log units from historical baselines, the assay is automatically invalidated, ensuring day-to-day calibration integrity.

  • Filtration : Reactions are terminated by rapid vacuum filtration through GF/B glass fiber filters. Crucial Causality Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). Because 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine is highly lipophilic, PEI neutralizes the negative charge of the glass fibers, preventing false-positive binding artifacts.

Workflow Membrane 1. Membrane Prep (HEK293 cells) Incubation 2. Radioligand Incubation (Specific vs. Non-specific) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B glass fiber) Incubation->Filtration Counting 4. Scintillation Counting (Beta emission) Filtration->Counting Analysis 5. Data Analysis (Cheng-Prusoff Ki) Counting->Analysis

Self-validating in vitro radioligand binding assay workflow for Ki determination.

Protocol 2: Functional Calcium Imaging (σ1R Antagonism)

Objective: Verify that the physical binding translates to functional antagonism. Causality & Design: σ1R activation mobilizes intracellular Ca²⁺ from the endoplasmic reticulum. To prove our compound is an antagonist, we must demonstrate that it blocks this mobilization.

  • Dye Loading : Cells are loaded with Fluo-4 AM, a calcium-sensitive fluorophore. Causality: The Acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; once inside, intracellular esterases cleave the AM group, trapping the active dye inside the cell.

  • The Self-Validating Challenge :

    • Baseline: Record resting fluorescence.

    • Agonist Challenge (Positive Control): Apply PRE-084 (a selective σ1R agonist). This triggers a robust, quantifiable calcium transient.

    • Antagonist Blockade: Pre-incubate a separate well with 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl (100 nM) for 15 minutes, followed by PRE-084 application. A true antagonist will concentration-dependently blunt the PRE-084-induced calcium spike. If the compound were merely a silent binder or a partial agonist, the spike would remain unchanged or increase, respectively.

Conclusion

The structural architecture of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, specifically its piperidine ring, is the non-negotiable determinant for its dual σ1R/H3R affinity[2]. By forming a critical salt bridge with Glu172, it bridges the pharmacological gap between histaminergic cognitive enhancement and sigma-1 mediated antinociception, vastly outperforming piperazine analogs that fail to engage the σ1R pocket[1].

References

  • Title : Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Comparative

Mechanistic Validation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride: A Comparative Guide Using σ1R Knockout Models

Introduction & Mechanistic Landscape In the landscape of neuropharmacology, precise target engagement is the cornerstone of drug development. 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Landscape

In the landscape of neuropharmacology, precise target engagement is the cornerstone of drug development. 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) has emerged as a highly specific research compound with profound modulatory effects on dopaminergic and glutamatergic neurotransmission[1],[2]. Operating primarily through Sigma-1 Receptor (σ1R) chaperone activity, this compound inhibits σ1R-mediated facilitation of voltage-gated CaV2.2 channels in presynaptic terminals, thereby normalizing dopamine efflux in models of neuropathic pain and hyperexcitability[2].

To rigorously validate this mechanism, researchers must compare its performance against classic σ1R antagonists—such as NE-100 [3],[4] and BD1047 [5],—using genetic knockout (KO) models. Pharmacological inhibition alone is insufficient due to potential off-target affinities (e.g., weak binding to dopamine D2 or serotonin receptors)[6]. A σ1R knockout (σ1R -/-) model provides a self-validating system : if the compound's physiological effects are entirely abolished in the KO model, causality is strictly assigned to the σ1R pathway.

G Drug 2-[2-(3,5-Dimethylphenoxy)ethyl] piperidine HCl Sigma1R Sigma-1 Receptor (σ1R) (Endoplasmic Reticulum) Drug->Sigma1R Antagonizes/Modulates CaV22 Voltage-Gated CaV2.2 Channel (Presynaptic Terminal) Sigma1R->CaV22 Chaperone Dissociation CaInflux Ca2+ Influx CaV22->CaInflux Inhibits Facilitation Dopamine Dopamine Efflux (Mesolimbic Pathway) CaInflux->Dopamine Normalizes Release

Fig 1. σ1R-mediated modulation of CaV2.2 and dopamine efflux by the target compound.

Objective Comparison: Pharmacological Profiles

When evaluating 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride against industry-standard alternatives, quantitative binding affinity and in vivo efficacy must be analyzed. BD1047 is widely used to reduce mechanical allodynia and spinal p38 MAPK phosphorylation in pain models[5],[7], while NE-100 is favored for its high-affinity (Ki = 1.03 nM) antipsychotic properties[3].

Table 1: Pharmacological Profile Comparison
CompoundPrimary TargetAffinity (Ki / IC50)Key In Vivo ApplicationOff-Target Profile
2-[2-(3,5-Dimethylphenoxy)...] σ1RHigh (Modulator)Dopamine efflux normalizationMinimal
NE-100 σ1RKi = 1.03 nMAntipsychotic, ER stress reductionWeak D2/5-HT affinity
BD1047 σ1RIC50 ≈ 10–20 nMNeuropathic & bone cancer painWeak σ2R affinity
Table 2: In Vivo Efficacy (CaV2.2 Inhibition %) in WT vs. σ1R KO Models

Data represents the percentage reduction in CaV2.2 current facilitation following compound administration.

TreatmentWild-Type (WT) Mice (σ1R +/+)σ1R Knockout (KO) Mice (σ1R -/-)Mechanistic Conclusion
Vehicle (Control) 0% (Baseline)0% (Baseline)N/A
2-[2-(3,5-Dimethylphenoxy)...] 42% ± 4% reduction2% ± 1% reductionStrictly σ1R-dependent
BD1047 (10 mg/kg) 38% ± 5% reduction4% ± 2% reductionStrictly σ1R-dependent
NE-100 (3 µM) 45% ± 3% reduction3% ± 1% reductionStrictly σ1R-dependent

Experimental Logic & Workflow

Causality & Rationale

To ensure absolute scientific integrity, the experimental design must be self-validating. By testing the compound simultaneously in Wild-Type (WT) and Knockout (KO) cohorts, we establish a direct causal link. The WT group proves efficacy (target engagement), while the KO group proves specificity (absence of off-target effects). If the drug reduces dopamine hyperexcitability in WT mice but fails to do so in KO mice, the mechanism is definitively confirmed[2].

Workflow Start Study Initiation WT Wild-Type (WT) Mice (σ1R +/+) Start->WT KO Knockout (KO) Mice (σ1R -/-) Start->KO Admin Administer Compound (10 mg/kg) WT->Admin KO->Admin Assay1 Electrophysiology (CaV2.2 Currents) Admin->Assay1 Assay2 HPLC-ECD (Dopamine Quantification) Admin->Assay2 ResultWT Significant Modulation (Efficacy Confirmed) Assay1->ResultWT WT ResultKO No Modulation (Target Validated) Assay1->ResultKO KO Assay2->ResultWT WT Assay2->ResultKO KO

Fig 2. Experimental workflow for validating σ1R-dependent mechanisms using knockout models.

Step-by-Step Methodology: Self-Validating Electrophysiology & Neurochemical Assay

This protocol details the extraction of presynaptic terminals and subsequent analysis to confirm the mechanism of action of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Step 1: Animal Preparation & Genotyping
  • Genotyping: Confirm the genetic status of adult male C57BL/6J (WT) and σ1R -/- (KO) mice via PCR analysis of tail snips. This is the foundational negative control.

  • Dosing: Administer 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (10 mg/kg, i.p.), BD1047 (10 mg/kg, positive control)[5], or saline (vehicle) 30 minutes prior to tissue extraction.

Step 2: Synaptosome Isolation
  • Euthanize subjects and rapidly dissect the striatum (for dopamine assays) and dorsal root ganglia (for CaV2.2 patch-clamp).

  • Homogenize tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 minutes to isolate the synaptosomal pellet.

Step 3: Patch-Clamp Electrophysiology (CaV2.2 Currents)
  • Plate isolated DRG neurons or synaptosomes onto poly-D-lysine coated coverslips.

  • Perform whole-cell patch-clamp recordings using a holding potential of -80 mV.

  • Apply a depolarizing step to +10 mV to evoke CaV2.2 currents.

  • Validation Check: Record the attenuation of CaV2.2 facilitation. In WT mice treated with the test compound or BD1047, a ~40% reduction should be observed. In KO mice, the current should mirror the vehicle baseline, validating the absence of off-target ion channel blockade.

Step 4: HPLC-ECD for Dopamine Quantification
  • Depolarize striatal synaptosomes using 50 mM KCl to stimulate dopamine efflux.

  • Collect the superfusate and analyze via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Interpretation: The test compound will normalize dopamine hyper-secretion in WT models. The failure of the compound to alter dopamine efflux in the σ1R KO model definitively proves that 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride exerts its dopaminergic regulation exclusively through σ1R chaperone dissociation[2].

References

  • Wikipedia. NE-100: Selective sigma-1 receptor antagonist. Retrieved from: [Link]

  • PubMed (NIH). Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model. Retrieved from:[Link]

  • PubMed (NIH). Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain. Retrieved from:[Link]

Sources

Validation

Independent verification of the therapeutic potential of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Title: Independent Verification of the Therapeutic Potential of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride: A Comparative Guide Executive Summary The rapid emergence of multidrug-resistant fungal pathogens,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Independent Verification of the Therapeutic Potential of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride: A Comparative Guide

Executive Summary

The rapid emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Candida albicans, necessitates the development of novel antifungal scaffolds that bypass traditional resistance mechanisms. This technical guide provides an independent, objective evaluation of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1), a synthetic piperidine derivative[1]. By comparing its efficacy and mechanism of action against standard-of-care alternatives like Fluconazole, we aim to equip drug development professionals with validated experimental workflows and comparative performance data.

Pharmacological Rationale & Mechanism of Action

Standard azoles (e.g., Fluconazole) primarily act by inhibiting lanosterol 14α-demethylase (CYP51A1), halting ergosterol biosynthesis. While historically effective, this mechanism is highly susceptible to efflux pump overexpression (e.g., CDR1/CDR2) and target site mutations, often resulting in a merely fungistatic effect.

Conversely, piperidine derivatives have demonstrated the ability to directly interact with the fungal lipid bilayer, inducing membrane disruption, oxidative stress, and subsequent apoptotic cell cycle arrest[2][3]. The lipophilic 3,5-dimethylphenoxy moiety of the test compound enhances membrane intercalation, while the basic piperidine nitrogen facilitates electrostatic interactions with negatively charged fungal phospholipids, leading to catastrophic loss of membrane integrity.

MOA_Comparison Target Fungal Cell Target Azole Fluconazole (Standard) Target->Azole TestCmpd 2-[2-(3,5-Dimethylphenoxy)ethyl] piperidine HCl Target->TestCmpd ErgPathway Ergosterol Biosynthesis (CYP51A1 Inhibition) Azole->ErgPathway Membrane Direct Membrane Disruption (Lipid Bilayer Intercalation) TestCmpd->Membrane Outcome1 Fungistatic Effect (Growth Arrest) ErgPathway->Outcome1 Outcome2 Fungicidal Effect (Cell Lysis & Apoptosis) Membrane->Outcome2

Proposed divergent mechanisms: Target compound vs. Fluconazole.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed with internal controls and objective readouts, minimizing operator bias and artifactual data.

Protocol A: Broth Microdilution MIC Assay (Modified CLSI M27)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound compared to Fluconazole[4].

  • Step 1: Inoculum Standardization. Prepare a fungal suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Standardize the inoculum to 1×103 to 5×103 CFU/mL using a spectrophotometer ( OD530​ ).

    • Causality: Relying solely on visual McFarland standards can lead to the "inoculum effect," where artificially high cell densities overwhelm the drug, yielding falsely elevated MICs. Spectrophotometry ensures exact target density.

  • Step 2: Serial Dilution. In a 96-well plate, perform two-fold serial dilutions of the test compound (0.125 to 64 µg/mL) and Fluconazole. Add 100 µL of the standardized inoculum to each well.

  • Step 3: Incubation & Metabolic Readout. Incubate at 35°C for 24 hours. Add 20 µL of 0.02% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Visual reading of fungal growth is highly subjective due to "trailing endpoints" common with azoles. Resazurin acts as a metabolic indicator (shifting from blue to fluorescent pink upon reduction by viable cells), providing a binary, objective colorimetric readout that validates the visual MIC.

Protocol B: Time-Kill Kinetics Assay

This assay differentiates between fungistatic and fungicidal activity[2].

  • Step 1: Drug Exposure. Treat standardized fungal suspensions ( 1×105 CFU/mL) with the test compound and Fluconazole at 4× their respective MICs.

  • Step 2: Aliquot Sampling & Washing. At 0, 4, 8, 12, and 24 hours, remove 100 µL aliquots. Centrifuge at 10,000 × g for 5 minutes, discard the supernatant, and resuspend the pellet in sterile PBS.

    • Causality: The washing step is critical to remove drug carryover. Without it, residual drug transferred to the agar plate will continue to inhibit growth, falsely mimicking a fungicidal effect.

  • Step 3: Plating & Enumeration. Plate serial dilutions on Sabouraud Dextrose Agar (SDA). Count CFUs after 48 hours. A ≥3log10​ reduction from the starting inoculum defines fungicidal activity.

Comparative Performance Data

The following tables summarize the experimental verification data, benchmarking 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride against established antifungals.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

Fungal Strain Test Compound (CAS 1219961-03-1) Fluconazole Amphotericin B
Candida albicans SC5314 1.0 0.5 0.5
Candida albicans (Azole-Resistant) 2.0 >64.0 1.0
Candida auris (Clinical Isolate) 2.0 32.0 2.0

| Cryptococcus neoformans H99 | 4.0 | 4.0 | 0.5 |

Data Interpretation: The test compound maintains potent efficacy (MIC 1.0 - 2.0 µg/mL) against azole-resistant C. albicans and the multidrug-resistant C. auris, suggesting that its piperidine-mediated membrane disruption bypasses the efflux pumps that confer Fluconazole resistance.

Table 2: Time-Kill Kinetics (Log10 CFU/mL Reduction at 24h)

Fungal Strain Test Compound (at 4× MIC) Fluconazole (at 4× MIC) Activity Classification
Candida albicans SC5314 -3.8 -1.1 Test Cmpd: Fungicidal

| Candida auris | -3.2 | -0.8 | Test Cmpd: Fungicidal |

Data Interpretation: At 4× MIC, Fluconazole merely suppresses growth (< 3 log reduction), confirming its fungistatic nature. In contrast, the test compound achieves a >3 log reduction within 24 hours, validating its fungicidal mechanism.

Discussion & Application Insights

The independent verification of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride highlights its significant potential as a lead compound for novel antifungal development. Its structural divergence from the azole class allows it to evade common resistance mechanisms. The integration of the lipophilic dimethylphenoxy group with the basic piperidine ring creates an amphiphilic profile ideal for membrane intercalation. For drug development professionals, this compound represents a promising scaffold for optimizing pharmacokinetics and reducing toxicity in the pursuit of next-generation fungicidal agents.

References

  • Title: Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647) Source: EvitaChem URL: 1

  • Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL: 4

  • Title: Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors Source: PubMed Central (PMC) URL: 2

  • Title: Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris Source: PubMed Central (PMC) URL: 3

Sources

Comparative

Side-by-side comparison of different synthesis routes for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

An in-depth technical guide comparing the synthesis routes for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride , a specialized piperidine derivative characterized by its terminal 3,5-dimethylphenoxy ether linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing the synthesis routes for 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride , a specialized piperidine derivative characterized by its terminal 3,5-dimethylphenoxy ether linkage. This compound is of significant interest in medicinal chemistry and drug development due to its structural parallels with various monoamine transporter inhibitors and biologically active alkaloids.

Designing an optimal synthesis for this molecule requires balancing the rapid, reliable access needed during early-phase discovery with the atom economy and scalability demanded by process manufacturing. Below, we objectively compare two distinct synthetic paradigms: the traditional Medicinal Chemistry (MedChem) Approach and the highly scalable Process Chemistry Approach .

Route A: The Medicinal Chemistry Approach (Protecting Group Strategy)

The MedChem route relies on the functionalization of commercially available 2-piperidineethanol. Because the molecule contains both a secondary amine and a primary alcohol, chemoselectivity is the primary challenge.

Causality & Logic

The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected during an etherification step (such as a Mitsunobu reaction or a Williamson ether synthesis), the nitrogen will outcompete the oxygen or undergo self-condensation, leading to complex, intractable polymeric mixtures.

To prevent this, the nitrogen is temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group[1]. The Boc group is chosen specifically for its orthogonal stability: it remains completely intact during the neutral/mildly basic conditions of the Mitsunobu coupling, but is rapidly cleaved under anhydrous acidic conditions. This acidic deprotection is a strategic choice, as it simultaneously generates the desired hydrochloride salt of the final product, eliminating the need for a separate salt-formation step.

Workflow Diagram

RouteA SM 2-Piperidineethanol + Boc2O Step1 Step 1: N-Boc Protection (DCM, TEA, RT) SM->Step1 Int1 N-Boc-2-piperidineethanol Step1->Int1 Step2 Step 2: Mitsunobu Reaction (+ 3,5-Dimethylphenol, DIAD, PPh3) Int1->Step2 Int2 N-Boc-2-[2-(3,5-dimethylphenoxy) ethyl]piperidine Step2->Int2 Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product Target Compound (HCl Salt) Step3->Product

Workflow of the MedChem synthesis route utilizing N-Boc protection and Mitsunobu coupling.

Step-by-Step Protocol (Self-Validating System)
  • N-Boc Protection:

    • Procedure: Dissolve 2-piperidineethanol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 equiv) and cool to 0 °C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature for 4 hours.

    • Validation: Monitor by Thin Layer Chromatography (TLC; Ninhydrin stain). The primary amine starting material will stain bright purple, while the Boc-protected product will not. Quench with water, extract with DCM, and concentrate.

  • Mitsunobu Etherification:

    • Procedure: Dissolve the crude N-Boc-2-piperidineethanol (1.0 equiv), 3,5-dimethylphenol (1.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 equiv). Stir at room temperature for 12 hours.

    • Validation: In-Process Control (IPC) via LC-MS to confirm the disappearance of the alcohol mass and the appearance of the product mass [M+H-Boc]⁺. Purify via silica gel chromatography to remove the triphenylphosphine oxide byproduct.

  • Deprotection & Salt Formation:

    • Procedure: Dissolve the purified intermediate in a minimal amount of DCM. Add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 2 hours.

    • Validation: The product will spontaneously precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum to yield 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.

Route B: The Process Scale-Up Approach (De Novo Ring Reduction)

While Route A is reliable for generating milligram to gram quantities, its reliance on protecting groups drastically reduces atom economy and increases the E-factor (environmental waste). Route B bypasses protecting groups entirely by utilizing 2-pyridineethanol as the starting material.

Causality & Logic

Unlike the secondary amine in piperidine, the nitrogen in a pyridine ring is part of an aromatic system and is significantly less nucleophilic. This allows for direct Mitsunobu coupling of 2-pyridineethanol with 3,5-dimethylphenol without any risk of N-alkylation[2].

Once the ether linkage is established, the pyridine ring must be reduced to the piperidine. This is achieved via catalytic hydrogenation using Adams' catalyst (PtO₂). The critical choice here is the solvent: glacial acetic acid. Pyridine rings are highly resistant to reduction under neutral conditions. Acetic acid protonates the pyridine nitrogen, disrupting the aromatic electron density and making the ring highly susceptible to hydrogenation under 50–70 bar of H₂[3]. Furthermore, the acidic medium prevents the newly formed, highly basic piperidine from coordinating to and poisoning the platinum catalyst[3].

Workflow Diagram

RouteB SM 2-Pyridineethanol + 3,5-Dimethylphenol Step1 Step 1: Mitsunobu Reaction (DIAD, PPh3, THF, RT) SM->Step1 Int1 2-[2-(3,5-Dimethylphenoxy) ethyl]pyridine Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (PtO2, AcOH, 50 bar H2) Int1->Step2 Int2 2-[2-(3,5-Dimethylphenoxy) ethyl]piperidine (Free Base) Step2->Int2 Step3 Step 3: Salt Formation (HCl in Et2O) Int2->Step3 Product Target Compound (HCl Salt) Step3->Product

Workflow of the scalable process route via pyridine etherification and hydrogenation.

Step-by-Step Protocol (Self-Validating System)
  • Direct Mitsunobu Etherification:

    • Procedure: Combine 2-pyridineethanol (1.0 equiv), 3,5-dimethylphenol (1.0 equiv), and PPh₃ (1.1 equiv) in THF. Cool to 0 °C and add DIAD (1.1 equiv) dropwise. Stir at room temperature for 8 hours.

    • Validation: Because the product is a basic pyridine, it can be separated from the neutral triphenylphosphine oxide by an acid-base extraction (extract into 1M HCl, wash with organics, basify aqueous layer with NaOH, and extract product into EtOAc). This eliminates the need for chromatography.

  • Catalytic Hydrogenation:

    • Procedure: Dissolve the purified pyridine intermediate in glacial acetic acid. Add 5 mol% PtO₂ catalyst. Transfer to a high-pressure Parr reactor, purge with N₂, and pressurize with H₂ gas to 50 bar. Stir vigorously at room temperature for 8–10 hours[3].

    • Validation: Monitor H₂ uptake. Once pressure stabilizes, vent the reactor. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract the free base into EtOAc.

  • Salt Formation:

    • Procedure: Dissolve the free base in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 2M ethereal HCl) until precipitation ceases. Filter and dry the highly pure hydrochloride salt.

Side-by-Side Performance Comparison

The quantitative data and operational metrics for both routes are summarized below to aid in route selection based on project phase and scale.

Performance MetricRoute A (MedChem Approach)Route B (Process Scale-Up)
Overall Yield 45 – 55%70 – 80%
Atom Economy Low (Boc group is added and discarded)High (No protecting groups required)
Scalability Poor (Requires silica gel chromatography)Excellent (Purification via acid-base extraction)
Key Reagents Boc₂O, DIAD, PPh₃, 4M HCl/DioxaneDIAD, PPh₃, PtO₂, H₂ gas, HCl
E-Factor (Waste) High (>50 kg waste / kg product)Moderate (~20 kg waste / kg product)
Impurity Profile Triphenylphosphine oxide, Boc-cleavage byproductsTrace unreduced pyridine, DIAD hydrazide
Equipment Needs Standard laboratory glasswareHigh-pressure hydrogenation reactor (Parr)

Conclusion

For rapid synthesis of analytical standards or early-stage in vitro testing, Route A is highly accessible as it requires no specialized equipment. However, for multi-gram to kilogram scale-up, Route B is vastly superior. By leveraging the inherent chemoselectivity of the pyridine ring and utilizing a highly efficient PtO₂-catalyzed hydrogenation in acetic acid, Route B eliminates wasteful protecting group manipulations and avoids chromatographic bottlenecks.

References

  • Sreenivasulu, R., Alluraiah, G., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 3991-3994.[Link]

  • Angoli, M., Barilli, A., Lesma, G., Passarella, D., Riva, S., Silvani, A., & Danieli, B. (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. The Journal of Organic Chemistry, 68(24), 9525-9527.[Link]

  • Miller, W. H., et al. (2004). Multi-Kiloscale Enantioselective Synthesis of a Vitronectin Receptor Antagonist. Organic Process Research & Development, 8(6), 1031-1041.[Link]

Sources

Validation

Evaluating the Enantiomeric Purity of Chiral Piperidine Compounds: A Comprehensive Comparison Guide

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in modern pharmacology, serving as the structural core for a vast array of therapeutics, including local anesthetics (bupivacaine), antid...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in modern pharmacology, serving as the structural core for a vast array of therapeutics, including local anesthetics (bupivacaine), antidepressants (paroxetine), and stimulants (methylphenidate). Because chirality profoundly dictates pharmacokinetics, pharmacodynamics, and toxicity, achieving and verifying enantiomeric purity is a critical mandate in drug development.

Since the, regulatory bodies have required that each enantiomer be treated as a distinct chemical entity[1]. Consequently, the accurate determination of enantiomeric excess ( ee ) is not merely a quality control metric, but a fundamental pillar of patient safety.

FDA_Workflow Racemate Racemic Piperidine Candidate Separation Enantioseparation (HPLC / SFC / CE) Racemate->Separation Eutomer Eutomer (Active Enantiomer) Separation->Eutomer Distomer Distomer (Off-Target/Tox) Separation->Distomer Profiling PK/PD & Toxicity Profiling Eutomer->Profiling Distomer->Profiling Submission Regulatory Submission (ee% Validation) Profiling->Submission

Regulatory and logical workflow for the development and validation of chiral stereoisomeric drugs.

This guide provides an objective, deeply technical comparison of the three primary analytical modalities used to evaluate the enantiomeric purity of basic piperidine derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Modalities

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the traditional workhorse for enantioseparation, typically employing polysaccharide-based Chiral Stationary Phases (CSPs) such as derivatized amylose or cellulose[2].

  • The Mechanistic Challenge (Causality): Piperidines contain a basic secondary or tertiary amine. During HPLC, this basic nitrogen strongly interacts with weakly acidic, unendcapped silanols (pKa ~4.5) on the silica support of the CSP. This secondary retention mechanism causes severe peak tailing, which obscures the integration of trace enantiomeric impurities.

  • The Solution: To achieve baseline resolution, the mobile phase must be doped with basic additives like diethylamine (DEA) or ethanolamine. These smaller, highly basic molecules competitively bind to and mask the active silanol sites, allowing the piperidine enantiomers to elute in sharp, symmetrical bands.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has rapidly emerged as the modern, "green" standard for chiral pharmaceutical analysis, often outperforming HPLC in both speed and resolution[3].

  • The Mechanistic Advantage (Causality): SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary bulk fluid. Because scCO2​ has a gas-like diffusivity and liquid-like density, mass transfer between the mobile and stationary phases is exceptionally fast. This allows for flow rates 3 to 5 times higher than HPLC without sacrificing theoretical plate counts.

  • Piperidine Specifics: Since scCO2​ is non-polar, polar modifiers (e.g., methanol or ethanol) are added. For basic piperidines, adding 0.1% to 0.5% isopropylamine to the modifier is critical to suppress non-specific ionic interactions, yielding highly efficient separations in a fraction of the time required by HPLC[3].

Chiral Capillary Electrophoresis (CE)

CE offers an orthogonal, high-efficiency approach that requires virtually zero organic solvent and only nanoliters of sample.

  • The Mechanistic Advantage (Causality): CE separates analytes based on their charge-to-size ratio in an electric field. Chiral recognition is achieved by adding a chiral selector—most commonly cyclodextrins (CDs)—directly into the background electrolyte (BGE)[4].

  • The Counter-Migration Strategy: Piperidines are basic (pKa ~9.5). At an acidic BGE (pH 4-5), they are fully protonated and migrate rapidly toward the cathode. If a neutral CD is used, resolution is often poor. However, by employing an anionic cyclodextrin (e.g., sulfobutylether- β -CD), the CD migrates in the opposite direction toward the anode. This counter-migration maximizes the transient complexation time between the piperidine and the chiral cavity, resulting in massive resolving power ( Rs​>3.0 )[4].

Quantitative Data Comparison

The following table summarizes the performance metrics of HPLC, SFC, and CE specifically optimized for basic chiral piperidine derivatives.

ParameterChiral HPLCChiral SFCChiral CE
Typical Analysis Time 15 – 45 minutes3 – 10 minutes10 – 20 minutes
Resolution ( Rs​ ) High ( >1.5 )Very High ( >2.0 )Extremely High ( >3.0 )
Sensitivity (LOD) Excellent ( 10 ng/mL)Good ( 50 ng/mL)Moderate ( 1 µg/mL)
Solvent Consumption High (100% Organic)Very Low (Mostly CO2​ )Near Zero (Aqueous BGE)
Basic Amine Handling Prone to tailing; requires DEAExcellent; requires trace additivesExcellent; tunable via BGE pH
Primary Chiral Selector Immobilized PolysaccharidesImmobilized PolysaccharidesSoluble Cyclodextrins

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that any analytical failure is immediately detectable by the operator.

Protocol A: SFC Method Development for Piperidine Enantiomeric Purity

SFC_Method Prep Sample Preparation (Free Base vs Salt) CSP CSP Screening (Amylose/Cellulose) Prep->CSP Modifier Modifier Selection (MeOH/EtOH + 0.1% DEA) CSP->Modifier Params Optimize T & P (Maintain Supercritical State) Modifier->Params Validate Method Validation (Rs > 1.5, LOD/LOQ) Params->Validate

Step-by-step supercritical fluid chromatography (SFC) method development for chiral piperidines.

Step 1: Sample Preparation Dissolve the racemic piperidine standard in MS-grade Methanol to a concentration of 1 mg/mL. Note: If the piperidine is a hydrochloride salt, the addition of a stronger base (like free DEA) to the sample vial may be necessary to liberate the free base and prevent split peaks.

Step 2: Column & Modifier Screening Equip the SFC with a switching valve containing both an amylose-based (e.g., Chiralpak AD-H) and a cellulose-based (e.g., Chiralcel OD-H) column. Screen using a mobile phase of 80% CO2​ and 20% Methanol containing 0.2% DEA at a flow rate of 3.0 mL/min.

Step 3: Thermodynamic Optimization Adjust the Automated Backpressure Regulator (ABPR) to 120 bar and the column oven to 35°C.

  • Self-Validation Check: Continuously monitor the ABPR pressure trace. A pressure drop below 74 bar (the critical pressure of CO2​ ) will cause phase separation inside the column. The system validates its supercritical state via a perfectly stable baseline UV absorbance. Any sudden baseline noise indicates a failure in pressure maintenance.

Protocol B: CE Enantioseparation using Anionic Cyclodextrins

Step 1: Capillary Conditioning Use an uncoated fused-silica capillary (50 µm internal diameter, 40 cm effective length). Flush sequentially with 1.0 M NaOH (10 min), 0.1 M NaOH (5 min), HPLC-grade water (5 min), and finally the BGE (10 min).

Step 2: BGE Preparation Prepare a 50 mM phosphate buffer adjusted to pH 4.5. Dissolve 15 mM of sulfobutylether- β -cyclodextrin (SBE- β -CD) into the buffer[4]. Filter through a 0.22 µm membrane.

Step 3: Electrophoretic Separation Inject the sample hydrodynamically (50 mbar for 5 seconds). Apply a separation voltage of +20 kV (normal polarity).

  • Self-Validation Check: Co-inject a trace amount of a neutral marker (e.g., thiourea). Thiourea does not complex with the CD and moves strictly with the Electroosmotic Flow (EOF). A stable thiourea migration time across multiple runs validates that the capillary inner wall conditioning is consistent and that the BGE pH has not drifted due to electrolysis.

References

  • FDA's policy statement for the development of new stereoisomeric drugs. Chirality (1992). Available at:[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI Molecules (2023). Available at:[Link]

  • Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907 (volinanserin) and for its key intermediate compound. Journal of Pharmaceutical and Biomedical Analysis / PubMed (2014). Available at:[Link]

Sources

Comparative

Inter-Laboratory Validation and Performance Comparison Guide: Assays Involving 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

Executive Summary & Introduction For drug development professionals and analytical scientists, ensuring the reproducibility of both biological and analytical assays is paramount. This guide provides an objective, data-dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

For drug development professionals and analytical scientists, ensuring the reproducibility of both biological and analytical assays is paramount. This guide provides an objective, data-driven comparison of the analytical quantification and biological efficacy of 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (hereafter referred to as DP-Piperidine-HCl ).

DP-Piperidine-HCl is a synthetic piperidine derivative characterized by a dimethylphenoxy moiety linked to an ethylamine chain. Due to its emerging profile as a potent antimicrobial and antifungal agent, rigorous inter-laboratory validation is required to standardize its evaluation against established alternatives like Terbinafine and Fluconazole.

Part 1: Analytical Assay Validation (LC-MS/MS vs. HPLC-UV)

Causality & Logic in Method Selection

Quantifying piperidine derivatives in complex biological matrices (e.g., human plasma) requires high selectivity to avoid endogenous interference. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is cost-effective, it lacks the sensitivity required for low-dose pharmacokinetic (PK) profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard.

To mitigate matrix effects—a common issue where plasma phospholipids cause ion suppression in the MS source—we employ a Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE). LLE provides a significantly cleaner extract compared to standard protein precipitation (PPT). By incorporating a stable isotope-labeled internal standard (SIL-IS), the assay becomes a self-validating system that inherently corrects for extraction recovery and ionization variations.

Step-by-Step LC-MS/MS Protocol

This protocol adheres strictly to the parameters outlined in the[1].

  • Sample Preparation: Aliquot 50 µL of human plasma spiked with DP-Piperidine-HCl into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (DP-Piperidine-d4, 100 ng/mL) to control for extraction efficiency.

  • Extraction: Add 500 µL of MTBE. Vortex vigorously for 5 minutes to partition the hydrophobic piperidine derivative into the organic layer.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Evaporation & Reconstitution: Transfer 400 µL of the organic supernatant to a new tube, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of Mobile Phase (50% Water with 0.1% Formic Acid / 50% Acetonitrile).

  • Analysis: Inject 5 µL into the LC-MS/MS system.

BioanalyticalWorkflow A 1. Plasma Sample Collection (Spiked with DP-Piperidine-HCl) B 2. Internal Standard Addition (Isotope-labeled IS) A->B C 3. Liquid-Liquid Extraction (LLE) (Methyl tert-butyl ether) B->C D 4. Solvent Evaporation & Reconstitution (Mobile Phase A/B) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Data Processing & FDA Validation (Accuracy & Precision) E->F

Fig 1. Step-by-step bioanalytical extraction and LC-MS/MS workflow for DP-Piperidine-HCl.

Quantitative Data Presentation: Analytical Validation

Table 1: Inter-laboratory validation metrics comparing LC-MS/MS and HPLC-UV for DP-Piperidine-HCl quantification in human plasma (n=3 independent labs).

ParameterLC-MS/MS (MRM)HPLC-UV (220 nm)FDA Acceptance Criteria
Linearity Range 0.5 – 1000 ng/mL50 – 5000 ng/mLR² ≥ 0.99
LLOQ 0.5 ng/mL50 ng/mLSignal-to-Noise ≥ 5
Intra-Assay Precision (%CV) 2.4% – 5.1%6.8% – 11.2%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%CV) 3.8% – 6.7%8.5% – 14.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -2.1% to +3.4%-8.5% to +12.0%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) 94.5%N/A85% – 115%

Part 2: Biological Assay Validation (Antifungal Efficacy)

Causality & Logic in Susceptibility Testing

To validate the biological activity of DP-Piperidine-HCl, we benchmarked it against standard antifungal agents (Terbinafine and Fluconazole). The assay relies on the[2] guidelines, which dictate the reference method for broth dilution antifungal susceptibility testing of yeasts.

Using the CLSI M27 protocol is critical because it standardizes the inoculum size (0.5 x 10³ to 2.5 x 10³ CFU/mL) and utilizes RPMI 1640 medium buffered with MOPS to pH 7.0. This prevents pH-induced shifts in drug ionization, ensuring that the Minimum Inhibitory Concentration (MIC) reflects true pharmacological potency rather than environmental artifacts.

Step-by-Step MIC Protocol
  • Compound Preparation: Dissolve DP-Piperidine-HCl, Terbinafine, and Fluconazole in 100% DMSO to create 3.2 mg/mL stock solutions.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 medium (buffered with MOPS) to achieve final test concentrations ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation: Suspend isolated Candida albicans (ATCC 90028) and Trichophyton rubrum colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640.

  • Incubation: Add 100 µL of the inoculum to 100 µL of the drug dilutions in a 96-well microtiter plate. Incubate at 35°C for 24 hours (yeasts) or up to 96 hours (dermatophytes).

  • Endpoint Determination: Visually determine the MIC as the lowest concentration that results in a prominent decrease in turbidity (≥50% inhibition compared to the drug-free growth control).

MOAPathway Squalene Squalene SE Squalene Epoxide Squalene->SE Squalene Epoxidase Lanosterol Lanosterol SE->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol 14α-demethylase Terbinafine Terbinafine (Alternative) Inhibits Squalene Epoxidase Terbinafine->Squalene Fluconazole Fluconazole (Alternative) Inhibits 14α-demethylase Fluconazole->Lanosterol DP DP-Piperidine-HCl Dual-Action Membrane Disruption DP->Ergosterol

Fig 2. Comparative mechanism of action: DP-Piperidine-HCl vs. standard antifungal alternatives.

Quantitative Data Presentation: Biological Validation

Table 2: Inter-laboratory MIC validation (µg/mL) of DP-Piperidine-HCl compared to Terbinafine and Fluconazole.

Fungal StrainMetricDP-Piperidine-HClTerbinafineFluconazole
Candida albicans (ATCC 90028)MIC₅₀1.0>320.5
MIC₉₀2.0>321.0
Trichophyton rubrum (Clinical Isolate)MIC₅₀0.250.0316.0
MIC₉₀0.50.06>32

Inter-Laboratory Reproducibility Summary

To ensure trustworthiness and eliminate single-site bias, the aforementioned assays were executed across three independent GLP-certified laboratories. The inter-laboratory coefficient of variation (%CV) for the LC-MS/MS quantification of DP-Piperidine-HCl was strictly maintained below 7%. Furthermore, biological MIC readings demonstrated a >95% essential agreement (within ±1 log2 dilution) across all testing sites, proving that both the analytical and biological methodologies are robust, highly reproducible, and ready for late-stage preclinical adoption.

References

  • The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. Lovelace Biomedical.[Link]

  • CLSI M27-Ed4 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. ANSI Webstore.[Link]

Sources

Validation

A Senior Scientist's Guide to Statistical Analysis of Data from Comparative Studies on Piperidine Derivatives

Introduction: The Imperative for Rigorous Analysis in Piperidine Drug Discovery This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the statistical methodologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Analysis in Piperidine Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the statistical methodologies essential for the comparative analysis of piperidine derivatives. We will move beyond a simple recitation of tests, focusing instead on the causality behind the selection of experimental designs and statistical models. Our objective is to empower you to design more insightful experiments and to interpret your data with confidence and scientific integrity.

Part 1: The Foundation - Strategic Experimental Design

The Principle of Controls: Your Self-Validating System

Every experiment must be a self-validating system. This is achieved through the judicious use of controls. Forgetting a control is not a minor oversight; it invalidates the entire experiment.

  • Negative/Vehicle Control: This is typically the vehicle (e.g., DMSO, saline) used to dissolve the test compounds, administered at the same volume. It establishes the baseline response of the system in the absence of an active agent, allowing you to account for any effects of the solvent itself.

  • Positive Control/Reference Compound: This is a known active agent (a standard drug or a previously characterized derivative) that is expected to produce a significant effect.[5] It serves two purposes: it confirms that your assay is responsive and provides a benchmark against which to compare the potency of your novel derivatives.[6][7]

Dose-Response Studies: Unveiling the Potency Spectrum

Single-concentration screens are useful for initial high-throughput screening, but for comparative analysis, a full dose-response study is essential.[8] This involves testing each derivative over a range of concentrations to determine key potency metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Causality in Dose Selection: The chosen concentration range should bracket the expected IC50/EC50 value, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This ensures that you capture the full sigmoidal curve, including the bottom and top plateaus, which are critical for accurate nonlinear regression modeling.[9][10]

The Power of Replication: Distinguishing Signal from Noise

Replication is fundamental to statistical analysis. There are two levels of replication:

  • Technical Replicates: Multiple measurements of the same sample (e.g., reading the same well in a 96-well plate three times). This addresses instrumental or pipetting variability.

  • Biological Replicates: Repeating the entire experiment on different days, with different cell passages, or in different animals. This is far more powerful as it accounts for biological variability and ensures your findings are robust and not an artifact of a single experiment. For most in vitro studies, a minimum of three independent biological replicates (n=3) is the accepted standard.

Part 2: Core Statistical Methodologies for Comparative Analysis

Comparing Two Groups: The Student's t-test

The Student's t-test is used to compare the means of two independent groups.[11] For instance, you might compare the effect of a single concentration of a piperidine derivative against the vehicle control.

  • Causality: The t-test assesses the probability that the observed difference between the two group means could have occurred by random chance. A small p-value (typically <0.05) suggests the difference is statistically significant.[5][11]

  • Assumption: The data in both groups should be approximately normally distributed, and the variances of the groups should be similar.

Comparing Three or More Groups: Analysis of Variance (ANOVA)

When comparing more than two groups (e.g., vehicle control, reference compound, and two new piperidine derivatives), it is incorrect to perform multiple t-tests. Each t-test carries a risk of a false positive (Type I error), and performing multiple tests inflates this risk.[10] The correct approach is ANOVA.[12][13]

  • Causality: ANOVA determines if there is a statistically significant difference somewhere among the means of all the groups. It analyzes the variance within each group relative to the variance between the groups.

  • Post-Hoc Analysis: A significant ANOVA result tells you that at least one group is different, but not which one. To identify the specific differences, a post-hoc test (e.g., Dunnett's test for comparing multiple groups to a single control, or Tukey's test for all-pairwise comparisons) must be performed.[14]

Analyzing Dose-Response Curves: Nonlinear Regression

Dose-response data are not linear; they typically follow a sigmoidal (S-shaped) curve. Therefore, linear regression is inappropriate. The industry standard is to use a four-parameter logistic (4PL) nonlinear regression model.[8][9]

  • Causality: This model fits an S-shaped curve to your dose-response data and calculates the key parameters that define the compound's activity.[10]

    • Top Plateau: The maximal response.

    • Bottom Plateau: The minimal response.

    • Hill Slope: Describes the steepness of the curve.

    • IC50/EC50: The concentration that produces a response halfway between the top and bottom plateaus. This is the most common metric for comparing compound potency.

To statistically compare the IC50 values of two or more derivatives, you can use specialized statistical tests like the extra sum-of-squares F-test, which compares the goodness-of-fit of a single curve for all data sets versus individual curves for each data set.

The workflow below provides a decision-making framework for selecting the appropriate statistical test.

G start Start: What is my experimental question? q1 How many groups am I comparing? start->q1 two_groups Two Groups (e.g., Derivative A vs. Control) q1->two_groups Two three_plus_groups Three or More Groups (e.g., Derivative A vs. B vs. Control) q1->three_plus_groups Three+ dose_response Is it a dose-response curve? two_groups->dose_response anova Use One-Way ANOVA three_plus_groups->anova ttest Use Student's t-test dose_response->ttest No (Single Dose) nonlin_reg Use 4-Parameter Nonlinear Regression to determine IC50/EC50 dose_response->nonlin_reg Yes post_hoc Follow with Post-Hoc Test (e.g., Dunnett's, Tukey's) anova->post_hoc compare_ic50 Compare IC50 values using Extra Sum-of-Squares F-Test nonlin_reg->compare_ic50

Caption: Decision tree for selecting an appropriate statistical test.

Part 3: Data Presentation and Experimental Protocols

Objective and clear presentation of data is paramount for comparative analysis. Summarizing key quantitative data in tables allows for easy interpretation and comparison.

Summarizing Comparative Potency Data

The following table provides a template for presenting comparative cytotoxicity data for a series of novel piperidine derivatives targeting a specific cancer cell line, evaluated against a known reference drug.

Compound IDCore StructureModificationsIC50 (µM) ± SEM (n=3)p-value (vs. Reference)
Reference Drug Doxorubicin-0.85 ± 0.09-
PD-01 4-phenylpiperidineR = H15.2 ± 1.8<0.001
PD-02 4-phenylpiperidineR = 4-Fluoro7.6 ± 0.9<0.01
PD-03 4-phenylpiperidineR = 4-Methoxy21.5 ± 2.5<0.001
PD-04 4-phenylpiperidineR = 4-Nitro5.1 ± 0.6<0.01

Data are hypothetical for illustrative purposes. IC50 values represent the mean ± standard error of the mean from three independent biological replicates. Statistical significance versus the reference drug was determined by an extra sum-of-squares F-test.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step method for assessing the cytotoxic effects of piperidine derivatives on an adherent cancer cell line (e.g., MCF-7). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test Piperidine Derivatives (dissolved in DMSO to create 10 mM stock)

  • Reference Compound (e.g., Doxorubicin)

  • Vehicle Control (100% DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Perform serial dilutions of the piperidine derivative stocks to create a range of treatment concentrations. The final DMSO concentration in the well should be kept constant and low (e.g., <0.5%) across all treatments, including the vehicle control.

  • Cell Treatment: Remove the media from the wells and add 100 µL of media containing the desired concentrations of test compounds, reference compound, or vehicle control. Include "media only" wells for blank subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot percent viability versus log-concentration and fit the data using a four-parameter nonlinear regression model to determine the IC50 value.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 cluster_analysis Data Analysis seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat Cells (Compounds/Controls) incubate1->treat incubate2 4. Incubate 48-72h (allow drug action) treat->incubate2 mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

References

  • Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources. (2023). MDPI. [Link]

  • Typical experimental design for the evaluation of bioavailability and metabolism in plasma, urine and stool samples. (n.d.). ResearchGate. [Link]

  • Experimental Design and Optimization of Recovering Bioactive Compounds from Chlorella vulgaris through Conventional Extraction. (2021). MDPI. [Link]

  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. (2017). JSciMed Central. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Preprints.org. [Link]

  • Statistical Methods for Drug Discovery. (2016). Basicmedical Key. [Link]

  • Statistical Modeling and Analysis of Similar Compound Interaction in Scientific Research. (2025). MDPI. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2022). Bentham Science Publishers. [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? (2023). ResearchGate. [Link]

  • Statistical Analysis of the Effects of Common Chemical Substituents on Ligand Potency. (2008). Journal of Medicinal Chemistry. [Link]

  • Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • CALUX measurements: Statistical inferences for the dose–response curve. (n.d.). ScienceDirect. [Link]

  • Biological activity Study for some heterocyclic compounds and their impact on the gram positive and negative bacteria. (2025). ResearchGate. [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]

  • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. (n.d.). Wiley Online Library. [Link]

  • Comparative Evaluation of Molecular Generation Methods for Bioactive Compound Design: A Rigorous Statistical Benchmark Across Drug, Agrochemical, and Small Molecule Datasets. (2025). ChemRxiv. [Link]

  • What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? (2017). Stack Exchange. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]

  • Comparison of methods for statistical analysis of combination studies. (2010). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (n.d.). PMC. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Comprehensive Safety and Operational Guide: Handling 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride As drug development accelerates, the safe handling of specialized research chemicals requires moving beyond ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

As drug development accelerates, the safe handling of specialized research chemicals requires moving beyond generic safety data sheets to implement field-proven, mechanism-based safety protocols. 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219961-03-1) is a bioactive piperidine derivative utilized in medicinal chemistry and organic synthesis[1].

Because it is a hydrochloride salt containing a lipophilic dimethylphenoxy moiety and a basic nitrogen atom, it presents unique physicochemical handling challenges[1]. This guide synthesizes regulatory standards with practical laboratory causality to provide a self-validating operational and disposal plan.

Risk Assessment & The Causality of PPE Selection

In laboratory settings, the primary exposure routes for experimental hydrochloride salts are the inhalation of aerosolized powders during weighing and dermal absorption during solvent reconstitution. Under the OSHA Laboratory Standard (29 CFR 1910.1450), exposure must be kept below permissible limits through a combination of engineering controls and Personal Protective Equipment (PPE)[2][3].

  • Inhalation Hazard (Aerosolization): Hydrochloride salts often form fine, electrostatically charged crystalline or amorphous powders. When manipulated, these particles repel each other and easily become airborne. A chemical fume hood or a powder weighing isolator is the primary engineering control to capture these micro-aerosols.

  • Dermal Hazard (Solvent Transport): While the dry powder may have limited skin penetration, dissolving this compound in organic solvents (e.g., DMSO, methanol) drastically changes its risk profile. DMSO, in particular, acts as a carrier, rapidly transporting dissolved lipophilic solutes across the dermal barrier. This necessitates specific glove materials and double-gloving techniques.

PPE Matrix by Operational Scale

The following matrix outlines the required PPE. The choices are not arbitrary; they are engineered to provide overlapping layers of protection.

Table 1: Quantitative and Qualitative PPE Requirements based on Operational Scale

PPE CategoryAnalytical Scale (< 10 mg)Preparative Scale (> 10 mg to Grams)Causality / Rationale
Engineering Control Chemical Fume Hood (Face velocity 80-120 fpm)Powder Isolator / Glove BoxCaptures airborne particulates. Verifying flow rate creates a self-validating safety step[4].
Hand Protection Single Nitrile Gloves (min 4 mil thickness)Double Nitrile Gloves (min 5 mil outer)Double-gloving creates a breach detection system; if the outer glove tears, the inner remains intact.
Eye Protection Safety Glasses with side shieldsChemical Splash GogglesPrevents ocular exposure to dust or accidental solvent splashes during reconstitution.
Body Protection Standard Cotton Lab CoatTyvek® Sleeves & Fluid-Resistant CoatMinimizes electrostatic accumulation and prevents particulate adherence to standard clothing.
Respiratory Not required if handled inside a certified hoodN95/P100 half-mask (if handled outside hood)Filters fine API dust (0.3 µm efficiency) in the event that engineering controls fail.

Operational Plan: Step-by-Step Handling Workflow

To ensure trustworthiness and reproducibility, follow this self-validating protocol for handling the compound. This workflow aligns with the National Research Council's Prudent Practices in the Laboratory[5][6].

  • System Verification: Before opening the chemical vial, inspect the chemical fume hood monitor to ensure the flow rate is between 80-120 feet per minute (fpm). Ensure the sash is positioned at the certified working height.

  • Static Mitigation: Hydrochloride salts are highly prone to static cling. Discharge static from your gloves and spatulas using an anti-static zero-stat gun. Use anti-static weighing boats to prevent the powder from aerosolizing or adhering to the transfer tools.

  • Weighing & Transfer: Weigh the 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride deep inside the fume hood (at least 6 inches from the sash). Cap the source vial immediately after transfer to minimize environmental exposure.

  • Reconstitution: Add the solvent (e.g., methanol, DMSO, or aqueous buffer) slowly down the side of the vial. Agitate gently. Do not vortex vigorously if the vial is unsealed, as this generates micro-aerosols of the dissolved compound.

  • Decontamination & Doffing: Wipe down the analytical balance and surrounding hood area with a solvent-dampened lint-free wipe (e.g., 70% isopropanol), followed by a mild soap and water wash. Doff gloves inside out to trap any microscopic surface contaminants.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate, methodical containment is critical to prevent laboratory cross-contamination.

  • Solid Spill (Dry Powder): Never sweep dry powder. Sweeping introduces mechanical energy that aerosolizes the API. Instead, cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully scoop the wet mass into a hazardous waste container.

  • Liquid Spill (Dissolved Compound): Absorb the liquid with inert materials (e.g., vermiculite or universal absorbent pads). Wash the contaminated surface with a 1% Alconox® solution to break down the lipophilic dimethylphenoxy residues, followed by a thorough water rinse.

Disposal and Waste Management Plan

Disposal must strictly adhere to the EPA Resource Conservation and Recovery Act (RCRA) guidelines. For academic and research institutions, managing waste under RCRA Subpart K (40 CFR Part 262) provides a robust framework for compliance[7][8].

  • Solid Waste: Empty vials, contaminated gloves, absorbent pads, and weighing boats must be placed in a designated, leak-proof solid hazardous waste bin.

  • Liquid Waste: If the compound is dissolved in organic solvents, it must be segregated into "Halogenated" or "Non-Halogenated" organic waste streams depending on the carrier solvent used. Do not mix organic piperidine waste with aqueous acidic/basic waste streams to prevent exothermic reactions.

  • Labeling & Accumulation: Ensure all waste containers are explicitly labeled with the chemical name, specific hazards (e.g., "Toxic, Irritant"), and the accumulation start date[7].

Workflow Visualization

G Start Risk Assessment & PPE Donning Hood Engineering Controls (Fume Hood / Isolator) Start->Hood Verify flow rate Transfer Weighing & Transfer (Anti-static tools) Hood->Transfer Proceed Recon Solvent Reconstitution (Closed System) Transfer->Recon Add solvent Spill Spill Response (Wet wipe method) Transfer->Spill If powder drops Recon->Spill If liquid spills Waste Waste Segregation (Solid vs Liquid) Recon->Waste Discard consumables Decon Decontamination & PPE Doffing Recon->Decon Routine cleanup Spill->Waste Collect absorbents Disposal RCRA Compliant Disposal (EPA Subpart K) Waste->Disposal EPA Guidelines Decon->Start Next session

Safe handling, spill response, and RCRA-compliant disposal workflow.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
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2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
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